molecular formula C26H33FO8 B1594966 Deltasol CAS No. 3800-86-0

Deltasol

Numéro de catalogue: B1594966
Numéro CAS: 3800-86-0
Poids moléculaire: 492.5 g/mol
Clé InChI: IEKLVCVEJCEIJD-LYRWTKHRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Deltasol is a useful research compound. Its molecular formula is C26H33FO8 and its molecular weight is 492.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37630. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

4-[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33FO8/c1-14-10-18-17-5-4-15-11-16(28)8-9-23(15,2)25(17,27)19(29)12-24(18,3)26(14,34)20(30)13-35-22(33)7-6-21(31)32/h8-9,11,14,17-19,29,34H,4-7,10,12-13H2,1-3H3,(H,31,32)/t14-,17+,18+,19+,23+,24+,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKLVCVEJCEIJD-LYRWTKHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)CCC(=O)O)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)CCC(=O)O)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33FO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90191416
Record name Deltasol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3800-86-0
Record name Dexamethasone hemisuccinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3800-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deltasol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC37630
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37630
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Deltasol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXAMETHASONE SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UY5TBO121
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Core Principles of Deltasol Controllers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide details the operational principles of Resol-Deltasol® controllers, which are sophisticated electronic devices for managing solar thermal systems. This information is provided for a technical audience with an interest in control systems and thermal dynamics; it is not related to pharmacology or drug development.

Executive Summary

Resol-Deltasol® controllers are microprocessor-based units that serve as the central nervous system for solar thermal installations. Their primary function is to intelligently manage the transfer of heat from solar collectors to a storage tank by controlling the circulation pump. This is achieved through a core principle known as differential temperature control. Beyond this fundamental task, Deltasol® controllers incorporate a suite of advanced functions for system optimization, safety, and performance monitoring. These functions often adhere to established German engineering standards, such as the VDI 2169 guideline for functional checking and yield rating of solar thermal systems.[1][2] This guide elucidates these core principles, presents key operational data, and provides detailed visualizations of the underlying logic and workflows.

Core Principle: Differential Temperature Control

The fundamental operational logic of a this compound® controller is based on the continuous monitoring and comparison of temperatures at two critical points in the solar thermal system: the solar collector and the storage tank.[3][4] The controller's decision to activate or deactivate the solar circulation pump is governed by pre-set temperature differentials (ΔT).

Activation (Pump ON): The controller activates the circulation pump when the temperature of the solar collector (T_coll) exceeds the temperature of the storage tank (T_tank) by a specified switch-on temperature difference (ΔT_on). This ensures that the pump only runs when there is sufficient heat to be harvested from the collectors.

Deactivation (Pump OFF): The pump is deactivated when the temperature difference between the collector and the tank falls below a specified switch-off temperature difference (ΔT_off), or when the storage tank reaches its maximum desired temperature. This prevents the system from losing heat back to the collectors during periods of low solar irradiation and avoids overheating the storage tank.

The relationship can be summarized as follows:

  • Pump ON if: T_coll ≥ T_tank + ΔT_on

  • Pump OFF if: T_coll < T_tank + ΔT_off OR T_tank ≥ T_max

This core logic is illustrated in the signaling pathway diagram below.

G Differential Temperature Control Logic cluster_inputs Sensor Inputs cluster_controller This compound Controller Logic cluster_outputs Actuator Outputs T_coll Collector Temperature (T_coll) Pt1000 Sensor Decision T_coll >= T_tank + ΔT_on? T_coll->Decision T_tank Tank Temperature (T_tank) Pt1000 Sensor T_tank->Decision Pump_ON Activate Pump Relay Decision->Pump_ON  Yes Pump_OFF Deactivate Pump Relay Decision->Pump_OFF  No G VDI 2169 Functional Check Workflow Start Start Functional Check Monitor_Conditions Monitor System Conditions (T_coll, T_tank, Pump Status) Start->Monitor_Conditions Check_Plausibility Check for Plausible Temperature Changes Monitor_Conditions->Check_Plausibility System_OK System Operating Correctly Check_Plausibility->System_OK  Yes Error_Detected Anomaly Detected Check_Plausibility->Error_Detected  No End End Functional Check System_OK->End Generate_Alert Generate Error Code/ Alert Error_Detected->Generate_Alert Generate_Alert->End

References

understanding Deltasol VBus protocol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Deltasol VBus® Protocol

This guide provides a comprehensive technical overview of the RESOL VBus® protocol, a communication bus used in solar thermal controllers manufactured by RESOL and its partners. This document is intended for researchers, scientists, and drug development professionals who may need to interface with these systems for data acquisition and analysis in their research endeavors.

The RESOL VBus® is a serial communication protocol designed for data exchange between a master controller and multiple slave modules in a solar thermal system. It facilitates the transfer of measurement values, control parameters, and balance values. The protocol has several versions, with version 1.0 being a foundational version for many devices.[1][2]

Physical Layer

The VBus® operates on a two-wire bus system that provides both data communication and power to connected modules. The physical layer is responsible for the electrical transmission of data.

Electrical Characteristics

The bus maintains a nominal voltage level, and data is transmitted by pulling the bus voltage down to the system's ground potential. A logical '1' (MARK) is represented by pulling the bus voltage to ground through a switching transistor, while a logical '0' (SPACE) is represented by leaving the bus voltage at its maximum level.[1] The idle voltage on the bus is typically around 8-9 volts.

ParameterValueNotes
Bus Voltage (Idle) ~8-9 VProvides power to connected modules.
Logical '1' (MARK) Bus voltage pulled to system groundTransmitted by a switching transistor.[1]
Logical '0' (SPACE) Maximum bus voltageThe default state of the bus.[1]
Default Baud Rate 9600 bpsCan be configured for other rates in some devices.[3][4]
Data Bits 8[4]
Parity None[4]
Stop Bits 1[4]

Hardware Connection

Connection to the VBus® is made via two terminals, and the polarity is not critical. For data acquisition by microcontrollers, a level shifter is necessary to adapt the ~8V bus voltage to the microcontroller's logic level (e.g., 3.3V or 5V) to prevent damage.[3] The VBus® output is a differential signal between the two wires and is not referenced to ground.[3]

Experimental Protocol: VBus® Physical Layer Interface

Objective: To safely connect a data logging device (e.g., a microcontroller) to the VBus® for data acquisition.

Materials:

  • RESOL VBus® compatible controller.

  • Microcontroller with a UART interface (e.g., Arduino, ESP32).

  • Optocoupler (e.g., PC817) for electrical isolation.

  • Resistors (values to be calculated based on the optocoupler and microcontroller specifications).

  • Breadboard and jumper wires.

  • Oscilloscope.

Methodology:

  • Circuit Design: Design a level-shifting and isolation circuit using an optocoupler. The VBus® will drive the LED of the optocoupler through a current-limiting resistor. The phototransistor side of the optocoupler will be connected to the microcontroller's UART RX pin with a pull-up resistor to the microcontroller's VCC.

  • Component Calculation:

    • Calculate the value of the current-limiting resistor for the optocoupler's LED based on the VBus® voltage (~8-9V) and the forward voltage and current specifications of the LED.

    • Calculate the value of the pull-up resistor on the phototransistor side to ensure proper logic levels for the microcontroller.

  • Circuit Assembly: Assemble the circuit on a breadboard. Ensure that the VBus® side and the microcontroller side are electrically isolated.

  • Signal Verification:

    • Connect the VBus® to the input of the interface circuit.

    • Use an oscilloscope to probe the output of the circuit that will be connected to the microcontroller's RX pin.

    • Verify that the signal swings between the microcontroller's logic low and high levels and that the data frames are clean.

  • Microcontroller Connection: Once the signal is verified, connect the output of the interface circuit to the RX pin of the microcontroller.

VBus® Physical Layer Signaling

G cluster_0 VBus® Line cluster_1 Logical Representation Idle Idle Mark Mark Idle->Mark Pull to GND Space Space Idle->Space No Change Mark->Idle Release Logical_1 Logical '1' Mark->Logical_1 Logical_0 Logical '0' Space->Logical_0

Caption: VBus® Physical Layer State Diagram.

Data Link Layer

The data link layer is responsible for framing the data, addressing, and error detection. VBus® data streams in protocol version 1.0 are structured as packets.[1]

Packet Structure

A VBus® packet begins with a 10-byte header, which is followed by a variable number of payload data frames.[1]

Offset (bytes)FieldDescription
0SYNC ByteAlways 0xAA (170 decimal). Marks the beginning of a new data stream.[1]
1-2Destination AddressThe 16-bit address of the receiving module.
3-4Source AddressThe 16-bit address of the sending module.
5Protocol VersionThe version of the VBus® protocol (e.g., 0x10 for v1.0).
6-7CommandThe 16-bit command code.
8Frame CountThe number of 4-byte frames in the payload.
9ChecksumA checksum for the header (bytes 1-8).
10+PayloadFrame Count * 4 bytes of data.

Frame and Data Integrity

  • SYNC Byte: The reception of a SYNC byte (0xAA) initiates a new data stream. Any ongoing, incomplete reception is aborted.[1]

  • Most Significant Bit (MSB): With the exception of the SYNC byte, no other byte in the header or payload should have its most significant bit set (i.e., the value must be less than 128 or 0x80). If a byte with the MSB set is received, the current packet reception is aborted.[1]

  • Checksum: A checksum is calculated over the header fields (destination address to frame count) to ensure header integrity.

Experimental Protocol: VBus® Packet Sniffing and Decoding

Objective: To capture and decode VBus® packets to extract meaningful data.

Materials:

  • VBus® physical layer interface (from the previous protocol).

  • Microcontroller or computer with a serial port.

  • Software for serial data logging (e.g., PuTTY, CoolTerm, or a custom script).

  • Software for data analysis (e.g., a Python script, spreadsheet software).

Methodology:

  • Data Capture:

    • Connect the output of the VBus® interface to the serial input of the data logging device.

    • Configure the serial port to the VBus® parameters (9600 baud, 8 data bits, no parity, 1 stop bit).

    • Start the data logging software and record the incoming raw byte stream.

  • Packet Identification:

    • In the captured data, identify the SYNC byte (0xAA) to locate the start of each packet.

  • Header Parsing:

    • For each identified packet, read the 10-byte header.

    • Extract the destination address, source address, protocol version, command, and frame count.

    • Calculate the checksum of the received header and compare it with the received checksum to validate the header.

  • Payload Extraction:

    • If the header is valid, read the number of bytes specified by the Frame Count multiplied by 4.

  • Data Decoding:

    • Based on the source address and command, consult the device-specific VBus® packet list to understand the meaning of each byte in the payload.

    • Apply the appropriate conversion factors to obtain the actual sensor values (e.g., temperature, pump speed).

VBus® Packet Processing Workflow

G Start Start WaitForSync Wait for SYNC (0xAA) Start->WaitForSync ReadHeader Read 10-byte Header WaitForSync->ReadHeader ValidateHeader Validate Header (MSB & Checksum) ReadHeader->ValidateHeader ReadPayload Read Payload (Frame Count * 4 bytes) ValidateHeader->ReadPayload Valid DiscardPacket Discard Packet ValidateHeader->DiscardPacket Invalid DecodeData Decode Data based on Source & Command ReadPayload->DecodeData ProcessData Process Data (Store, Display, etc.) DecodeData->ProcessData ProcessData->WaitForSync End End ProcessData->End DiscardPacket->WaitForSync G Application Application Layer Device-specific data encoding (Temperatures, Pump Speeds, Status) DataLink Data Link Layer Packet Framing (Header, Payload) Addressing (Source, Destination) Error Detection (Checksum) Application->DataLink Physical Physical Layer Electrical Signaling (Voltage Levels) Bit Encoding Baud Rate DataLink->Physical

References

Unable to Locate Information on "Deltasol" in the Context of Biological Thermal Regulation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search for "Deltasol thermal regulation," it appears that the term "this compound" primarily refers to a brand of solar thermal controllers manufactured by RESOL for heating and solar energy systems. The available information focuses on the technical specifications and operational instructions for these devices, which are designed for plumbing and HVAC applications.

No publicly available scientific literature, whitepapers, or experimental data could be found that discuss "this compound" in the context of biological signaling pathways, molecular mechanisms of action, or as a therapeutic agent for drug development, as requested by the prompt for an audience of researchers and scientists. The searches for "this compound mechanism of action," "this compound signaling pathway," and "this compound experimental protocols" did not yield any relevant results in the biomedical or pharmaceutical fields.

It is possible that "this compound" may be a new or emerging technology not yet documented in public-facing literature, a proprietary codename, or a potential misspelling of a different scientific term.

Without relevant source material on "this compound" within the requested scientific context, it is not possible to generate the in-depth technical guide, data tables, experimental protocols, or signaling pathway diagrams as specified.

Further clarification on the term "this compound" and its relevance to biological thermal regulation and drug development is required to proceed.

Deltasol controller for solar water heating research

Author: BenchChem Technical Support Team. Date: December 2025

There appears to be a fundamental misunderstanding in the requested guide. The topic, Deltasol controllers for solar water heating , is a subject within the field of renewable energy engineering. However, the specified audience, "Researchers, scientists, and drug development professionals," and the core requirement to create diagrams for "signaling pathways," belong to the domain of molecular biology and pharmaceutical research.

This compound controllers are electronic devices that manage the operation of solar thermal systems by monitoring temperatures and controlling pumps.[1][2] Their function is based on principles of thermodynamics and control logic, not biological processes. Concepts such as "signaling pathways" are not applicable to this technology.

Therefore, it is not feasible to create a technical guide on this compound controllers that would be relevant to drug development professionals or include diagrams of signaling pathways.

We can, however, provide a detailed technical guide on the This compound controller for solar water heating research tailored to a more appropriate audience, such as engineers, renewable energy researchers, and system technicians. This guide would focus on the technical specifications, operational logic, and data acquisition for performance analysis, which are the relevant areas of study for this equipment.

Please clarify if you would like to proceed with a technical guide structured for an engineering and renewable energy research audience. Such a guide would include:

  • Detailed technical specifications of various this compound controller models.

  • Explanation of the control logic and operational parameters.

  • Experimental setups for performance evaluation of solar water heating systems using these controllers.

  • Data acquisition and analysis methods using the controller's VBus® data interface.[3]

  • Diagrams of system layouts and control workflows using Graphviz, as requested.

We await your clarification to proceed with generating a relevant and accurate technical document.

References

overview of RESOL Deltasol models

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to RESOL DeltaSol Controllers for System Monitoring and Analysis

Introduction

RESOL this compound controllers are a series of advanced electronic differential temperature controllers primarily designed for the regulation of solar thermal and conventional heating systems. While their direct application is in renewable energy and HVAC, the underlying principles of multi-channel sensor monitoring, logical control outputs, and detailed data acquisition present a valuable case study for researchers and scientists in various fields. This guide provides a technical overview of the this compound model range, focusing on the core technologies, data handling capabilities, and system control logic that enable precise monitoring and performance analysis of complex thermal-hydraulic systems.

The core function of a this compound controller is to continuously monitor temperature inputs from various sensors (e.g., on a solar collector and in a storage tank) and activate or deactivate outputs (e.g., pumps and valves) based on user-defined parameters and pre-programmed logic. This ensures efficient energy transfer and safe system operation. For technical professionals, the key appeal lies in the controllers' robust data interface, the RESOL VBus®, and the capabilities for extensive data logging and system parameterization.

Core Technical Specifications

The RESOL this compound series encompasses a range of models, from simple controllers for standard solar systems to advanced controllers for complex, multi-component heating systems. The following table summarizes the key quantitative specifications for representative models, providing a basis for comparison.

FeatureThis compound BS Series[1][2][3]This compound CS Series[4][5][6]This compound BX Plus[7][8][9][10]This compound MX[11][12][13][14]
Temp. Sensor Inputs Up to 4 (Pt1000)[1][3]4 (Pt1000)[4][5]8 (9) (Pt1000, Pt500, KTY)[7][9]12 (Pt1000, Pt500, KTY)[11][14]
Digital Sensor Inputs None1 (Grundfos VFD)[4][5]2 (Grundfos Digital)[7][9]4 (Grundfos Digital/Analog)[14]
Impulse/Flow Inputs Optional via Sensor Input[1][2]Optional via VFD Input[4][5]1 (V40)[10]3 (V40), 1 (FlowRotor)[14]
Relay Outputs (Total) 1-2 (Semiconductor)[15]1-2 (Semiconductor)[4][5]5 (4 Semiconductor, 1 Potential-free)[7][9]14 (13 Semiconductor, 1 Potential-free)[11][14]
PWM Outputs Some versions have speed control[2][15]1-2[4][6]2 (Convertible to 0-10V)[10]4 (Convertible to 0-10V)[14]
Data Interface RESOL VBus®[1][3]RESOL VBus®[4][5]RESOL VBus®, SD Card Slot[7][8]RESOL VBus®, SD Card Slot[11][13]
Heat Quantity Measurement Yes[1][2]Yes[4][5][16]Yes (Advanced)[7]Yes (Up to 7 modules)[13]
Datalogging Via VBus® accessory (DL2/DL3)[8]Via VBus® accessory (DL2/DL3)[17]Onboard via SD Card[7][9]Onboard via SD Card[11][13]
System Layouts Pre-defined (e.g., 9 on BS Plus)[3]Up to 10 (CS Plus)[4][16]Pre-programmed with optional functions[7][9]Millions of variants via function combination[11][12]

Core Signaling Pathway and Control Logic

The fundamental operational logic of a this compound controller is based on differential temperature control. The controller initiates energy transfer only when the source (e.g., solar collector) is significantly hotter than the destination (e.g., storage tank), maximizing efficiency. This process is governed by a simple but robust signaling pathway.

Caption: Core signaling pathway for differential temperature control.

In this pathway, temperature sensors (S1, S2) continuously send data to the controller. The controller's microprocessor compares these values. If the temperature difference (ΔT) between the collector (S1) and the tank (S2) exceeds a pre-set activation threshold (ΔT on), the controller sends a signal to its relay output (R1), activating the pump. The pump circulates the heat transfer fluid, moving thermal energy from the collector to the tank. The process stops when the ΔT falls below a deactivation threshold or the tank reaches its maximum temperature.[18] More advanced models like the CS, BX, and MX series can modulate the pump's speed via a Pulse Width Modulation (PWM) signal for more precise control.[4][7][11]

Methodologies for System Monitoring and Data Acquisition

For research and analysis, a this compound controller can be treated as a dedicated data acquisition and control unit. The following protocols outline the methodology for its deployment in a research context.

Experimental Protocol 1: System Commissioning and Parameterization

This protocol details the initial setup of the controller to ensure accurate data collection and system operation according to defined parameters.

  • System Definition: Select the appropriate pre-defined system layout within the controller's menu that matches the physical hydraulic setup (e.g., "Standard solar system with one tank").[4][18] For advanced models like the MX, this involves combining functional blocks.[12]

  • Sensor and Relay Allocation: Physically connect all temperature sensors, flow meters, pumps, and valves to the designated terminals on the controller as indicated by the chosen layout.[8][18]

  • Parameter Adjustment: Navigate the controller's menu to set key operational parameters.[19] This is crucial for defining the experiment's control boundaries. Key parameters include:

    • ΔT Switch-on/Switch-off: The temperature differences that start and stop the energy transfer process.[18]

    • Maximum Store Temperature (S MX): A critical safety and operational limit.[18]

    • Collector Emergency Shutdown: A temperature limit to protect the system components and heat transfer fluid.

    • Pump Speed Control: Minimum and maximum speeds for PWM-controlled high-efficiency pumps.[3]

  • Function Activation: Enable specific functions required for the analysis, such as the heat quantity measurement, which relies on data from flow meters and temperature sensors to calculate the amount of energy transferred.[1][3]

  • Verification: Use the controller's monitoring display to view live readings from all sensors. Manually operate the relays to confirm that all actuators are functioning correctly.

Experimental Protocol 2: Data Logging, Extraction, and Analysis

This protocol describes the workflow for capturing time-series data from an operational system for subsequent analysis. The RESOL VBus® is the internal data bus that facilitates communication between the controller and external modules, forming the backbone of this process.[8][17][20]

  • Data Interface Connection:

    • For SD Card Models (BX Plus, MX): Insert a standard SD card into the controller's slot. Configure the logging interval and the data to be saved.[8][12][21]

    • For VBus® Datalogger (All Models): Connect a RESOL DL2 or DL3 Datalogger to the controller's VBus® terminals.[8][17] The datalogger will automatically detect the controller and begin logging all available sensor and actuator data.

  • Data Acquisition: Allow the system to run under normal operating conditions for the desired experimental duration. The controller will log all specified values (temperatures, relay states, pump speeds, calculated heat quantity) at the set interval.

  • Data Extraction:

    • SD Card: Remove the card from the controller and insert it into a computer. The data is typically stored in a format that can be imported into spreadsheet or data analysis software.[21]

    • Datalogger: Access the datalogger via a LAN connection using the RESOL VBus.net web portal or specific software to download the recorded data files.[20][21]

  • Data Analysis: Analyze the extracted time-series data to evaluate system performance, validate thermal models, or troubleshoot operational anomalies.

The following diagram illustrates this data acquisition and analysis workflow.

RESOL_Data_Acquisition_Workflow cluster_extraction Data Extraction Methods Controller This compound Controller (BX Plus / MX) VBus RESOL VBus® Data Protocol Controller->VBus Live System Data SD_Card SD Card Datalogging Controller->SD_Card Onboard Logging Datalogger DL2 / DL3 Datalogger VBus->Datalogger Interface VBus®/LAN or VBus®/USB Adapter VBus->Interface PC PC / Workstation (Data Analysis) SD_Card->PC Manual Transfer Datalogger->PC Network Transfer Interface->PC Live Monitoring

Caption: Workflow for data acquisition and analysis from this compound systems.

Conclusion

The RESOL this compound series of controllers, while designed for a specific industrial application, incorporates a sophisticated architecture for system control and data acquisition. The clear signaling pathways, extensive parameterization options, and accessible data logging functionalities make them powerful tools for the detailed analysis of thermal systems. For researchers and scientists, these controllers offer a robust and reliable platform for collecting high-quality, real-world data, enabling deep insights into system dynamics, efficiency, and performance.

References

Deltasol temperature differential controller theory

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Principles of Deltasol Temperature Differential Controllers

This technical guide provides a comprehensive overview of the theory, operation, and performance validation of this compound temperature differential controllers. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the control logic and experimental validation of these devices for applications in solar thermal systems.

Core Theory of Operation

A temperature differential controller is the central nervous system of a solar thermal system. Its primary function is to regulate the transfer of heat from a solar collector to a storage tank by controlling a circulation pump.[1] This regulation is based on the temperature difference (ΔT) between the collector and the storage tank, ensuring that the pump operates only when there is a net energy gain to be achieved.[1][2]

The fundamental logic of a this compound controller revolves around two key user-defined parameters:

  • Switch-on Temperature Difference (ΔTon): The minimum temperature difference between the collector and the storage tank that must be reached for the controller to activate the circulation pump.[2][3]

  • Switch-off Temperature Difference (ΔToff): The temperature difference below which the controller deactivates the pump, ceasing the heat transfer.[2][3]

This control strategy prevents unnecessary pump operation, which would consume electricity without a significant thermal energy gain, and can even lead to heat loss from the storage tank during periods of low solar irradiation.[1]

Signaling Pathway and Control Logic

The controller continuously monitors the temperatures at the solar collector (Tcollector) and the storage tank (Tstorage) via connected temperature sensors, typically Platinum resistance thermometers (Pt1000).[4][5] The core control algorithm can be summarized as follows:

  • Measurement: The controller acquires temperature readings from Tcollector and Tstorage.

  • Comparison: It calculates the temperature differential: ΔT = Tcollector - Tstorage.

  • Decision and Actuation:

    • If ΔT ≥ ΔTon, the controller sends a signal to its relay output, activating the circulation pump.

    • If ΔT ≤ ΔToff, the controller deactivates the relay, switching off the pump.

This process is cyclical, ensuring that the system continuously adapts to changing solar conditions. Many modern controllers, including various this compound models, also incorporate Pulse Width Modulation (PWM) for pump speed control, allowing for more nuanced regulation of the heat transfer fluid's flow rate.[6][7][8]

G cluster_sensors Sensor Inputs cluster_controller This compound Controller Logic cluster_system Solar Thermal System T_collector Collector Temperature (T_collector) Controller Microprocessor T_collector->Controller Pt1000 Sensor Signal T_storage Storage Temperature (T_storage) T_storage->Controller Pt1000 Sensor Signal Relay Pump Relay / PWM Output Controller->Relay Activation/Deactivation Signal (based on ΔT vs ΔT_on/ΔT_off) Pump Circulation Pump Relay->Pump Power On/Off or Variable Speed Signal

Caption: Signaling pathway for a this compound temperature differential controller.

Experimental Protocols for Performance Validation

The performance of a temperature differential controller is evaluated based on its accuracy, reliability, and its contribution to the overall efficiency of the solar thermal system. Standardized testing protocols, such as those outlined in EN 12975 and ISO 9806, are typically used for the validation of solar thermal systems and their components.[1][9] A generalized experimental workflow for validating the controller's performance is as follows:

  • System Setup: A complete solar thermal system is assembled in a controlled laboratory environment, often utilizing a solar simulator to provide consistent and repeatable solar irradiance.[4] The system includes a solar collector, a storage tank, a circulation pump, and the this compound controller under test. High-precision temperature sensors and flow meters are installed at key points for data acquisition.[4]

  • Parameterization: The controller is programmed with specific setpoints for ΔTon and ΔToff.

  • Test Execution: The system is subjected to various simulated solar irradiance profiles, and the following data is logged at high frequency:

    • Collector and storage tank temperatures.

    • Pump activation and deactivation times.

    • Flow rate of the heat transfer fluid.

    • Electrical power consumption of the pump.

  • Data Analysis: The collected data is analyzed to determine key performance indicators, such as the total energy transferred to the storage tank, the frequency and duration of pump cycles, and the overall system efficiency.

G cluster_setup 1. System Setup cluster_procedure 2. Experimental Procedure cluster_analysis 3. Data Analysis A Assemble Solar Thermal System (Collector, Tank, Pump, Controller) B Install Calibrated Sensors (Temperature, Flow, Irradiance) A->B C Connect Data Acquisition System B->C F Log System Data vs. Time C->F D Set Controller Parameters (ΔT_on, ΔT_off) E Apply Simulated Solar Irradiance D->E E->F G Calculate Energy Gain I Determine System Efficiency G->I H Analyze Pump Cycling H->I

Caption: Experimental workflow for controller performance validation.

Quantitative Data Presentation

The following tables summarize key technical specifications for representative this compound controller models and illustrate the expected impact of varying differential temperature setpoints on system performance, based on the principles discussed in the cited research.[6][10]

Technical Specifications of Select this compound Controllers
FeatureThis compound BS Series[11]This compound CS Series[7]This compound SL Series
Sensor Inputs 4 x Pt1000 temperature sensors4 x Pt1000, 1 x Grundfos Direct Sensor™4 x Pt1000/Pt500/KTY, 1 x Grundfos Direct Sensor™, 1 x V40 impulse input
Relay Outputs 1-2 semiconductor relays1-2 semiconductor relays3 semiconductor relays, 1 potential-free relay
PWM Output Via adapter1 integrated2 integrated (switchable to 0-10V)
Power Supply 100 – 240 V~ (50 – 60 Hz)100 – 240 V~ (50 – 60 Hz)100 – 240 V~ (50 – 60 Hz)
Data Interface RESOL VBus®RESOL VBus®RESOL VBus®, MicroSD card slot
Key Functions Heat quantity measurement, pump speed control (via adapter)Integrated HE pump speed control, heat quantity measurement27+ system layouts, data logging, function control per VDI 2169
Impact of ΔT Setpoints on System Performance

This table illustrates the conceptual trade-offs in selecting ΔTon and ΔToff values, as investigated in experimental studies.[6][10]

ΔTon SettingΔToff SettingExpected Pump CyclingEnergy Collection EfficiencySystem Stability
Low (e.g., 4-6 K)Low (e.g., 2-3 K)Frequent, short cyclesPotentially higher in low-irradiance, but risk of heat lossLower, susceptible to "pump hunting"
High (e.g., 8-10 K)Low (e.g., 2-4 K)Less frequent, longer cyclesMay miss some energy gain in low-irradiance conditionsHigher, more stable operation
High (e.g., 8-10 K)High (e.g., 6-8 K)Infrequent, long cyclesLower, as pump may switch off while a significant positive ΔT still existsHigh, but potentially suboptimal energy harvest

Conclusion

This compound temperature differential controllers are sophisticated devices that form the cornerstone of efficient solar thermal system operation. Their core logic, based on user-defined temperature differentials, allows for the intelligent management of heat transfer from the collector to the storage unit. The performance of these controllers can be rigorously validated through established experimental protocols, ensuring their reliability and effectiveness. For researchers and professionals, a thorough understanding of the controller's operational theory, signaling pathways, and the impact of its parameterization is crucial for the design, optimization, and troubleshooting of advanced solar thermal applications.

References

An In-depth Technical Guide to Data Logging with Resol Deltasol Controllers for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of data logging methodologies utilizing Resol Deltasol controllers, tailored for researchers, scientists, and professionals in data-intensive fields. It details the technical specifications of the data logging hardware and software, outlines experimental protocols for the performance analysis of solar thermal systems, and presents a structured approach to data acquisition and management. This document is intended to serve as a core reference for leveraging the capabilities of this compound controllers in a scientific research context, ensuring data integrity, repeatability, and high-resolution monitoring of thermal energy systems.

Introduction

Resol this compound controllers are sophisticated microprocessor-based units designed for the regulation of solar thermal and heating systems.[1][2] Beyond their primary control functions, these controllers offer robust data logging capabilities through the proprietary RESOL VBus® communication protocol.[3][4][5] This functionality is critical for the long-term performance analysis, system optimization, and experimental validation of solar thermal technologies. For researchers and scientists, the ability to capture high-resolution data on temperature, flow rates, and energy yield is paramount for validating simulation models, understanding system dynamics, and developing novel energy solutions.[6][7] This guide focuses on the practical application of this compound controllers for scientific data acquisition, emphasizing the use of official RESOL hardware and software to ensure data reliability and traceability.

Core Data Logging Components

The ecosystem for data logging with this compound controllers consists of the controller itself, a dedicated data logger, and software for data access and analysis.

This compound Controllers

A range of this compound controllers are equipped with a VBus® interface for data communication.[1][3][4][5] Models such as the this compound M and MX are frequently cited in research applications for their extensive sensor inputs and control options.[7][8][9] These controllers can manage a large number of sensors, including Pt1000 temperature sensors, V40 impulse flow meters, and CS10 solar irradiance sensors, which are essential for a comprehensive analysis of a solar thermal system.[2][8][9]

Dataloggers: DL2 and DL3

The primary hardware for data acquisition are the RESOL DL2 and DL3 dataloggers.[10][11] These external modules connect to the this compound controller via the VBus® and store the collected data.[10][11] The DL2 is a widely used datalogger that offers both local and remote data access.[10][11]

Key features of the DL2 Datalogger include:

  • Internal Memory: Allows for the storage of large datasets over extended periods.[10]

  • SD Card Slot: Facilitates the manual export of logged data for offline analysis.[10]

  • LAN Interface: Enables connection to a local network or the internet for remote data access and monitoring.[10]

  • Web Interface: An integrated web server allows for configuration and data download using a standard web browser.[10]

The DL3 is a more advanced datalogger with an expanded feature set, including a graphical display and the ability to log data from multiple controllers simultaneously.[10]

VBus.net and Software

VBus.net is a web-based platform provided by RESOL for the online visualization and monitoring of system data transmitted by a DL2 or DL3 datalogger.[10][12] It allows researchers to access live and historical data from anywhere in the world, create custom diagrams, and analyze system performance remotely.[12] For more in-depth analysis, the RESOL ServiceCenter Software can be used to read, process, and visualize the data files exported from the datalogger.[8]

Data Presentation and Structure

Data logged from this compound controllers is structured and can be exported in various formats. The native format is a VBus® protocol file, which can be converted into more accessible formats like text files (CSV) for further processing in spreadsheet or data analysis software.[10]

Table 1: Key Data Parameters Logged by this compound Systems
ParameterSensor/SourceTypical UnitsResolutionImportance in Research
Collector TemperaturePt1000 Sensor°C / °F0.1 °CEfficiency calculations, stagnation analysis, model validation.
Storage Tank TemperaturePt1000 Sensor°C / °F0.1 °CSystem performance, stratification studies, energy storage analysis.
Flow RateV40 Flow MeterL/min1 pulse/literHeat quantity measurement, pump performance, system dynamics.
Solar IrradianceCS10 SensorW/m²1 W/m²Collector efficiency curves, performance ratio calculation.
Pump SpeedController Output%1%Analysis of variable flow systems, energy consumption of pumps.
Relay StatusController OutputOn/OffN/AUnderstanding control strategies, fault detection.
Heat QuantityCalculated by ControllerkWh / MWh0.1 kWhOverall system energy yield, economic analysis.
Table 2: Data Export Options from DL2 Datalogger
MethodFormatDescriptionUse Case
SD Card VBus® Protocol FileRaw data file containing all logged parameters. Requires RESOL ServiceCenter Software for conversion.[10]Offline, in-depth analysis of large datasets. Long-term archiving.
Web Interface Text (Tab-separated)A text file optimized for Windows-based spreadsheet programs.[10]Quick analysis and visualization in software like Microsoft Excel.
Web Interface Text (Semicolon-separated)A text file suitable for various data analysis tools.Data import into statistical software or programming environments.
VBus.net Graphical Diagrams / CSVOnline visualization and data download in a universally compatible format.[12]Remote monitoring, collaborative research, and public dissemination of results.

Experimental Protocols

This section outlines a generalized experimental protocol for the performance analysis of a forced-circulation solar water heating system using a this compound controller and a DL2 datalogger. This protocol is based on methodologies reported in scientific literature.[6][8][9]

Experimental Setup
  • System Installation: A standard forced-circulation solar water heating system is installed, comprising solar collectors, a storage tank, a pump station, and associated piping.

  • Sensor Placement:

    • Pt1000 temperature sensors are placed at the collector inlet and outlet, and at various levels within the storage tank to monitor thermal stratification.[9]

    • A V40 impulse flow meter is installed in the solar loop to measure the heat transfer fluid flow rate.[8][9]

    • A CS10 solar irradiance sensor is mounted in the plane of the collectors.[2]

    • An ambient temperature sensor is placed in a shaded, well-ventilated location.[6]

  • Controller and Datalogger Connection:

    • All sensors are wired to the appropriate inputs on the this compound controller (e.g., this compound MX).[7]

    • The DL2 datalogger is connected to the controller via a VBus® cable.[8][9]

    • The DL2 is connected to a local area network (LAN) via an Ethernet cable for remote data access.[8]

Data Acquisition Configuration
  • Controller Configuration: The this compound controller is configured with the correct system layout and sensor assignments.

  • Datalogger Settings:

    • The logging interval is set. Research applications have utilized intervals of one minute[7][8][9] and five minutes.[6] A shorter interval is preferable for detailed dynamic analysis.

    • The DL2 is configured with the network settings to enable communication with the VBus.net portal.

Data Collection and Management
  • Data Logging: The system is allowed to operate, and the DL2 datalogger automatically collects and stores data from the controller.

  • Data Export:

    • For periodic offline analysis, data is exported from the DL2's web interface in a text format or transferred via an SD card.

    • For continuous monitoring, data is accessed through the VBus.net platform.

  • Data Processing: The exported data is imported into data analysis software (e.g., Python with pandas, R, MATLAB, or Microsoft Excel) for cleaning, processing, and visualization.

Key Performance Indicators (KPIs) to Analyze
  • Collector Efficiency: Calculated using the logged data for collector inlet/outlet temperatures, flow rate, and solar irradiance.

  • System Efficiency: Determined by comparing the useful energy delivered to the storage tank with the total solar energy incident on the collectors.

  • Solar Fraction: The proportion of the total heating load that is met by the solar thermal system.

  • Heat Losses: Can be estimated from the temperature decay in the storage tank during periods of no solar gain or load.

Mandatory Visualizations

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key logical flows in the data logging and analysis process.

Data_Logging_Workflow cluster_system Solar Thermal System cluster_data_acq Data Acquisition cluster_data_access Data Access & Analysis Collectors Solar Collectors Sensors Sensors (Pt1000, V40, CS10) Collectors->Sensors Tank Storage Tank Tank->Sensors Pump Pump Station Pump->Sensors Controller This compound Controller Sensors->Controller Analog/Pulse Signals Datalogger DL2/DL3 Datalogger Controller->Datalogger VBus® Protocol VBusNet VBus.net Portal Datalogger->VBusNet Internet LocalPC Local PC / Server Datalogger->LocalPC LAN / SD Card Analysis Data Analysis Software VBusNet->Analysis Data Export (CSV) LocalPC->Analysis Data Import

Caption: Data logging workflow from physical system to analysis.

VBus_Communication A simplified representation of the VBus® master-slave architecture. The controller acts as the master, polling data from slave devices like the datalogger. Controller This compound Controller (Master) - VBus® Interface - Sensor Data Processing - Control Logic Bus RESOL VBus® (2-wire) Controller->Bus Datalogger DL2/DL3 Datalogger (Slave) - VBus® Interface - Data Reception - Internal Storage - LAN/SD Card Interface OtherModules Other VBus® Modules (Slaves) - e.g., Remote Display - Alarm Module Bus->Datalogger Bus->OtherModules

Caption: Logical structure of VBus® communication.

Experimental_Workflow Start Start Experiment Setup Install and Configure Sensors, Controller, and Datalogger Start->Setup Define Define Logging Interval and Data Export Method Setup->Define Run Operate Solar Thermal System under Normal Conditions Define->Run Collect Continuously Log Data with DL2/DL3 Run->Collect Export Export Data Periodically (SD Card / LAN) Collect->Export Analyze Process and Analyze Data: - Calculate KPIs - Validate Models Collect->Analyze Real-time Monitoring via VBus.net Export->Analyze Report Report Findings Analyze->Report End End Report->End

Caption: Flowchart of a typical experimental procedure.

Conclusion

The data logging capabilities of Resol this compound controllers, when paired with dedicated dataloggers like the DL2, provide a robust and reliable platform for scientific research in solar thermal energy. The VBus® ecosystem ensures high-quality data acquisition, while platforms like VBus.net and the RESOL ServiceCenter Software offer flexible options for data access and analysis. By following structured experimental protocols, researchers can leverage this technology to gain deep insights into the performance of solar thermal systems, validate theoretical models, and contribute to the advancement of renewable energy technologies. The detailed data logging is essential for the rigorous analysis required in scientific and developmental research.

References

exploring the functions of the Deltasol System-Monitoring-Display

Author: BenchChem Technical Support Team. Date: December 2025

An analysis of the "Deltasol System-Monitoring-Display" reveals a fundamental disconnect between the product's function and the requested content for a technical guide aimed at "Researchers, scientists, and drug development professionals."

The this compound System-Monitoring-Display, and the broader this compound product line from manufacturer RESOL, are controllers for solar thermal systems.[1][2] Their primary function is to manage and monitor the operation of solar heating systems by controlling pumps and valves based on temperature differentials.[3][4]

The core requirements of the requested guide—such as detailing signaling pathways, experimental protocols for drug development, and data relevant to researchers in life sciences—are not applicable to the functionality of a solar thermal controller. The system's monitored data pertains to temperatures from sensors (Pt1000), pump operating hours, and heat quantity measurements, which are relevant for optimizing the efficiency of a solar heating system, not for biological or pharmaceutical research.[1][3][5]

Key features of the this compound systems include:

  • System Monitoring: An illuminated display visualizes the status of the solar heating system.[2][5][6]

  • Temperature Differential Control: The controller operates pumps based on the temperature difference between the solar collector and the storage tank.[3][4]

  • Pre-programmed System Layouts: Various models offer a selection of basic system layouts to choose from.[1][2]

  • Data Logging and Communication: The controllers are equipped with a RESOL VBus® for data communication, allowing connection to a PC via an interface adapter for data visualization and processing.[1][7]

  • Additional Functions: Depending on the model, features can include heat quantity measurement, pump speed control, tube collector functions, and thermal disinfection.[1][2]

Given this information, creating a technical guide that includes diagrams of signaling pathways or experimental workflows relevant to drug development would be inappropriate and factually incorrect. The operational logic of the this compound system is based on thermodynamic principles and engineering control logic, not biological processes.

Therefore, the request to produce an in-depth technical guide for a scientific audience in the field of drug development based on the this compound System-Monitoring-Display cannot be fulfilled as it rests on a misunderstanding of the product's purpose and application.

References

Deltasol Controllers in Sustainable Energy Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Deltasol controllers in sustainable energy research. It is designed to equip researchers and scientists with the necessary knowledge to integrate these controllers into their experimental setups for monitoring and optimizing solar thermal systems. This document details the technical specifications of various this compound models, outlines experimental protocols for data acquisition and performance analysis, and provides standardized visualization workflows.

Introduction to this compound Controllers in Research

This compound controllers, manufactured by RESOL, are differential temperature controllers widely used in solar thermal systems. Their programmability, data logging capabilities, and communication protocols make them valuable tools for scientific investigations in renewable energy. Researchers utilize these controllers to implement precise control strategies, monitor system performance under various conditions, and collect high-resolution data for analysis and model validation.

A key feature for research applications is the RESOL VBus®, a proprietary communication protocol that allows for the connection of multiple sensors, pumps, and other components to the controller.[1] This bus system also enables data transfer to external data loggers and computers for real-time monitoring and post-experiment analysis.[1]

Technical Specifications of Common this compound Controllers

The selection of a this compound controller for a research project depends on the complexity of the solar thermal system and the specific data requirements of the study. The following tables summarize the key technical specifications of several this compound models frequently mentioned in sustainable energy research.

FeatureThis compound BS Series (BS/2, BS/4)This compound SLThis compound SLLThis compound MX
Temperature Sensor Inputs 4 (Pt1000)[1][2]4 (Pt1000, Pt500, or KTY)[3]4 (Pt1000, Pt500 or KTY)[4]12 (Pt1000, Pt500 or KTY)[5]
Relay Outputs 1-2 semiconductor relays[2]3 semiconductor relays, 1 potential-free extra-low voltage relay[3]2 semiconductor relays, 1 potential-free extra-low voltage relay[4]14 relays (13 semiconductor, 1 potential-free)[5]
PWM Outputs No2 (switchable to 0-10 V)[3]2[4]4 (convertible to 0-10 V)[5]
Impulse Inputs No1 (V40 FlowRotor)[3]1 (V40)[4]3 (V40 flowmeters), 1 (FlowRotor)[5]
Data Interface RESOL VBus®[2]RESOL VBus®[3]RESOL VBus®[4]RESOL VBus®[5]
Data Logging Via external datalogger (e.g., DL2, DL3)[1]SD card slot, external datalogger[3]Via external dataloggerSD card slot, external datalogger[5]
Power Supply 100 – 240 V~ (50 – 60 Hz)[2]100 – 240 V~ (50 – 60 Hz)[3]100 – 240 V~ (50 – 60 Hz)[4]100 – 240 V~ (50 – 60 Hz)[5]
Notable Features Function monitoring, operating hours counter, heat quantity measurement[2]27 pre-configured system layouts, automatic function control (VDI 2169)[3]10 pre-configured basic systems, automatic function control (VDI 2169)[4]Control of complex solar and heating systems, 7 integrated calorimeters, weather-compensated heating circuits[5]

Experimental Protocols

The following sections outline detailed methodologies for utilizing this compound controllers in sustainable energy research, from initial setup to data analysis.

Experimental Setup

A typical experimental setup for monitoring a solar water heating system using a this compound controller is illustrated below. This setup allows for the precise measurement of temperatures at key points in the system, as well as the control and monitoring of the circulation pump.

Experimental_Setup cluster_solar_circuit Solar Circuit cluster_control_data Control and Data Acquisition SolarCollector Solar Collector S1 S1: Collector Temperature Sensor SolarCollector->S1 This compound This compound Controller S1->this compound Pt1000 Pump Circulation Pump StorageTank Storage Tank Pump->StorageTank S2 S2: Storage Tank (Bottom) Sensor S2->this compound StorageTank->S2 This compound->Pump R1 (Relay) DL2 DL2/DL3 Datalogger This compound->DL2 VBus® PC PC with RESOL Software DL2->PC LAN/USB

Fig. 1: Experimental setup for a solar water heating system.

Components:

  • Solar Collector: Absorbs solar radiation and transfers heat to the working fluid.

  • Storage Tank: Stores the heated water.

  • Circulation Pump: Circulates the working fluid between the collector and the storage tank.

  • Temperature Sensors (Pt1000): High-precision platinum resistance thermometers used to measure temperatures at the collector outlet (S1) and the bottom of the storage tank (S2).[1]

  • This compound Controller: The central control unit that processes sensor inputs and controls the pump.

  • DL2/DL3 Datalogger: An external module that connects to the this compound controller via the VBus® and logs data from all connected sensors and actuators.[1]

  • PC with RESOL Software: Used for configuring the controller and datalogger, as well as for downloading and analyzing the collected data.[6]

Controller Programming and Parameterization

Effective use of a this compound controller in a research setting requires careful programming of its operational parameters. These settings determine the control strategy of the solar thermal system. The RESOL ServiceCenter Software (RSC) can be used to configure these parameters via a PC connected to the controller.[6][7]

Key Adjustable Parameters:

ParameterDescriptionTypical RangeFactory SettingReference
Switch-on Temperature Difference (DT O) The temperature difference between the collector (S1) and the storage tank (S2) at which the circulation pump is activated.1.0 - 20.0 K6.0 K[3]
Switch-off Temperature Difference (DT F) The temperature difference between the collector and the storage tank at which the circulation pump is deactivated. DT O must be at least 1 K higher than DT F.0.5 - 19.5 K4.0 K[3]
Maximum Store Temperature (S MX) The maximum allowed temperature in the storage tank. When this temperature is reached, the pump is deactivated to prevent overheating.2 - 95 °C60 °C[3]
Collector Emergency Shutdown (EM) The maximum allowed temperature of the collector. If this temperature is exceeded, the pump is deactivated to protect the system components.110 - 200 °C140 °C[3]
Minimum Pump Speed (nMN) The minimum operational speed of the circulation pump (for controllers with speed control). This must be set to 100% if a non-speed-controlled pump or valve is connected.30 - 100 %30 %[8][9]

Experimental Design Considerations:

Researchers can systematically vary these parameters to study their impact on system performance. For example, an experiment could involve:

  • Baseline Measurement: Running the system with the factory settings for a defined period to establish a baseline performance.

  • Varying Temperature Differentials: Systematically altering the switch-on and switch-off temperature differences to investigate the effect on energy collection efficiency and pump cycling.

  • Investigating Maximum Temperature Limits: Adjusting the maximum store temperature to simulate different hot water demand scenarios and assess the impact on solar fraction.

Data Acquisition and Logging

Data acquisition is a critical aspect of any experimental study. This compound controllers, when paired with a DL2 or DL3 datalogger, provide a robust platform for collecting high-resolution data.

Data Logging Configuration:

The RESOL ServiceCenter Software allows for the configuration of the datalogger.[2] Researchers can specify:

  • Logging Interval: The frequency at which data points are recorded. For detailed thermal analysis, a logging interval of one minute is often used.[5]

  • Data Channels: The specific parameters to be logged, including temperatures from all connected sensors, pump status (on/off), and pump speed (if applicable).

Data Extraction:

Logged data can be extracted from the DL2/DL3 datalogger via its integrated web interface or by using an SD card.[10] The data is typically stored in a text file format that can be easily imported into spreadsheet programs or data analysis software for further processing.[7]

Data Analysis and Performance Metrics

Once the data is collected, a thorough analysis is required to evaluate the performance of the solar thermal system. Key performance indicators include:

  • Energy Collected: The amount of thermal energy collected by the solar collectors. This can be calculated if a flow meter is integrated into the system.

  • Solar Fraction: The percentage of the total hot water energy demand that is met by the solar thermal system.

  • System Efficiency: The ratio of the useful energy delivered by the system to the total solar radiation incident on the collectors.

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and logical relationships in the use of this compound controllers for research.

Data Acquisition and Control Workflow

This diagram illustrates the flow of information and control signals within the experimental setup.

Data_Acquisition_Workflow Sensors Temperature Sensors (S1, S2) This compound This compound Controller Sensors->this compound Temperature Data Pump Circulation Pump This compound->Pump Control Signal (On/Off, Speed) DL2 DL2/DL3 Datalogger This compound->DL2 VBus® Data Stream PC PC with RESOL Software DL2->PC Data Download (LAN/SD Card) Analysis Data Analysis PC->Analysis

Fig. 2: Data acquisition and control workflow.
Differential Temperature Control Logic

This diagram illustrates the logical decision-making process of the this compound controller for activating and deactivating the circulation pump based on temperature differentials.

Control_Logic Start Start Measurement Cycle Condition1 T_collector - T_tank >= DT_on? Start->Condition1 Condition2 T_collector - T_tank <= DT_off? Condition1->Condition2 No PumpOn Turn Pump ON Condition1->PumpOn Yes Condition3 T_tank >= T_max? Condition2->Condition3 No PumpOff Turn Pump OFF Condition2->PumpOff Yes Condition3->Start No Condition3->PumpOff Yes PumpOn->Condition2 PumpOff->Start

Fig. 3: Differential temperature control logic.

Conclusion

This compound controllers offer a versatile and powerful platform for researchers in the field of sustainable energy. Their programmability, robust data logging capabilities, and well-defined communication protocols enable the implementation of sophisticated experimental designs and the collection of high-quality data. By following the protocols and methodologies outlined in this guide, researchers can effectively utilize this compound controllers to advance the understanding and optimization of solar thermal systems.

References

Foundational Principles of Deltasol Heat Quantity Measurement: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth exploration of the core principles and methodologies employed in heat quantity measurement by Deltasol controllers. Designed for researchers, scientists, and professionals in drug development, this document outlines the fundamental thermodynamic principles, sensor technologies, and data acquisition protocols integral to the this compound system.

Core Principles of Heat Quantity Calculation

The foundational principle behind this compound's heat quantity measurement is derived from the fundamental thermodynamic equation for thermal energy transfer. The heat quantity (Q) transferred by a fluid is a function of its mass flow rate, specific heat capacity, and the temperature difference between the flow and return paths.

The governing equation is:

Q = ∫ ṁ(t) ⋅ c(T, P) ⋅ ΔT(t) dt

Where:

  • Q is the total heat quantity transferred over a period.

  • ṁ(t) is the mass flow rate of the heat transfer fluid as a function of time.

  • c(T, P) is the specific heat capacity of the fluid, which is dependent on temperature (T) and pressure (P).

  • ΔT(t) is the temperature differential between the flow and return sensors at a given time.

In practice, this compound controllers simplify this by using the volumetric flow rate and pre-defined properties of the heat transfer medium. The calculation is performed as a summation over discrete time intervals rather than a continuous integration.

The heat quantity is calculated based on the temperature difference between a flow and a return sensor, the flow rate of the heat transfer fluid, and the type and concentration of the antifreeze in the fluid[1]. The controller uses the values from the flow and return reference sensors to calculate the supplied heat quantity[2][3][4]. The result is typically displayed in kilowatt-hours (kWh) and megawatt-hours (MWh)[2][3][4].

System Components and Data Acquisition

The accuracy of the heat quantity measurement is contingent on the precision of the system's components. The primary components involved are temperature sensors and flow measurement devices, which are connected to a central controller that processes the data.

2.1. Temperature Sensing

This compound systems universally employ Platinum resistance thermometers, specifically Pt1000 sensors[2][3][4][5][6][7]. These sensors are chosen for their high accuracy and stability over a wide temperature range. A Pt1000 sensor has a nominal resistance of 1000 Ω at 0°C. The controller measures the resistance of the sensors in the flow and return lines and converts these readings into precise temperature values.

2.2. Flow Rate Measurement

The method for determining the volumetric flow rate is a critical variable in the accuracy of the heat quantity calculation. This compound controllers support several methods:

  • Direct Measurement with Volumetric Flowmeters: For high-precision applications, dedicated flowmeters like the RESOL V40 can be used[1][5][8]. These devices provide impulse signals to the controller, where each impulse corresponds to a specific volume of fluid passing through[8].

  • Direct Measurement with Integrated Sensors: Advanced sensors, such as the Grundfos Direct Sensors™, can measure both flow rate and temperature within a single unit and transmit this data digitally to the controller[9].

  • Estimation Based on Pump Speed: In simpler configurations, the heat quantity measurement can be estimated[1]. This is achieved by using the known flow rate of the system's pump when it is operating at full capacity (100% speed)[1]. This method is less precise as it does not account for variations in pump performance or system pressure.

2.3. Heat Transfer Fluid Parameters

The thermophysical properties of the heat transfer fluid are essential for an accurate calculation. The user must input the type of antifreeze (e.g., propylene glycol) and its concentration percentage into the controller[1][9]. The controller then uses this information to look up the corresponding values for specific heat capacity and density from its internal database to use in the heat quantity calculation.

Experimental Protocols: Methodology for Heat Quantity Measurement

The following outlines the generalized protocol for configuring a this compound controller for heat quantity measurement. This protocol is synthesized from the operational procedures of various this compound models.

3.1. System Installation and Sensor Placement

  • Install Temperature Sensors: Place one Pt1000 temperature sensor (S1) in the flow line and a second Pt1000 sensor (S4) in the return line of the thermal circuit[2][10]. Ensure proper thermal contact and insulation to minimize external thermal influences.

  • Install Flow Measurement Device:

    • For Direct Measurement: Install the V40 flowmeter or Grundfos Direct Sensor™ in the appropriate line of the circuit as per the manufacturer's instructions[8][9].

    • For Estimation: No separate device is needed. The controller will use the pump's operational status.

  • Wiring: Connect the sensors and flowmeters to the designated input terminals on the this compound controller[7][11]. For instance, temperature sensors are connected to terminals labeled S1, S4, etc., while V40 flowmeters connect to impulse inputs[8].

3.2. Controller Configuration and Parameterization

  • Enter Commissioning Menu: Upon initial startup or after a reset, the controller enters a commissioning menu where basic system parameters are set[12].

  • Activate Heat Quantity Measurement: Navigate to the appropriate menu and activate the heat quantity measurement (OHQM) function[10].

  • Configure Flow Measurement:

    • For Direct Measurement: Select the corresponding input (e.g., V40) and enter the impulse rate (e.g., liters per impulse) for the connected flowmeter.

    • For Estimation: Select the pump-based estimation method and input the nominal flow rate of the pump at 100% speed (FMAX)[1].

  • Set Heat Transfer Fluid Properties: In the designated channels (e.g., MEDT and MED%), select the type of antifreeze and its concentration in the fluid[1][9].

  • System Initialization: Once all parameters are set, the controller will begin monitoring the sensor inputs and calculating the cumulative heat quantity.

3.3. Data Logging and Visualization

This compound controllers feature a RESOL VBus® data interface[2][4]. To log and visualize data for research purposes:

  • Connect a Datalogger: Attach a RESOL DL2 or DL3 datalogger to the VBus® port[1][8]. These devices can store large amounts of measurement and balance data over extended periods[1].

  • Data Transfer: Data can be transferred from the datalogger to a computer via an SD card or a LAN interface[1][8].

  • PC Software: Use software such as the RESOL ServiceCenter (RSC) to read out, process, and visualize the measurement data from the controller or datalogger[2][10].

Quantitative Data Summary

The technical specifications for typical components used in this compound heat quantity measurement are summarized below.

Table 1: Temperature Sensor Specifications

ParameterSpecification
Sensor TypePt1000 Platinum Resistance Thermometer
Inputs4 temperature sensor inputs are common[2][3][4][6]
Measurement RangeTypically -40°C to +180°C
AccuracyHigh precision, conforms to DIN EN 60751

Table 2: Controller and Interface Specifications

ParameterSpecification
Power Supply100 – 240 V~ (50 – 60 Hz)[3][4][6]
OutputsSemiconductor or electromechanical relays[2][7]
Data InterfaceRESOL VBus®[2][4]
Data LoggingVia external DL2/DL3 Datalogger or PC interface[1][8]
Displayed UnitskWh, MWh[2][3][4]

Visualized Workflows and Logical Relationships

The following diagrams illustrate the logical flow of data and the decision-making process within the this compound system for heat quantity measurement.

HeatQuantity_Workflow cluster_sensors Sensor Inputs cluster_controller This compound Controller Logic cluster_user_inputs User Configuration cluster_output Data Output T_flow Flow Temp (S1) Pt1000 Calc_DeltaT Calculate ΔT (T_flow - T_return) T_flow->Calc_DeltaT T_return Return Temp (S4) Pt1000 T_return->Calc_DeltaT Flow_rate Flow Rate (V40/Pump Speed) Calc_Heat Calculate Heat Quantity Q = V̇ * ρ * c * ΔT Flow_rate->Calc_Heat Calc_DeltaT->Calc_Heat Get_Fluid_Props Retrieve Fluid Properties (Specific Heat, Density) Get_Fluid_Props->Calc_Heat Display Display (kWh, MWh) Calc_Heat->Display VBus VBus® Interface Calc_Heat->VBus Fluid_Type Fluid Type (MEDT) Fluid_Type->Get_Fluid_Props Fluid_Conc Fluid Concentration (MED%) Fluid_Conc->Get_Fluid_Props Flow_Config Flow Config (FMAX/Impulse Rate) Flow_Config->Flow_rate Datalogger Datalogger (DL2/DL3) VBus->Datalogger

Caption: Data workflow for heat quantity calculation in this compound controllers.

Measurement_Methodology_Decision_Tree Start Start Configuration Precision_Need High Precision Required? Start->Precision_Need Use_Flowmeter Use Direct Flowmeter (e.g., V40) Precision_Need->Use_Flowmeter Yes Use_Estimation Use Pump Speed Estimation Precision_Need->Use_Estimation No Configure_Impulse Configure Impulse Rate Use_Flowmeter->Configure_Impulse Final_Config Set Fluid Properties (MEDT, MED%) Configure_Impulse->Final_Config Configure_FMAX Configure Max Flow Rate (FMAX) Use_Estimation->Configure_FMAX Configure_FMAX->Final_Config End Measurement Active Final_Config->End

Caption: Decision logic for selecting the flow measurement methodology.

References

Methodological & Application

Application Notes and Protocols for Installation of Resol Deltasol Pt1000 Temperature Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These detailed application notes provide a comprehensive guide for the proper installation of Resol Deltasol Pt1000 temperature sensors. Adherence to these protocols is crucial for ensuring accurate and reliable temperature measurements in research, development, and quality control settings.

Introduction

Pt1000 resistance temperature detectors (RTDs) are high-precision sensors that offer excellent accuracy and stability over a wide temperature range, typically from -200°C to +600°C.[1] Their nominal resistance at 0°C is 1000 ohms, providing a higher sensitivity compared to Pt100 sensors.[1] Proper installation is paramount to leverage the full potential of these sensors and to ensure the integrity of experimental data. These notes are specifically tailored for use with Resol this compound series controllers, which are commonly employed in solar thermal and other heating systems.[2][3][4][5][6][7][8][9]

Sensor Specifications

A clear understanding of the sensor's technical specifications is essential before proceeding with installation. The following table summarizes key parameters for typical Pt1000 sensors used with this compound controllers.

ParameterValueReference
Sensor TypePt1000 (Platinum Resistance Thermometer)[2]
Measuring PrinciplePlatinum resistance wire[10][11]
Nominal Resistance1000 Ω at 0°C[1]
Measuring Range-20°C to +150°C (Typical for outdoor/surface sensors)[10][11]
Tolerance± 0.8°C (in the -20 to +100°C range)[10][11]
Connection Cable2-conductor, 3m Cu cable (Typical)[10][11]
Maximum Cable Length20 m[10][11]
Protection ModeIP54 / IP65 (Varies by sensor type)[10][11]

Pre-Installation Checklist & Workflow

A systematic approach to installation minimizes errors and ensures reliable operation. The following workflow diagram outlines the key steps.

G cluster_prep Preparation Phase cluster_install Installation Phase cluster_config Configuration & Verification A Review Controller Manual B Select Appropriate Sensor Location A->B C Gather Necessary Tools and Materials B->C D Mount the Sensor Securely E Route and Secure Sensor Cable D->E F Perform Electrical Wiring E->F G Connect to this compound Controller H Power On and Configure Controller G->H I Verify Sensor Readings H->I G cluster_sensor Pt1000 Sensor cluster_controller This compound Controller Sensor Pt1000 Element Wire1 Wire 1 Sensor->Wire1 Wire2 Wire 2 Sensor->Wire2 Terminals Sensor Input (e.g., S1) Wire1->Terminals:f0 To Terminal 1 Wire2->Terminals:f1 To Terminal 2

References

Application Notes & Protocols for Utilizing Deltasol® Controllers in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Deltasol® controllers, primarily designed for solar thermal and heating systems, offer a robust and versatile platform for precise temperature regulation that can be adapted for a variety of laboratory and experimental applications. Their multi-channel sensor inputs, programmable relay outputs, and data logging capabilities make them a cost-effective solution for automating and monitoring temperature-sensitive experiments. These application notes provide detailed protocols for programming and utilizing this compound® controllers in common research scenarios.

The core of the this compound® controller's functionality lies in its ability to act on temperature differentials. By strategically placing sensors and programming the controller's switching temperature differences (ΔT), researchers can create sophisticated and automated experimental setups. The controller's VBus® data interface allows for real-time monitoring and data logging, crucial for experimental documentation and analysis.[1][2][3]

Application Note 1: Precise Temperature Control of a Jacketed Reaction Vessel for Chemical Synthesis

This protocol details the use of a this compound® controller to maintain a stable reaction temperature in a jacketed glass reactor, a common setup in chemical synthesis and process development.

Experimental Protocol:

  • System Setup:

    • A this compound® BS Plus controller is used, featuring multiple sensor inputs and relay outputs.[1]

    • A jacketed glass reaction vessel is connected to a heating/cooling circulator. The circulator's pump is wired to a relay output on the this compound® controller.

    • A Pt1000 temperature sensor (Sensor 1) is placed directly into the reaction mixture to monitor the internal temperature.

    • A second Pt1000 temperature sensor (Sensor 2) is placed in the thermal fluid of the circulator to monitor the jacket temperature.

    • The controller's VBus® port is connected to a DL2 Datalogger for data acquisition.[1]

  • Controller Programming:

    • The controller is programmed to operate based on the temperature difference between the internal reaction temperature (Sensor 1) and a user-defined setpoint.

    • The relay connected to the circulator pump is activated when the reaction temperature drops below the setpoint and deactivated when it exceeds the setpoint.

    • A narrow temperature differential (e.g., 1-2°C) is set to ensure precise temperature control.

  • Data Logging and Analysis:

    • The DL2 Datalogger records the temperature data from both sensors at user-defined intervals.

    • The logged data can be exported for analysis to verify temperature stability throughout the reaction.

Quantitative Data Summary:

ParameterSettingSensorMonitored Value
Reaction Temperature Setpoint80°CSensor 1 (Internal)80°C ± 0.5°C
Jacket TemperatureVariableSensor 2 (Jacket)Fluctuates to maintain internal T
Switching Differential (On)1.0°C below setpointN/AN/A
Switching Differential (Off)0.5°C above setpointN/AN/A
Data Logging Interval1 minuteN/AN/A

Experimental Workflow Diagram:

G Workflow for Temperature-Controlled Chemical Synthesis cluster_setup Experimental Setup cluster_programming Controller Programming cluster_execution Experiment Execution & Data Collection cluster_analysis Data Analysis Setup 1. Assemble jacketed reactor, circulator, and sensors Wiring 2. Wire circulator pump to this compound relay Setup->Wiring Sensors 3. Connect Pt1000 sensors to this compound inputs Wiring->Sensors Datalogger 4. Connect DL2 Datalogger via VBus Sensors->Datalogger Setpoint 5. Set target reaction temperature Datalogger->Setpoint Differential 6. Program temperature differentials for relay control Setpoint->Differential Start 7. Initiate reaction Differential->Start Monitoring 8. Real-time temperature monitoring via VBus Start->Monitoring Logging 9. Datalogger records temperature profiles Monitoring->Logging Export 10. Export data from DL2 Datalogger Logging->Export Analyze 11. Analyze temperature stability and reaction kinetics Export->Analyze

Caption: Workflow for temperature-controlled synthesis.

Application Note 2: Automated Thermal Cycling for Drug Stability Studies

This protocol outlines the use of a this compound® controller to automate thermal cycling, a common requirement in drug stability testing to simulate different environmental conditions.

Experimental Protocol:

  • System Setup:

    • A this compound® SL controller is utilized for its versatile programming options.[4]

    • A temperature-controlled chamber is equipped with both a heating element and a cooling fan.

    • The heating element is connected to Relay 1 and the cooling fan to Relay 2 of the controller.

    • A Pt1000 sensor (Sensor 1) is placed inside the chamber to monitor the air temperature.

    • Drug samples are placed within the chamber.

    • A VBus® to USB interface adapter connects the controller to a PC for remote monitoring and data logging.[1]

  • Controller Programming:

    • The controller's time-controlled thermostat function is used to create a thermal cycling program.

    • Two temperature setpoints are defined: a high temperature (e.g., 40°C) and a low temperature (e.g., 20°C).

    • The controller is programmed to cycle between these setpoints at specified time intervals (e.g., 12 hours at high temperature, 12 hours at low temperature).

    • Relay 1 (heating) is activated when the chamber temperature is below the high setpoint during the heating phase.

    • Relay 2 (cooling) is activated when the chamber temperature is above the low setpoint during the cooling phase.

  • Data Logging and Analysis:

    • The VBus® interface allows for continuous data logging of the chamber temperature on a connected PC.

    • The data is analyzed to ensure the thermal cycling protocol was executed accurately and to correlate any sample degradation with the temperature profiles.

Quantitative Data Summary:

ParameterSettingDurationRelay Activated
High Temperature Setpoint40°C12 hoursRelay 1 (Heating)
Low Temperature Setpoint20°C12 hoursRelay 2 (Cooling)
Temperature Tolerance± 1°CN/AN/A
Data Logging Interval5 minutesN/AN/A

Signaling Pathway Diagram:

G Control Logic for Thermal Cycling Controller This compound Controller Timer Internal Timer Controller->Timer Time-controlled thermostat function HeatingRelay Relay 1 (Heater) Controller->HeatingRelay Activate if T < 40°C (Heat Phase) CoolingRelay Relay 2 (Cooler) Controller->CoolingRelay Activate if T > 20°C (Cool Phase) Timer->Controller Phase (Heat/Cool) TempSensor Chamber Temp (Sensor 1) TempSensor->Controller Current Temp

Caption: Control logic for automated thermal cycling.

Application Note 3: Multi-Zone Temperature Monitoring for Bioreactor Arrays

This protocol demonstrates how a this compound® controller with multiple sensor inputs can be used for cost-effective, simultaneous temperature monitoring of several small-scale bioreactors.

Experimental Protocol:

  • System Setup:

    • A this compound® MX controller is chosen for its high number of sensor inputs.

    • An array of four small-scale bioreactors is placed in a water bath for temperature regulation.

    • A Pt1000 sensor is inserted into each bioreactor (Sensors 1-4) to monitor the individual culture temperatures.

    • A fifth Pt1000 sensor (Sensor 5) is placed in the water bath to monitor the external temperature.

    • The this compound® MX is connected to a local network via a VBus®/LAN interface adapter for remote data access.

  • Controller Programming:

    • The primary function of the controller in this setup is data acquisition and monitoring, not active control.

    • The controller is programmed to display the temperatures of all five sensors.

    • Alarm functions are set to trigger if the temperature of any bioreactor deviates from a predefined range, indicating a potential issue with the water bath or an exothermic/endothermic biological process.

  • Data Logging and Analysis:

    • The VBus®/LAN interface allows for real-time streaming of temperature data from all sensors to a central computer.

    • This data can be logged and analyzed to compare the temperature profiles of the different bioreactor cultures and to ensure consistent experimental conditions.

Quantitative Data Summary:

SensorLocationTarget Temperature RangeAlarm Trigger
Sensor 1Bioreactor 137°C ± 0.5°C> 38°C or < 36°C
Sensor 2Bioreactor 237°C ± 0.5°C> 38°C or < 36°C
Sensor 3Bioreactor 337°C ± 0.5°C> 38°C or < 36°C
Sensor 4Bioreactor 437°C ± 0.5°C> 38°C or < 36°C
Sensor 5Water Bath37°CN/A

Logical Relationship Diagram:

G Multi-Zone Bioreactor Monitoring cluster_reactors Bioreactor Array cluster_sensors Temperature Sensors R1 Bioreactor 1 S1 Sensor 1 R1->S1 R2 Bioreactor 2 S2 Sensor 2 R2->S2 R3 Bioreactor 3 S3 Sensor 3 R3->S3 R4 Bioreactor 4 S4 Sensor 4 R4->S4 WB Water Bath S5 Sensor 5 WB->S5 Controller This compound MX Controller S1->Controller S2->Controller S3->Controller S4->Controller S5->Controller Datalogging Remote Data Logging (VBus/LAN) Controller->Datalogging VBus Data Stream

Caption: Logical diagram of multi-zone monitoring.

References

Application Notes and Protocols for Real-Time Data Acquisition Using the Deltasol VBus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the Resol Deltasol VBus for real-time data acquisition in a research and development laboratory setting. The VBus, a proprietary communication protocol developed by Resol, is primarily used in solar thermal systems but its robust data transmission capabilities can be adapted for various scientific applications requiring precise and continuous monitoring of environmental parameters. This document outlines the necessary hardware and software, detailed experimental protocols, and data interpretation methods for leveraging the VBus in laboratory environments.

Introduction to this compound VBus Technology

The this compound VBus is a half-duplex serial bus system designed for reliable data communication between controllers and peripheral devices.[1] It operates at a standard 9600 baud rate with 8 data bits, 1 start bit, and 1 stop bit.[1] While Resol offers proprietary data loggers like the DL2 and DL3, and interface converters (VBus/USB, VBus/LAN), the protocol can also be accessed using custom-built interfaces with microcontrollers such as Arduino or ESPHome for more flexible and cost-effective data acquisition solutions.[1][2]

The VBus data frame follows a specific structure, containing information about the source and destination device addresses, protocol version, commands, and the actual data payload.[3][4] This payload can carry various sensor readings, making it a versatile tool for monitoring experimental conditions.

Core Applications in a Laboratory Setting

The VBus system is particularly well-suited for long-term, stable monitoring of parameters crucial in research and drug development, including:

  • Bioreactor and Fermenter Monitoring: Track temperature profiles, pump activity (for nutrient or gas supply), and valve states in real-time.

  • Stability Chamber and Incubator Logging: Continuously record temperature and humidity to ensure compliance with experimental or regulatory standards.

  • Chemical Synthesis Monitoring: Monitor reaction temperatures and the operational status of heating or cooling equipment.

  • Cell Culture Monitoring: Maintain and document precise environmental conditions for sensitive cell lines.

Experimental Protocols

Protocol 1: Real-Time Temperature Monitoring of a Bioreactor

This protocol describes the setup for monitoring the internal temperature of a laboratory-scale bioreactor using a this compound controller and VBus data acquisition.

Materials:

  • This compound BS Plus controller (or similar model with VBus connectivity)

  • Pt1000 temperature sensors (2)

  • VBus-to-USB interface (e.g., Resol VBus/USB adapter or a custom-built Arduino-based interface)

  • Computer with data logging software (e.g., Resol ServiceCenter, custom Python script)

  • Laboratory bioreactor

Methodology:

  • Sensor Placement:

    • Insert one Pt1000 sensor into the thermowell of the bioreactor to measure the internal culture temperature.

    • Place the second Pt1000 sensor in the heating/cooling jacket of the bioreactor.

  • Controller Connection:

    • Connect the Pt1000 sensors to the appropriate sensor inputs on the this compound controller.

    • Connect the heating/cooling element of the bioreactor to a relay output on the controller.

  • VBus Interface Setup:

    • Connect the VBus output of the this compound controller to the VBus-to-USB interface.

    • Connect the USB interface to the data acquisition computer.

  • Data Acquisition:

    • Install the necessary drivers and software for the VBus interface.

    • Configure the data logging software to recognize the VBus data stream.

    • Set the logging interval (e.g., every 60 seconds) and the data output format (e.g., CSV).

    • Initiate the data logging process to continuously record the temperature data from both sensors.

Data Presentation:

The acquired data can be summarized in a table for clear comparison and analysis.

TimestampBioreactor Internal Temperature (°C)Heating/Cooling Jacket Temperature (°C)
2025-12-14 13:00:0037.038.5
2025-12-14 13:01:0037.138.6
2025-12-14 13:02:0037.038.4
.........

Logical Workflow for Bioreactor Temperature Monitoring:

Bioreactor_Monitoring_Workflow cluster_Bioreactor Bioreactor Setup cluster_Controller Data Acquisition System Bioreactor Bioreactor Internal_Sensor Pt1000 Sensor (Internal) Deltasol_Controller This compound BS Plus Controller Internal_Sensor->Deltasol_Controller Temp. Data Jacket_Sensor Pt1000 Sensor (Jacket) Jacket_Sensor->Deltasol_Controller Temp. Data Heating_Element Heating/Cooling Element Deltasol_Controller->Heating_Element Control Signal VBus_Interface VBus to USB Interface Deltasol_Controller->VBus_Interface VBus Data Computer Data Acquisition Computer VBus_Interface->Computer USB Data

Figure 1. Experimental workflow for bioreactor temperature monitoring.

Protocol 2: Monitoring Drug Stability in a Climate Chamber

This protocol details the use of the VBus for monitoring temperature and humidity within a climate chamber used for drug stability studies.

Materials:

  • This compound MX controller (or a model with inputs for humidity sensors)[5]

  • Combined temperature and humidity sensor (e.g., FRH or FRHd)

  • VBus-to-LAN interface (e.g., Resol VBus/LAN adapter)

  • Network router

  • Computer with data analysis software (e.g., MATLAB, R, Python)

  • Climate chamber

Methodology:

  • Sensor Installation:

    • Place the combined temperature and humidity sensor inside the climate chamber at a location representative of the conditions experienced by the drug samples.

  • Controller Configuration:

    • Connect the sensor to the appropriate input on the this compound MX controller.

    • Connect the controller to the VBus-to-LAN interface.

  • Network Setup:

    • Connect the VBus-to-LAN interface to the local area network via the router.

    • Configure the network settings of the interface to allow access from the data analysis computer.

  • Data Acquisition and Analysis:

    • Use a script (e.g., in Python with the resol-vbus library) to connect to the VBus-to-LAN interface over the network and request data.

    • Parse the incoming VBus data packets to extract the temperature and humidity values.

    • Store the data in a structured format (e.g., a database or CSV file).

    • Perform real-time analysis or visualization of the stability chamber conditions.

Data Presentation:

A table summarizing the key stability parameters should be maintained.

TimestampTemperature (°C)Relative Humidity (%)
2025-12-14 13:00:0025.160.2
2025-12-14 13:05:0025.060.1
2025-12-14 13:10:0025.160.3
.........

Signaling Pathway for Climate Chamber Monitoring:

Stability_Chamber_Signaling cluster_Chamber Climate Chamber cluster_Network Data Transmission cluster_Analysis Data Analysis Sensor Temp/Humidity Sensor Controller This compound MX Controller Sensor->Controller Sensor Reading VBus_LAN VBus to LAN Interface Controller->VBus_LAN VBus Data Stream Router Network Router VBus_LAN->Router Ethernet Computer Analysis Computer Router->Computer Network Data Database Data Storage (CSV/Database) Computer->Database Store Data Database->Computer Retrieve Data for Analysis

Figure 2. Data signaling pathway for stability chamber monitoring.

Data Acquisition and Decoding

Accessing and decoding VBus data can be achieved through several methods:

  • Resol Software: The Resol ServiceCenter software provides a user-friendly interface for data logging and visualization when using official Resol interfaces.[6][7]

  • Open-Source Libraries: For more customized applications, libraries such as resol-vbus for JavaScript and resol-vbus.rs for Rust offer powerful tools for interacting with VBus devices and decoding data streams.[8][9]

  • Custom Scripts: Scripts in languages like Python can be used to read data from a serial port (for VBus/USB) or a network socket (for VBus/LAN) and parse the data packets according to the VBus protocol specification.

A simplified example of a VBus data packet structure is provided below.

FieldDescription
Destination AddressAddress of the receiving device
Source AddressAddress of the sending device
Protocol VersionVersion of the VBus protocol used
CommandSpecifies the type of data being sent
Frame CountNumber of data frames in the payload
ChecksumFor data integrity verification
Frame DataThe actual sensor readings and status information

Conclusion

The this compound VBus, while originally designed for solar thermal applications, presents a robust and reliable platform for real-time data acquisition in a variety of scientific and research settings. Its adaptability, combined with the availability of both commercial and open-source tools, allows for the development of sophisticated and cost-effective monitoring systems. By following the protocols outlined in these application notes, researchers, scientists, and drug development professionals can effectively integrate VBus technology into their workflows to enhance data quality, ensure experimental reproducibility, and maintain stringent environmental controls.

References

Application Notes and Protocols for Heat Quantity Measurement with Deltasol Controllers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed methodology for the accurate measurement of heat quantity using RESOL Deltasol series controllers. These controllers are frequently utilized in solar thermal systems and other applications where precise monitoring of thermal energy transfer is critical. Understanding the heat quantity is essential for evaluating system efficiency, optimizing performance, and gathering reliable data for research and development purposes. This protocol outlines the underlying principles, experimental setup, and data handling procedures for researchers, scientists, and drug development professionals who may require precise thermal measurements in their experimental designs.

Principle of Heat Quantity Measurement

The determination of heat quantity with a this compound controller is based on the fundamental principles of calorimetry. The controller calculates the amount of heat transferred by a fluid medium by continuously measuring the temperature difference between the flow and return lines of a heat exchange circuit and integrating this with the volume of fluid that has passed through the circuit.[1][2][3]

The core calculation relies on the following parameters:

  • Temperature Differential (ΔT): The difference in temperature between the heat transfer fluid leaving the heat source (flow) and returning to it (return). This is measured by two precisely calibrated temperature sensors.[3]

  • Flow Rate (V̇): The volume of the heat transfer fluid passing through the system per unit of time. This can be measured directly by a connected flowmeter or estimated based on a fixed value entered by the user.[1][2][4]

  • Properties of the Heat Transfer Fluid: The specific heat capacity and density of the fluid (e.g., water or a water-glycol mixture) are crucial for accurate calculations. This compound controllers allow for the selection of the fluid type and its concentration to apply the correct thermophysical properties in the calculation.[5][6]

The heat quantity (Q) is then calculated over time by the controller's internal software.

Experimental Setup

A typical experimental setup for heat quantity measurement using a this compound controller involves the integration of the controller with temperature sensors and a flow measurement device within a thermal system.

Required Components
  • RESOL this compound Controller: A model that supports the heat quantity measurement option (e.g., this compound® BS Plus, M, SLL, MX).[1][2][4][5]

  • Temperature Sensors (Pt1000): A matched pair of high-precision temperature sensors are required for accurate differential temperature measurement. One sensor is installed in the flow line and the other in the return line of the heat exchange circuit.[6]

  • Flowmeter: For precise measurements, a flowmeter compatible with the this compound controller, such as the RESOL V40, is recommended.[2] Alternatively, a fixed flow rate can be used for an estimation, which should be determined at 100% pump speed.[1][4]

  • Associated Plumbing and Fittings: To correctly install the sensors and flowmeter into the system piping.

  • Data Logging (Optional): A RESOL Datalogger (e.g., DL2 or DL3) or a VBus® interface adapter can be used for continuous data recording and visualization on a PC.[2][4][6]

Installation Protocol
  • Controller Installation: Mount the this compound controller in a dry, indoor location, away from strong electromagnetic fields.[1][2][5][6][7][8][9] Ensure the power supply is disconnected during installation.[1][2][8][9]

  • Sensor Placement:

    • Install the "flow" temperature sensor (typically connected to S1) in the pipe carrying the heated fluid from the heat source.[3]

    • Install the "return" temperature sensor (typically connected to S4) in the pipe carrying the cooled fluid back to the heat source.[3]

    • Ensure that the sensors are installed with good thermal contact with the fluid and are appropriately insulated.

  • Flowmeter Installation:

    • If using a flowmeter, install it in either the flow or return line according to the manufacturer's instructions.

    • Connect the flowmeter's signal cable to the designated input on the this compound controller (e.g., V40 input).[2]

  • Wiring: Connect the temperature sensors and flowmeter to the appropriate terminals on the controller as specified in the controller's manual.[1][6] Ensure correct polarity where required.

Experimental Workflow Diagram

G cluster_setup Experimental Setup cluster_commissioning Controller Commissioning cluster_data Data Acquisition controller This compound Controller flow_sensor Flow Temperature Sensor (S1) controller->flow_sensor return_sensor Return Temperature Sensor (S4) controller->return_sensor flowmeter Flowmeter (e.g., V40) controller->flowmeter enable_hqm Enable Heat Quantity Measurement (OHQM) set_fluid Set Heat Transfer Fluid (Type and Concentration) enable_hqm->set_fluid set_flow Configure Flow Rate (Fixed or from Flowmeter) set_fluid->set_flow run_system Operate Thermal System set_flow->run_system controller_calc Controller Calculates Heat Quantity run_system->controller_calc display_data Display Data on Controller Screen controller_calc->display_data log_data Log Data via VBus (Optional) controller_calc->log_data

Figure 1: Experimental workflow for heat quantity measurement.

Data Acquisition and Calculation

Controller Configuration Protocol
  • Access Adjustment Menu: Navigate to the adjustment or settings menu on the this compound controller.[6]

  • Enable Heat Quantity Measurement: Locate the option for "Heat Quantity Measurement" (often abbreviated as "OHQM") and set it to "ON".[5][6][7]

  • Configure Flow Rate:

    • If using a flowmeter like the V40, select this option in the corresponding menu (often "FTYPE").[2]

    • If using a fixed flow rate, select this option and enter the flow rate in liters per minute (l/min) in the "FMAX" channel. This value should be determined when the system pump is running at 100%.[1][2][6]

  • Set Heat Transfer Fluid Properties:

    • Select the type of heat transfer fluid being used (e.g., water, propylene glycol, ethylene glycol) in the "MEDT" channel.[6]

    • If a glycol mixture is used, enter the concentration percentage in the "MED%" channel.[6]

  • Save Settings: Save the adjusted parameters. The controller will now calculate and display the heat quantity in kWh or MWh.[3][6]

Data Logging and Retrieval

The accumulated heat quantity is displayed on the controller's screen.[3][6] For continuous and high-resolution data logging, a RESOL VBus® interface can be used to transmit data to a PC for storage and further analysis using software like the RESOL ServiceCenter (RSC).[4][6] Data can also be stored on an SD card in some models like the this compound® MX.[4]

Logical Diagram of Heat Quantity Calculation

G cluster_inputs Sensor Inputs & User Settings cluster_processing Controller Processing cluster_output Output T_flow Flow Temperature (S1) Calc_DeltaT Calculate ΔT = T_flow - T_return T_flow->Calc_DeltaT T_return Return Temperature (S4) T_return->Calc_DeltaT Flow_rate Flow Rate (from Flowmeter or FMAX) Calc_Power Calculate Thermal Power (P = V̇ * ρ * c * ΔT) Flow_rate->Calc_Power Fluid_props Heat Transfer Fluid Properties (MEDT, MED%) Lookup_props Lookup Specific Heat & Density Fluid_props->Lookup_props Calc_DeltaT->Calc_Power Lookup_props->Calc_Power Integrate_Power Integrate Power over Time (Q = ∫P dt) Calc_Power->Integrate_Power Heat_Quantity Heat Quantity (kWh / MWh) Integrate_Power->Heat_Quantity

Figure 2: Logical diagram of the heat quantity calculation process.

Data Presentation

Quantitative data should be summarized in a structured format to facilitate comparison and analysis. The following table provides a template for recording key parameters and the resulting heat quantity measurements over specified time intervals.

Table 1: Summary of Heat Quantity Measurement Data

DateTime IntervalAverage Flow Rate (l/min)Average Flow Temp (°C)Average Return Temp (°C)Average ΔT (K)Heat Quantity (kWh)Cumulative Heat (kWh)
2025-12-1509:00 - 10:005.865.245.120.11.351.35
2025-12-1510:00 - 11:006.072.550.322.21.582.93
2025-12-1511:00 - 12:006.178.954.624.31.764.69
2025-12-1512:00 - 13:005.981.356.824.51.716.40

Note: The data presented in this table is for illustrative purposes only.

Conclusion

The RESOL this compound controllers offer a robust and integrated solution for heat quantity measurement in various research and industrial applications. By following the detailed protocols for setup and configuration outlined in this document, users can obtain accurate and reliable thermal energy data. Proper documentation and structured presentation of this data are paramount for comparative analysis and the validation of experimental results. For advanced applications, the use of dedicated flowmeters and data logging systems is highly recommended to ensure the highest level of data integrity.

References

Application Notes and Protocols: Integrating the Deltasol Controller with Custom Research Apparatus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for integrating RESOL Deltasol® series controllers into custom-built research apparatus for drug development applications. The protocols outlined herein leverage the robust temperature control capabilities of this compound controllers to perform sensitive and reproducible experiments.

Introduction to this compound Controllers in a Research Context

RESOL this compound® controllers are primarily designed for solar thermal and heating systems.[1][2][3] However, their precise temperature monitoring and differential control functionalities, coupled with flexible sensor and relay options, make them adaptable for custom laboratory applications.[1][2][4][5][6] Key features beneficial for research include multiple sensor inputs (for Pt1000, Pt500, or KTY temperature sensors), semiconductor and potential-free relay outputs for controlling heating/cooling elements, and a data communication interface known as the RESOL VBus®.[2][4][5][6]

Data from the controller can be logged and exported for analysis, a critical requirement for scientific research. This is achievable through the RESOL ServiceCenter Software (RSC) when the controller is connected to a PC via a VBus®/USB or VBus®/LAN interface adapter.[7] The RSC software allows for the recording of all measurement values into a text file, which can be easily imported into standard spreadsheet and data analysis programs.

Application Example: Thermal Shift Assay (TSA) for Protein Stability

A thermal shift assay, or differential scanning fluorimetry (DSF), is a powerful technique used in drug discovery to identify compounds that bind to a target protein and alter its thermal stability. This protocol describes the use of a this compound® controller to precisely manage the temperature ramp of a custom-built thermal block for a 96-well plate TSA experiment.

Summary of Technical Specifications (this compound® SL)
FeatureSpecification
Temperature Sensor Inputs 4 inputs for Pt1000 or Pt500 temperature sensors[4]
Relay Outputs 3 semiconductor relays, 1 potential-free extra-low voltage relay[4]
Data Interface RESOL VBus®[4]
Data Logging Via SD card or PC with RESOL ServiceCenter Software[4]
Power Supply 100 – 240 V~ (50 – 60 Hz)[4]
Experimental Apparatus Setup

The custom apparatus consists of an aluminum block drilled to accommodate a 96-well PCR plate. Two cartridge heaters are embedded in the block for heating, and a Peltier element is attached to the underside for cooling. A Pt1000 temperature sensor is inserted into the block for precise temperature feedback.

  • This compound® Controller Connections:

    • Sensor 1 (S1): Pt1000 sensor embedded in the aluminum block.

    • Sensor 2 (S2): Ambient air temperature sensor (for reference).

    • Relay 1 (R1): Connected to the power supply of the cartridge heaters.

    • Relay 2 (R2): Connected to the power supply of the Peltier element (for active cooling, if required).

  • Data Acquisition:

    • The this compound® controller is connected to a laboratory PC via a VBus®/USB interface adapter.

    • The RESOL ServiceCenter Software (RSC) is used to program the temperature ramp and log the temperature data from Sensor 1.

Experimental Protocol: Thermal Shift Assay
  • Sample Preparation:

    • Prepare a master mix containing the protein of interest, a fluorescent dye (e.g., SYPRO Orange), and buffer.

    • Dispense the master mix into the wells of a 96-well PCR plate.

    • Add test compounds (potential ligands) to the experimental wells and a vehicle control (e.g., DMSO) to the control wells.

    • Seal the plate securely.

  • This compound® Controller and RSC Software Setup:

    • Launch the RESOL ServiceCenter Software on the connected PC.

    • Establish a connection with the this compound® controller via the VBus® interface.

    • Configure the controller to operate in a thermostat mode, using Sensor 1 as the primary input.

    • Program a temperature ramp. For a typical TSA, this would be from 25°C to 95°C with a ramp rate of 1°C per minute.

    • In the RSC software, initiate data logging for Sensor 1 at a high frequency (e.g., every second).

  • Running the Experiment:

    • Place the 96-well plate into the custom thermal block.

    • Ensure the fluorescence detection system (e.g., a qPCR machine or a dedicated plate reader) is positioned to read the fluorescence of the plate.

    • Start the temperature ramp on the this compound® controller.

    • Simultaneously, begin fluorescence data acquisition.

  • Data Collection and Analysis:

    • At the end of the temperature ramp, stop the data logging on the RSC software.

    • Export the logged temperature data as a text file.

    • Collect the fluorescence data from the detection system.

    • Merge the temperature and fluorescence data based on the timestamps.

    • Plot fluorescence as a function of temperature for each well. The resulting curve is the protein melting curve.

    • Determine the melting temperature (Tm), which is the midpoint of the transition. A shift in Tm in the presence of a compound indicates binding.

Representative Quantitative Data

The following table shows representative data from a thermal shift assay. An increase in the melting temperature (ΔTm) indicates that the compound stabilizes the protein.

CompoundConcentration (µM)Melting Temperature (Tm) (°C)ΔTm (°C)
Vehicle (DMSO)-52.30.0
Compound A1054.8+2.5
Compound B1052.1-0.2
Compound C1058.6+6.3

Visualizations

Signaling Pathway: MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival, and is a common target in drug discovery.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds GRB2 GRB2 RTK->GRB2 Activates SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: The MAPK/ERK signaling cascade, a key drug target.

Experimental Workflow: Thermal Shift Assay

This diagram illustrates the step-by-step process for conducting the thermal shift assay using the this compound-integrated apparatus.

TSA_Workflow prep 1. Prepare Protein, Dye, and Compound Plate setup 2. Configure this compound Controller & RSC Software for Temp Ramp prep->setup run 3. Place Plate in Apparatus & Start Experiment setup->run acquire 4. Simultaneously Acquire Temp & Fluorescence Data run->acquire export 5. Export Data from RSC & Plate Reader acquire->export analyze 6. Merge & Analyze Data (Plot Melting Curves) export->analyze result 7. Determine Tm & ΔTm analyze->result

Caption: Workflow for the Thermal Shift Assay experiment.

Logical Relationship: this compound Control Loop

This diagram shows the logical flow of the temperature control loop managed by the this compound controller during the experiment.

Deltasol_Logic setpoint Temperature Setpoint (from RSC Ramp Program) This compound This compound Controller setpoint->this compound Input heaters Cartridge Heaters (Relay 1) This compound->heaters Temp < Setpoint: Activate Relay 1 block Custom Thermal Block (Apparatus) sensor Pt1000 Sensor (S1) block->sensor Measures Temp sensor->this compound Feedback heaters->block Heats

References

Application Note and Protocol: Configuration of Time-Controlled Thermostat Function on Deltasol Solar Controllers

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for setting up and utilizing the time-controlled thermostat function on Deltasol series solar controllers. This functionality allows for precise, automated control of auxiliary heating or energy diversion based on user-defined time schedules and temperature setpoints, independent of primary solar operation.

Introduction

This compound solar controllers offer a versatile thermostat function that can be configured to operate within specific time windows. This is particularly useful in research and development settings for applications such as:

  • Scheduled Afterheating: Ensuring a minimum temperature is maintained in a system during specific periods.

  • Surplus Energy Utilization: Diverting excess heat to a secondary load based on a timed schedule.

  • Process Timing: Activating heating or cooling circuits at precise times for experimental procedures.

This protocol outlines the steps for programming the time-controlled thermostat, summarizes the adjustable parameters, and provides a logical workflow for the setup process.

Quantitative Data Summary

The primary adjustable parameters for the time-controlled thermostat function are summarized in the table below. These values may vary slightly between different this compound models (e.g., BS/4, BS Plus, ES).

ParameterDescriptionAdjustment RangeFactory Setting
AH O / TO Thermostat Switch-On Temperature0.0 … 95.0 °C40.0 °C
AH F / TF Thermostat Switch-Off Temperature0.0 … 95.0 °C45.0 °C
t1 O, t2 O, t3 O Thermostat Switch-On Time (for 3 time frames)00:00 … 23:4500:00
t1 F, t2 F, t3 F Thermostat Switch-Off Time (for 3 time frames)00:00 … 23:4500:00

Note: If the switch-on and switch-off times for a given time frame are identical (e.g., 00:00), that time frame is considered inactive.[1] If all time frames are set to 00:00, the thermostat function operates based solely on the configured temperature parameters.[1]

Experimental Protocol: Setting Up the Time-Controlled Thermostat

This protocol details the step-by-step methodology for configuring the time-controlled thermostat function. The controller is typically operated using three pushbuttons: a forward/increase button, a backward/decrease button, and a "Set" or confirmation button.[2][3][4]

3.1 Materials and Equipment:

  • This compound Solar Controller (e.g., BS/4, BS Plus, ES)

  • Connected power supply

  • Appropriate temperature sensors connected to the controller

3.2 Procedure:

  • Enter the Adjustment Menu:

    • Press and hold the forward button (typically button 1) for approximately 3 seconds to enter the main adjustment menu.[5]

  • Navigate to the Thermostat Function Settings:

    • Use the forward and backward buttons to scroll through the menu channels.

    • Locate the channels related to the thermostat function. These may be labeled as "AH O," "AH F," "t1 O," "t1 F," etc.[1]

  • Configure the Thermostat Temperature Setpoints:

    • Select the "AH O" (or "TO") channel for the thermostat switch-on temperature.

    • Press the "Set" button to enter adjustment mode (the value will typically flash).

    • Use the forward and backward buttons to set the desired switch-on temperature.

    • Press the "Set" button again to confirm the new value.

    • Repeat this process for the "AH F" (or "TF") channel to set the thermostat switch-off temperature. The relationship between the switch-on and switch-off temperatures determines the function's mode:

      • Afterheating: Set AH O < AH F.[1]

      • Surplus Energy Use: Set AH O > AH F.[1]

  • Configure the Time Control Frames:

    • Navigate to the first time frame's switch-on channel, "t1 O".[1]

    • Press the "Set" button to enter adjustment mode.

    • Set the desired switch-on time using the forward and backward buttons.

    • Press "Set" to confirm.

    • Navigate to the corresponding switch-off channel, "t1 F," and set the desired switch-off time.[1]

    • Repeat this process for any additional time frames required (t2 O/F, t3 O/F).

  • Exit the Adjustment Menu:

    • After all parameters are set, you can typically wait for the controller to revert to the main display or scroll to the end of the menu and exit.

3.3 Deactivating Time Control:

  • To have the thermostat function operate purely based on temperature, set all switch-on and switch-off times to the same value, such as the factory setting of 00:00.[1][5]

Visualizations

4.1 Logical Workflow for Thermostat Setup

The following diagram illustrates the decision-making and programming flow for configuring the time-controlled thermostat function on a this compound controller.

G start Start enter_menu Enter Adjustment Menu (Press & Hold Button 1) start->enter_menu nav_thermo Navigate to Thermostat Settings (AH, t1, etc.) enter_menu->nav_thermo set_temp Set Thermostat Temperatures (AH O & AH F) nav_thermo->set_temp set_time Set Time Frames (t1 O/F, t2 O/F, t3 O/F) set_temp->set_time exit_menu Exit Menu set_time->exit_menu end End exit_menu->end

Caption: Workflow for programming the this compound thermostat.

References

Application of Deltasol® Controllers in Drainback Solar Thermal Systems: A Guide for Researchers and Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precision and reliability in experimental setups are paramount. In the context of solar thermal applications, drainback systems offer a robust and fail-safe method for harnessing solar energy, preventing overheating and freezing events. The successful implementation of these systems hinges on sophisticated control strategies, a role effectively fulfilled by Resol Deltasol® series controllers. This document provides detailed application notes and protocols for the integration and operation of this compound® controllers in drainback solar thermal systems.

A drainback system is a closed-loop, indirect solar thermal system where the heat transfer fluid, typically water, passively drains from the solar collectors and piping back into a reservoir tank when the solar pump is deactivated. This inherent design feature provides reliable freeze protection and stagnation prevention. The this compound® controller orchestrates this process by monitoring collector and storage tank temperatures and activating the pump only when there is a net energy gain available.

System Configuration and Control Logic

A typical drainback system controlled by a this compound® unit consists of solar collectors, a drainback reservoir, a heat exchanger integrated into a storage tank, a circulation pump, and temperature sensors. The this compound® controller, the brain of the system, utilizes temperature inputs from a collector sensor (S1) and a storage tank sensor (S2) to manage the operation of the circulation pump (R1).

Several this compound® models, including the BS, BX, and CS series, feature a dedicated drainback option (ODB).[1][2][3][4][5] When this function is enabled, the controller modifies its operational parameters to suit the specific requirements of a drainback system. This includes adjustments to the switch-on and switch-off temperature differentials and the incorporation of timed phases for filling and stabilization.[6]

In larger systems or those with significant hydraulic head, a booster pump (R2) may be employed to assist in the initial filling of the collector loop.[1][5][7] The this compound® controller can manage this booster pump, activating it in parallel with the main circulation pump during the filling phase.

Signaling Pathway for Drainback Operation

The control logic for a drainback system managed by a this compound® controller follows a distinct sequence of operations to ensure efficient and safe energy harvesting.

Drainback_Signaling_Pathway Start System Idle (Pump Off, Collectors Drained) Condition_Check Controller Monitors S1 (Collector) vs S2 (Storage) Is S1 >= S2 + ΔT_on? Start->Condition_Check Condition_Check->Start No Filling_Phase Activate Pump R1 (and R2 if Booster) Run at 100% for tFLL Condition_Check->Filling_Phase Yes Stabilization_Phase Pump Speed Modulation for tSTB Filling_Phase->Stabilization_Phase Normal_Operation Normal Circulation (Pump Speed Modulated) Stabilization_Phase->Normal_Operation Stop_Condition_Check Controller Monitors S1 vs S2 Is S1 < S2 + ΔT_off? Normal_Operation->Stop_Condition_Check Stop_Condition_Check->Normal_Operation No Drain_Phase Deactivate Pump(s) Fluid Drains Back to Reservoir Stop_Condition_Check->Drain_Phase Yes Drain_Phase->Start

Drainback Operation Control Logic

Quantitative Data for System Configuration

The precise control of a drainback system is dependent on the accurate setting of several key parameters within the this compound® controller. When the drainback option (ODB) is activated, the controller suggests or defaults to values optimized for this application. The following tables summarize these critical parameters.

Table 1: Temperature Differentials for Drainback Operation
ParameterSymbolDescriptionDefault Value (Drainback)Adjustable Range
Switch-on Temperature DifferenceDT OThe temperature difference between the collector (S1) and the storage tank (S2) at which the pump is activated.10.0 K1.0 – 20.0 K
Switch-off Temperature DifferenceDT FThe temperature difference between the collector (S1) and the storage tank (S2) at which the pump is deactivated.4.0 K0.5 – 19.5 K
Set Temperature DifferenceDT SThe target temperature difference that the controller aims to maintain during operation through pump speed modulation.15.0 K1.5 – 30.0 K
Table 2: Drainback Function Timers
ParameterSymbolDescriptionDefault ValueAdjustable Range
Switch-on Condition Time PeriodtDTOThe duration for which the switch-on temperature difference (DT O) must be continuously met before the pump activates.60 s1 – 100 s
Filling TimetFLLThe period during which the pump runs at 100% speed to fill the collector loop.5.0 min0.1 – 30.0 min
Stabilization TimetSTBThe period after filling where the pump speed is modulated to stabilize the system flow.2.0 min0.1 – 30.0 min

Experimental Protocols

The following protocols provide a detailed methodology for the commissioning and operation of a drainback solar thermal system utilizing a this compound® controller.

Protocol 1: Initial System Commissioning

Objective: To correctly configure the this compound® controller for a drainback solar thermal system.

Materials:

  • This compound® controller (e.g., BS, BX, CS series)

  • Installed drainback solar thermal system with all sensors and pumps connected to the controller

  • Controller manual

Procedure:

  • Power On and Enter Commissioning Menu: Apply power to the this compound® controller. The intuitive commissioning menu should start automatically on the first power-up.[8]

  • Language and Unit Selection: Select the desired language and temperature unit (°C or °F).

  • System Layout Selection: Choose the system layout that corresponds to your installation. For a standard drainback system, this is typically a single collector array and a single storage tank.

  • Activate Drainback Option (ODB): Navigate to the options menu and activate the drainback function (ODB). This will automatically adjust several related parameters to values suitable for drainback systems.

  • Configure Drainback Timers:

    • Adjust the Filling Time (tFLL) based on the system volume and pump capacity. This is the time required to completely fill the collectors.

    • Set the Stabilization Time (tSTB) , which allows the flow to become uniform after the initial filling.

  • Set Temperature Differentials:

    • Verify the Switch-on Temperature Difference (DT O) . The default is typically appropriate, but it can be adjusted based on system performance.

    • Confirm the Switch-off Temperature Difference (DT F) .

  • Configure Pump Speeds:

    • Set the Minimum Pump Speed (nMN) . This is the lowest speed at which the pump will operate after the stabilization phase.

  • Booster Pump Configuration (if applicable): If a booster pump is installed, activate the Booster Function (OBST) . This will energize the second relay (R2) during the filling time.[1][5][7]

  • Finalize Commissioning: Save the settings and exit the commissioning menu. The controller will now operate according to the configured drainback logic.

Protocol 2: System Operation and Monitoring

Objective: To monitor the operational status of the drainback system via the this compound® controller interface.

Procedure:

  • Access the Status Menu: On the this compound® controller, navigate to the status or display channels.

  • Monitor Drainback Phases: The controller display will indicate the current operational phase of the drainback system:

    • INIT: The initialization or switch-on condition is being checked.

    • FLL: The filling phase is active.

    • STAB: The stabilization phase is in progress.

  • Observe Temperature Readings: Monitor the real-time temperatures of the collector (S1) and the storage tank (S2).

  • Check Pump Status: The display will show the operational status and speed of the circulation pump (R1).

  • Review Operating Hours and Heat Quantity: Access the channels for pump operating hours (hP) and calculated heat quantity (kWh/MWh) to assess system performance over time.

Visualizations

The following diagrams illustrate the key aspects of a this compound®-controlled drainback system.

Drainback System Schematic

This diagram shows the typical arrangement of components in a drainback solar thermal system with a this compound® controller.

Drainback_System_Schematic cluster_Collector_Loop Collector Loop cluster_Storage_System Storage and Control Collector Solar Collector S1 S1 Collector Sensor Collector->S1 Drainback_Tank Drainback Reservoir Collector->Drainback_Tank Drain Path (Gravity) Controller This compound Controller S1->Controller Temp Data Pump R1 Circulation Pump Drainback_Tank->Pump Storage_Tank Hot Water Storage Tank with Heat Exchanger Drainback_Tank->Storage_Tank Heat Exchange Loop Pump->Collector Flow to Collector Storage_Tank->Drainback_Tank S2 S2 Storage Sensor Storage_Tank->S2 S2->Controller Temp Data Controller->Pump Control Signal

Drainback System with this compound Controller
Experimental Workflow for Commissioning

This workflow outlines the logical steps for setting up and commissioning the this compound® controller for a drainback system.

Commissioning_Workflow Start Start Commissioning Initial_Setup Set Language and Units Start->Initial_Setup System_Select Select System Layout Initial_Setup->System_Select Activate_ODB Activate Drainback Option (ODB) System_Select->Activate_ODB Configure_Timers Set Filling (tFLL) and Stabilization (tSTB) Times Activate_ODB->Configure_Timers Set_Differentials Adjust ΔT_on and ΔT_off Configure_Timers->Set_Differentials Configure_Pump Set Minimum Pump Speed (nMN) and Booster (OBST) if applicable Set_Differentials->Configure_Pump Finalize Save Settings and Exit Configure_Pump->Finalize End Commissioning Complete Finalize->End

This compound Drainback Commissioning Workflow

References

Connecting a Resol Deltasol Controller to a PC for Data Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for connecting a Resol Deltasol solar thermal controller to a personal computer for the purpose of data logging, monitoring, and analysis. Accurate data acquisition from these controllers is crucial for performance evaluation, system optimization, and scientific research in the field of solar energy.

Introduction

Resol this compound controllers are equipped with a proprietary communication interface known as VBus®. This bus system allows for the transfer of data from the controller, including sensor readings (temperatures, flow rates), pump and valve status, and calculated values like heat quantity.[1][2][3][4][5] By connecting the controller to a PC, researchers can access this data for real-time monitoring, logging, and subsequent analysis. This document outlines the necessary hardware and software, and provides step-by-step protocols for establishing a data connection.

Hardware and Software Requirements

Successful data acquisition from a this compound controller requires specific hardware for interfacing with a PC and appropriate software for data logging and analysis.

Hardware Interfaces

The primary method for connecting a this compound controller to a PC is through a VBus® interface adapter. These adapters translate the VBus® protocol into a format that can be understood by a computer.

HardwareDescriptionConnection Type
Resol VBus®/USB Adapter A direct connection from the controller's VBus® terminals to a USB port on a PC.[2][3][4][5]USB
Resol VBus®/LAN Adapter Allows the controller to be connected to a local area network (LAN), enabling access from any PC on the network.[2][4][5]Ethernet
Resol Datalogger (DL2/DL3) These devices can log data independently and also serve as an interface to a PC, often with more advanced features like SD card storage and web interfaces.[2][3][4][5][6][7]Ethernet/SD Card
Software

Several software options are available for interacting with the this compound controller once a hardware connection is established.

SoftwareDescriptionKey Features
Resol ServiceCenter (RSC) Official software from Resol for controller configuration, data visualization, and logging.[1][8][9][10][11]VBus® data recording to text files, parameterization of controllers, real-time system visualization.[9][10]
resol-vbus Library A JavaScript library for NodeJS that allows for programmatic access to VBus® data. Suitable for custom data logging and analysis applications.Connects to various Resol VBus® devices, processes live and recorded data streams, converts data to human-readable formats.[12]
Third-Party Software Various open-source projects and libraries exist for different programming languages (e.g., Python, Rust) that can decode VBus® data.[13][14]Highly customizable for specific research needs.

Experimental Protocols

This section provides detailed protocols for connecting the this compound controller to a PC using the Resol ServiceCenter software, which is the most straightforward method for most users.

Protocol 1: Direct Connection via VBus®/USB Adapter

This protocol outlines the steps for establishing a direct connection between the this compound controller and a PC.

Materials:

  • Resol this compound Controller

  • Resol VBus®/USB Adapter

  • PC with a free USB port

  • Resol ServiceCenter Software

Procedure:

  • Hardware Connection:

    • Power down the this compound controller.

    • Connect the two wires from the VBus®/USB adapter to the VBus® terminals on the controller. The polarity is not critical.[2][3][4][5]

    • Connect the USB end of the adapter to a free USB port on the PC.

    • Power on the this compound controller.

  • Software Installation and Configuration:

    • Download and install the Resol ServiceCenter software from the official Resol website.[1]

    • If using Windows 10, it may be necessary to run the software in compatibility mode for Windows 7.[8]

    • Launch the Resol ServiceCenter software.

    • In the software, navigate to the port settings and select the COM port that corresponds to the VBus®/USB adapter.

  • Data Logging:

    • Once the connection is established, the software should automatically detect the controller.

    • Navigate to the "VBus® Logging" or similar section within the software.[9]

    • Start the data logging process. The software will begin to record the data transmitted from the controller into a text file.[10]

Protocol 2: Network Connection via VBus®/LAN Adapter

This protocol is suitable for scenarios where the controller needs to be accessed from multiple computers on a network or when a long-distance connection is required.

Materials:

  • Resol this compound Controller

  • Resol VBus®/LAN Adapter

  • Ethernet cable

  • PC connected to the same local area network

  • Resol ServiceCenter Software

Procedure:

  • Hardware Connection:

    • Connect the VBus®/LAN adapter to the VBus® terminals on the this compound controller.

    • Connect the adapter to your network router or switch using an Ethernet cable.

    • Power on the this compound controller and the VBus®/LAN adapter.

  • Software Configuration:

    • Install and launch the Resol ServiceCenter software on a PC connected to the same network.

    • In the connection settings of the software, select the option to connect via a VBus®/LAN adapter.

    • The software should automatically discover the device on the network. If not, you may need to enter the IP address of the adapter.

  • Data Logging:

    • Once the connection is established, you can proceed with data logging as described in Protocol 1.

Data Presentation and Analysis

The data logged by the Resol ServiceCenter software is typically saved in a text or CSV format.[10] This allows for easy importation into data analysis software such as Microsoft Excel, R, or Python with libraries like Pandas.

Table 1: Example of Logged Data Structure

TimestampSensor 1 Temp (°C)Sensor 2 Temp (°C)Pump 1 Speed (%)Heat Quantity (kWh)
2025-12-14 13:00:0065.245.810012.5
2025-12-14 13:00:0565.345.910012.5
2025-12-14 13:00:1065.546.010012.6
...............

Visualizations

The following diagrams illustrate the workflows and signaling pathways described in the protocols.

Connection_Workflow cluster_controller This compound Controller cluster_interface Hardware Interface cluster_pc Personal Computer cluster_software Data Acquisition Software Controller This compound Controller (VBus® Port) VBus_USB VBus®/USB Adapter Controller->VBus_USB VBus® Signal VBus_LAN VBus®/LAN Adapter Controller->VBus_LAN VBus® Signal PC_USB PC (USB Port) VBus_USB->PC_USB PC_LAN PC (LAN Port) VBus_LAN->PC_LAN Network RSC Resol ServiceCenter PC_USB->RSC PC_LAN->RSC

Caption: Hardware connection workflow from this compound controller to PC.

Data_Flow_Diagram Controller This compound Controller VBus_Signal VBus® Data (Proprietary Protocol) Controller->VBus_Signal Hardware_Interface VBus® Adapter (USB or LAN) VBus_Signal->Hardware_Interface PC Personal Computer Hardware_Interface->PC Software Resol ServiceCenter or Custom Software PC->Software Data_File Logged Data File (.txt, .csv) Software->Data_File Analysis Data Analysis (Excel, R, Python) Data_File->Analysis

Caption: Logical data flow from controller to analysis.

References

Utilizing the Tube Collector Function in Deltasol Controllers for Solar Thermal Efficiency Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and professionals involved in solar thermal energy systems and efficiency analysis.

Abstract: This document provides a detailed methodology for utilizing the "Tube Collector Function" available in RESOL Deltasol® solar thermal controllers to conduct efficiency studies on evacuated tube collector systems. The protocol outlines a comparative study to quantify the impact of this function on the overall system performance. Evacuated tube collectors can present challenges for accurate temperature measurement due to stratification and sensor placement, potentially leading to suboptimal pump activation and reduced energy harvest. The Tube Collector Function is designed to mitigate this by briefly cycling the pump to ensure the collector sensor reads the actual temperature of the heat transfer fluid.[1][2][3][4][5] This protocol provides a framework for quantifying the efficiency gains offered by this feature.

Introduction to the this compound Tube Collector Function

The RESOL this compound® series of controllers, such as the this compound® MX and BS series, include a specialized "Tube Collector Function".[1][3][6][7][8] This function is engineered to improve the switch-on behavior of the solar circuit pump in systems where temperature sensor placement may not be ideal, a common scenario with certain designs of evacuated tube collectors.[1][2]

The function operates within a user-defined time frame by activating the collector circuit pump for a short, adjustable runtime, followed by a standstill interval.[1] This process circulates the heat transfer fluid past the collector sensor, ensuring an accurate temperature reading. If the controller then detects a sufficient temperature differential between the collector and the storage tank, it will initiate the normal solar loading cycle.[4] This prevents delayed or premature pump activation, which can negatively impact the system's energy yield.

Experimental Protocol: Comparative Efficiency Study

This protocol describes an A/B testing methodology to evaluate the effectiveness of the Tube Collector Function. The study will consist of two distinct operational phases for the solar thermal system:

  • Phase A: The Tube Collector Function is deactivated .

  • Phase B: The Tube Collector Function is activated with optimized parameters.

The two phases should be conducted over consecutive periods with similar weather conditions to ensure comparability. A minimum duration of one week for each phase is recommended, though longer periods will yield more robust data.

System & Controller Setup
  • System Requirements: A functional solar thermal system with evacuated tube collectors and a compatible RESOL this compound® controller (e.g., this compound® MX, BS, SL) capable of data logging.[9][10][11]

  • Sensor Installation: Ensure all temperature sensors (collector, storage tank, etc.) and flow meters are correctly installed and calibrated.

  • Controller Configuration:

    • Connect the this compound® controller to a RESOL DL2 or DL3 Datalogger or utilize the onboard SD card logging functionality for data acquisition.[9][10][12]

    • Configure the basic system parameters in the this compound® controller according to the specific hydraulic layout of the solar thermal system.

    • Ensure that the heat quantity measurement (HQM) function is activated and correctly configured with the appropriate flow rate and heat transfer fluid specifications.[7]

Phase A: Baseline Operation (Tube Collector Function OFF)
  • Navigate to the "Optional functions" or a similar menu in the this compound® controller.[1]

  • Ensure the "Tube collector function" is set to "Deactivated" or "OFF".[1][2]

  • Initiate data logging, recording all relevant sensor data at a minimum frequency of one-minute intervals.

  • Allow the system to operate under these conditions for the entirety of Phase A.

Phase B: Active Function Operation (Tube Collector Function ON)
  • Access the "Tube collector function" settings in the controller menu.[1]

  • Set the function to "Activated" or "ON".[1][2]

  • Configure the function parameters based on the system's characteristics and the manufacturer's recommendations.[1] Key parameters to adjust include:

    • Start/Stop time frame: The window during which the function will be active.

    • Pump runtime: The duration of the brief pump activation.

    • Standstill interval: The time between pump activations.

  • Continue data logging with the same parameters as in Phase A.

  • Allow the system to operate under these conditions for the entirety of Phase B.

Data Presentation and Analysis

The data collected from the this compound® controller's datalogger should be exported for analysis. The primary objective is to compare the system's thermal energy output and efficiency between Phase A and Phase B.

Key Performance Indicators (KPIs)

The following table outlines the key metrics for evaluating the impact of the Tube Collector Function.

Parameter Description Data Source / Calculation
Total Solar Energy Yield (kWh) The total thermal energy harvested by the solar collectors.Direct output from the this compound® Heat Quantity Measurement (HQM) function.
Collector Operating Hours (h) Total time the solar circuit pump is active.Logged from the controller's operating hours counter.[3]
Pump Cycle Count The number of times the solar circuit pump is switched on.Derived from the logged pump status data.
Average Collector Start-up Differential (K) The average temperature difference between the collector and the store when the pump activates.Calculated from logged temperature sensor data at the point of pump activation.
System Efficiency (%) The ratio of the solar energy yield to the total solar irradiation on the collector area.(Total Solar Energy Yield / (Collector Area * Total Solar Irradiance)) * 100. Requires an external pyranometer for solar irradiance data.
Comparative Data Summary

The collected data should be summarized in a table for clear comparison between the two experimental phases.

Metric Phase A (Function OFF) Phase B (Function ON) Percentage Change (%)
Duration (days) e.g., 7e.g., 7N/A
Total Solar Energy Yield (kWh) [Value][Value][Value]
Average Daily Yield (kWh/day) [Value][Value][Value]
Collector Operating Hours (h) [Value][Value][Value]
Total Pump Cycles [Value][Value][Value]
Average Start-up Differential (K) [Value][Value][Value]

Visualizations

Experimental Workflow

G cluster_setup System Setup cluster_phase_a Phase A: Baseline cluster_phase_b Phase B: Active Function cluster_analysis Data Analysis S1 Install & Calibrate Sensors S2 Configure this compound Controller S1->S2 S3 Activate Data Logging S2->S3 A1 Deactivate Tube Collector Function S3->A1 Start Phase A A2 Run System for Defined Period (e.g., 1 week) A1->A2 B1 Activate & Configure Tube Collector Function A2->B1 Start Phase B B2 Run System for Same Defined Period B1->B2 C1 Export Logged Data B2->C1 Start Analysis C2 Calculate KPIs C1->C2 C3 Compare Phase A & B Results C2->C3 D1 D1 C3->D1 Efficiency Report

Caption: Workflow for the comparative efficiency study of the Tube Collector Function.

Logic of the Tube Collector Function

G Start Function Active & Within Time Frame Interval Wait for Standstill Interval Start->Interval ActivatePump Activate Pump for Short Runtime (e.g., 30s) Interval->ActivatePump ReadTemp Measure Collector Temperature (T_col) ActivatePump->ReadTemp CheckDiff Is (T_col - T_store) >= ΔT_on? ReadTemp->CheckDiff CheckDiff->Interval No SolarLoading Initiate Normal Solar Loading Cycle CheckDiff->SolarLoading Yes Stop End Cycle SolarLoading->Stop

Caption: Logical flow of the this compound Tube Collector Function.

References

Application Note: Orthogonal Control of Cellular Signaling Pathways Using the Deltasol Multi-Sensor System

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The ability to precisely control protein-protein interactions (PPIs) in living cells is a powerful tool for dissecting complex signaling networks and developing novel therapeutic strategies. Optogenetics, a technique that utilizes light to control the activity of proteins, offers unparalleled spatiotemporal resolution for such manipulations. The Deltasol system is a novel, light-inducible chemical biology tool for the reversible control of PPIs. It consists of two components: this compound-A, a small molecule that can be conjugated to a protein of interest (POI-A), and this compound-B, a photosensitive small molecule that can be conjugated to another protein of interest (POI-B). Upon illumination with a specific wavelength of light, this compound-B undergoes a conformational change that allows it to bind with high affinity to this compound-A, thus bringing POI-A and POI-B into close proximity. This interaction is reversible, and in the absence of light, the two proteins dissociate.

This application note describes a protocol for the orthogonal control of two distinct PPIs within the same cell using the this compound multi-sensor system. This system comprises two independent this compound pairs, this compound-Blue and this compound-Red, which are activated by blue (488 nm) and red (633 nm) light, respectively. By selectively illuminating the cells with different wavelengths, researchers can independently control two separate signaling events, allowing for the investigation of pathway crosstalk and synergy. As a model system, we demonstrate the orthogonal control of the MAPK/ERK and a hypothetical upstream pathway.

Materials and Reagents

  • HEK293T cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Opti-MEM

  • Lipofectamine 3000 Transfection Reagent

  • Plasmids encoding POI-A-Deltasol-A-Blue, POI-B-Deltasol-B-Blue, POI-C-Deltasol-A-Red, and POI-D-Deltasol-B-Red

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Bovine Serum Albumin (BSA)

  • Primary antibody against phosphorylated ERK (p-ERK)

  • Fluorescently labeled secondary antibody

  • DAPI nuclear stain

  • Fluorescence microscope with 488 nm and 633 nm laser lines

Experimental Protocols

Protocol 1: Generation of this compound-Protein Fusion Constructs

  • Obtain the pCMV-Deltasol-A and pCMV-Deltasol-B vectors for both the Blue and Red systems.

  • Use standard molecular cloning techniques (e.g., Gibson assembly or restriction enzyme cloning) to insert the coding sequences of your proteins of interest (POIs) in frame with the this compound components. For this example, we will clone KRas (POI-A) and Raf1 (POI-B) into the this compound-Blue vectors, and a hypothetical upstream signaling protein pair (Upstream-1 and Upstream-2) into the this compound-Red vectors.

  • Verify the integrity of all constructs by Sanger sequencing.

Protocol 2: Cell Culture and Transfection

  • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • One day before transfection, seed the cells onto glass-bottom dishes at a density that will result in 70-80% confluency on the day of the experiment.

  • On the day of transfection, co-transfect the cells with the four this compound-protein fusion constructs using Lipofectamine 3000 according to the manufacturer's instructions.

  • Incubate the cells for 24-48 hours post-transfection to allow for protein expression.

Protocol 3: Light-Inducible Protein-Protein Interaction and Downstream Signaling Assay

  • Prior to light stimulation, replace the culture medium with Opti-MEM.

  • Place the dish on the stage of a fluorescence microscope equipped with environmental control (37°C, 5% CO2).

  • Identify a field of view containing healthy, transfected cells.

  • For orthogonal activation, illuminate specific regions of interest (ROIs) with either the 488 nm laser, the 633 nm laser, or both, using the microscope's software. As a negative control, leave a region of transfected cells unilluminated.

  • Following a 15-minute light stimulation period, immediately fix the cells by adding 4% PFA in PBS and incubating for 10 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Block non-specific antibody binding by incubating with 1% BSA in PBS for 30 minutes.

  • Incubate the cells with a primary antibody against p-ERK overnight at 4°C.

  • Wash the cells three times with PBS and then incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.

  • Image the cells using the fluorescence microscope, capturing the p-ERK signal and DAPI for nuclear localization.

  • Quantify the mean fluorescence intensity of the p-ERK signal in the nucleus of individual cells for each condition.

Data Presentation

The following table summarizes the expected quantitative data from the experiment described above. The data represents the normalized mean nuclear p-ERK fluorescence intensity, indicating the level of MAPK/ERK pathway activation under different light stimulation conditions.

ConditionLight StimulationNormalized Mean Nuclear p-ERK Intensity (± SD)
1No Light1.00 ± 0.12
2488 nm Light (this compound-Blue Activation)4.52 ± 0.58
3633 nm Light (this compound-Red Activation)1.05 ± 0.15
4488 nm + 633 nm Light4.61 ± 0.63

Visualizations

Caption: Mechanism of this compound-mediated protein-protein interaction.

Experimental_Workflow start Start clone Clone POIs into This compound Vectors start->clone transfect Transfect Cells with This compound Constructs clone->transfect express Allow Protein Expression (24-48 hours) transfect->express stimulate Light Stimulation (488nm and/or 633nm) express->stimulate fix Fix and Permeabilize Cells stimulate->fix stain Immunostain for p-ERK fix->stain image Fluorescence Microscopy stain->image analyze Image Analysis and Quantification image->analyze end End analyze->end

Caption: Experimental workflow for the this compound multi-sensor assay.

MAPK_Pathway cluster_upstream Upstream Pathway cluster_mapk MAPK/ERK Pathway Upstream1 Upstream-1 (this compound-A-Red) Ras Ras (this compound-A-Blue) Upstream1->Ras 633 nm light Upstream2 Upstream-2 (this compound-B-Red) Raf Raf (this compound-B-Blue) Ras->Raf 488 nm light MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK (Nuclear Translocation) ERK->pERK Growth_Factors Growth Factors Growth_Factors->Upstream1

Caption: Orthogonal control of the MAPK/ERK and an upstream pathway.

Troubleshooting & Optimization

troubleshooting Deltasol sensor fault messages

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for sensor fault messages on Deltasol solar controllers. The information is tailored for researchers, scientists, and drug development professionals who may be utilizing these controllers in their experimental setups.

Frequently Asked Questions (FAQs)

Q1: What does a sensor fault message on my this compound controller indicate?

A sensor fault message indicates that the controller is not receiving a valid signal from one or more of its temperature sensors. This could be due to a problem with the sensor itself, the connecting cable, or the terminals on the controller.[1][2][3][4][5] The controller will typically display an error code or a flashing symbol to identify the faulty sensor.[1][2][3][6][7][8]

Q2: How can I identify which sensor is faulty?

The this compound controller will indicate the faulty sensor on its display. This is often done through a flashing sensor symbol or by displaying an error code instead of a temperature reading when viewing the specific sensor channel.[1][2][3][6][7][8] Refer to your controller's manual for the specific method of identifying the problematic sensor.

Q3: What are the common error codes associated with sensor faults?

The most common error codes for sensor faults on this compound controllers are:

  • -88.8 or a similar message indicating a line break . This means the controller is not detecting any connection to the sensor.[1][2][3][4][9][10]

  • 888.8 or a similar message indicating a short circuit . This suggests that the sensor's internal wiring or the connecting cable is shorted.[1][2][3][4][9][10]

Q4: Can I test the sensor myself to confirm if it's faulty?

Yes, you can test the Pt1000 temperature sensor using a multimeter with an ohmmeter function. This involves disconnecting the sensor from the controller and measuring its electrical resistance. The measured resistance should correspond to the ambient temperature.[1][3][4][5][6][9]

Troubleshooting Guides

Initial Checks

Before proceeding with more detailed troubleshooting, perform these initial checks:

  • Visual Inspection: Carefully inspect the sensor cable for any visible signs of damage, such as cuts, abrasions, or kinks.

  • Secure Connections: Ensure that the sensor cable is securely connected to the correct terminals on the this compound controller. Check for any loose wires.

Experimental Protocol: Testing a Pt1000 Sensor

This protocol outlines the steps to test a Pt1000 temperature sensor for functionality.

Objective: To determine if a Pt1000 sensor is providing the correct resistance reading corresponding to the ambient temperature.

Materials:

  • Multimeter with an ohmmeter function

  • Thermometer to measure the ambient temperature

  • Screwdriver to disconnect the sensor from the controller

Procedure:

  • Power Down: Disconnect the this compound controller from the power supply to ensure safety.

  • Disconnect Sensor: Carefully disconnect the two wires of the suspect sensor from the terminals on the controller.

  • Set Multimeter: Set your multimeter to the resistance measurement mode (Ω). Select a range appropriate for measuring resistances around 1000 Ω.

  • Measure Resistance: Connect the multimeter probes to the two disconnected sensor wires. The polarity of the connection does not matter.

  • Record Measurement: Record the resistance value displayed on the multimeter.

  • Measure Ambient Temperature: Use a thermometer to measure the current ambient temperature where the sensor is located.

  • Compare with Table: Compare the measured resistance with the expected resistance for the measured ambient temperature using the Pt1000 Resistance Table below.

Data Interpretation:

  • Matching Values: If the measured resistance is close to the value in the table for the corresponding temperature, the sensor is likely functioning correctly. The issue may lie with the cabling or the controller.

  • "OL" or Infinite Resistance: If the multimeter displays "OL" (Over Limit) or a very high resistance, this indicates a line break in the sensor or its cable.[1][2][3][4][9]

  • Very Low Resistance (near 0 Ω): A very low resistance reading indicates a short circuit within the sensor or its cable.[1][2][3][4][9]

Data Presentation: Pt1000 Resistance Table

The following table provides the expected resistance values for a Pt1000 sensor at various temperatures. This data is crucial for verifying sensor functionality.[11][12]

Temperature (°C)Resistance (Ω)
-10960.9
01000.0
101039.0
201077.9
251097.3
301116.7
401155.4
501194.0
601232.4
701270.7
801308.9
901347.0
1001385.0

Mandatory Visualizations

Logical Troubleshooting Workflow

Sensor_Troubleshooting_Workflow start Sensor Fault Message on this compound Controller check_connections Visually Inspect Cable and Check Terminal Connections start->check_connections is_resolved1 Is the Fault Resolved? check_connections->is_resolved1 test_sensor Perform Sensor Resistance Test (See Experimental Protocol) is_resolved1->test_sensor No end_ok Fault Resolved is_resolved1->end_ok Yes compare_resistance Compare Measured Resistance to Pt1000 Table test_sensor->compare_resistance resistance_match Does Resistance Match Ambient Temperature? compare_resistance->resistance_match check_cable Check Cable for Continuity and Shorts resistance_match->check_cable Yes replace_sensor Replace Sensor resistance_match->replace_sensor No is_cable_ok Is the Cable OK? check_cable->is_cable_ok replace_cable Replace Cable is_cable_ok->replace_cable No contact_support Contact Technical Support is_cable_ok->contact_support Yes replace_sensor->end_ok replace_cable->end_ok

Caption: Troubleshooting workflow for this compound sensor faults.

Signaling Pathway

Sensor_Signaling_Pathway cluster_sensor Pt1000 Sensor cluster_controller This compound Controller physical_parameter Physical Parameter (e.g., Temperature) resistance_change Change in Electrical Resistance physical_parameter->resistance_change affects adc Analog-to-Digital Converter (ADC) resistance_change->adc Electrical Signal microcontroller Microcontroller adc->microcontroller Digital Value display Display (Temperature Reading / Fault Message) microcontroller->display Processes & Displays

Caption: Simplified signaling pathway from sensor to controller display.

References

Optimizing Pump Speed Control with Deltasol Controllers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Deltasol controllers for precise pump speed management in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of pump speed control on a this compound controller?

A1: Pump speed control on a this compound controller, primarily designed for solar thermal systems, modulates the pump's flow rate to optimize heat transfer. By adjusting the pump speed, the controller aims to maintain a set temperature difference (ΔT) between the heat source (collector) and the heat sink (store), ensuring efficient energy transfer.

Q2: What are the different pump control types available on this compound controllers?

A2: this compound controllers like the this compound® CS/2 offer several pump control types. The selection depends on the type of pump being used. For instance, some controllers provide options for standard pumps without speed control as well as for high-efficiency pumps requiring specific signal types.[1]

Q3: Can I manually override the pump speed?

A3: Yes, most this compound controllers feature a manual operation mode. In this mode, you can typically set the pump to run at 100% speed for testing and maintenance purposes. However, normal automatic operation is not possible while in manual mode.[2][3]

Q4: What is the purpose of the minimum pump speed setting (nMN)?

A4: The minimum pump speed setting (nMN) defines the lowest operational speed for the pump.[2][4] This is crucial to prevent the pump from stalling and to ensure a minimum flow rate is maintained when the system is active. The factory setting for this parameter is often around 30%.[1][2][5]

Q5: When should I set the pump speed to 100%?

A5: The pump speed should be set to 100% when non-speed-controlled components, such as auxiliary relays or valves, are connected to the pump output.[2][6][7] This ensures these devices receive full power and operate correctly.

Troubleshooting Guide

Issue 1: Pump is not running or cycling intermittently.

Possible Causes and Solutions:

  • Incorrect Manual Mode Setting: Ensure the controller is in "Auto" mode for automatic operation. "Max" or manual mode will force the pump to run at 100% speed continuously.[3]

  • Sensor Faults: A faulty or disconnected temperature sensor can prevent the controller from accurately determining the temperature difference required to activate the pump. Check sensor connections and look for error codes on the display.[8] The controller display may show flashing sensor symbols or an error code if a fault is detected.[1]

  • Temperature Difference Not Met: The pump will only activate when the switch-on temperature difference (ΔT on or DT O) between the collector and store sensors is reached.[6] Verify that this setpoint is appropriate for your experimental setup.

  • Power Supply Issues: Check for blown fuses or issues with the power supply to the controller and the pump.[7]

Issue 2: Pump speed is erratic or does not match the expected output.

Possible Causes and Solutions:

  • Incorrect Pump Type Selection: Ensure the correct pump control type is selected in the controller settings to match the specifications of your pump (e.g., standard vs. high-efficiency pump).[1] Some high-efficiency pumps may require a VBus®/PWM adapter for proper speed control.[2][9]

  • Minimum Pump Speed (nMN) Too High or Low: An incorrectly set minimum pump speed can lead to erratic behavior. The factory default is typically 30%, but this may need adjustment based on your specific pump and system.[1][5]

  • Electromagnetic Interference: Strong electromagnetic fields can interfere with the controller's function.[2][6] Ensure the controller and sensor cables are not routed near high-power cables or other sources of electromagnetic interference.

Issue 3: System is overheating or not reaching the target temperature.

Possible Causes and Solutions:

  • Improper ΔT Settings: The switch-on (DT O) and switch-off (DT F) temperature differences are critical for optimal performance. If the DT O is too high, the pump may not start soon enough. If the DT F is too low, the pump may run unnecessarily, leading to cooling of the store.[2]

  • Maximum Store Temperature (S MX) Reached: The controller will stop the pump to prevent the store from exceeding the set maximum temperature (S MX).[2][4] Check this setting to ensure it is not prematurely halting the heating process.

  • Incorrect Sensor Placement: The accuracy of the temperature sensors is dependent on their placement. Ensure they are securely mounted and in the correct locations to measure the true collector and store temperatures.

Quantitative Data Summary

ParameterDescriptionTypical Adjustment RangeFactory DefaultReference
nMN Minimum Pump Speed30% – 100%30%[1][2][5]
DT O Switch-on Temperature Difference1.0 – 20.0 K6.0 K[10]
DT F Switch-off Temperature Difference0.5 – 19.5 K4.0 K[2]
S MX Maximum Store Temperature4 – 95 °C60 °C[1][2]
EM Collector Emergency Shutdown Temperature110 – 200 °C140 °C[10]

Experimental Protocols

Protocol 1: Commissioning and Basic Pump Function Test
  • Safety First: Disconnect the controller from the power supply before making any wiring changes.[2]

  • Sensor and Pump Connection: Connect the temperature sensors and the pump to the appropriate terminals on the this compound controller as per the manufacturer's manual.

  • Power On: Reconnect the power supply. The controller will go through an initialization phase.[5][11]

  • Enter Manual Mode: Access the controller's menu and switch the pump relay to manual or "Max" mode.[3]

  • Verify Pump Operation: The pump should now be running at 100% speed. This confirms that the pump is correctly wired and functional.

  • Return to Automatic Mode: Set the pump relay back to "Auto" mode for normal operation.[3]

Protocol 2: Setting Key Pump Speed Control Parameters
  • Access Adjustment Menu: Enter the adjustment menu on the this compound controller. This may require pressing and holding a specific button.[5]

  • Set Minimum Pump Speed (nMN): Navigate to the nMN setting. Adjust the value based on your pump's specifications. For pumps that are not speed-controlled, set this to 100%.[4][5]

  • Set Temperature Differences (DT O and DT F): Adjust the switch-on (DT O) and switch-off (DT F) temperature differences to match the requirements of your experiment.

  • Set Maximum Store Temperature (S MX): Define the maximum allowable temperature for your storage vessel to prevent overheating.[5]

  • Save Settings: Exit the menu and save the new parameter settings.

Visualizations

pump_troubleshooting_workflow start Pump Not Running check_manual_mode Is Controller in 'Auto' Mode? start->check_manual_mode check_sensors Check for Sensor Faults/Errors check_manual_mode->check_sensors Yes set_auto Set to 'Auto' Mode check_manual_mode->set_auto No check_delta_t Is Switch-On ΔT Met? check_sensors->check_delta_t No Faults fix_sensors Repair/Replace Sensors check_sensors->fix_sensors Fault Detected check_power Check Power Supply & Fuses check_delta_t->check_power Yes adjust_delta_t Adjust ΔT Settings check_delta_t->adjust_delta_t No pump_ok Pump Operating Correctly check_power->pump_ok OK fix_power Restore Power/Replace Fuse check_power->fix_power Issue Found set_auto->pump_ok fix_sensors->pump_ok adjust_delta_t->pump_ok fix_power->pump_ok pump_speed_logic collector_temp Collector Temp (S1) delta_t_calc Calculate ΔT (S1 - S2) collector_temp->delta_t_calc store_temp Store Temp (S2) store_temp->delta_t_calc s_max Store Temp < S_max ? store_temp->s_max delta_t_on ΔT >= ΔT_on ? delta_t_calc->delta_t_on pump_control Pump Speed Control delta_t_on->pump_control Yes pump_off Pump OFF delta_t_on->pump_off No s_max->pump_control Yes s_max->pump_off No

References

VBus Communication Errors with Deltasol Devices: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers and Laboratory Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve VBus communication errors encountered with Deltasol devices in a research or laboratory setting.

Introduction to VBus Communication

The RESOL VBus® is a proprietary two-wire bus system used for data communication and power supply between this compound controllers and external modules such as dataloggers, sensors, and interface adapters.[1][2][3][4] While robust, communication errors can arise from a variety of factors, including improper installation, environmental interference, or component failure. This guide outlines systematic procedures to identify and rectify these issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common symptoms of a VBus communication error?

A1: Common symptoms include:

  • Connected VBus modules (e.g., DL2 Datalogger, AM1 Alarm Module) do not appear on the controller or in connected software.[1][2]

  • Intermittent or complete loss of data logging from VBus-connected devices.

  • Error messages on VBus interface adapters (e.g., VBus/LAN) indicating a communication problem.[5]

  • The operating control lamp on a this compound controller flashing red, which can indicate a sensor fault that may be related to bus communication issues.[6]

Q2: What are the primary causes of VBus communication failure?

A2: The most frequent causes are physical layer issues. These include:

  • Improper Wiring: Incorrectly connected or loose VBus terminals. Although the VBus is polarity-independent, a secure connection is critical.[1][3][4]

  • Cable Integrity: Breaks, short circuits, or damage to the VBus cable can disrupt communication.[3][6][7][8]

  • Bus Overload: Exceeding the maximum cable length or connecting too many modules without adequate power can lead to signal degradation. The VBus also supplies power to connected modules, and this capacity is limited.[9]

  • Electromagnetic Interference (EMI): Strong electromagnetic fields from nearby power cables or equipment can impair VBus communication.[2][8]

  • Network Conflicts: When using a VBus/LAN adapter, only one TCP connection can be active at a time. Multiple simultaneous access attempts (e.g., from a monitoring software and a web browser) will cause connection cycling.

Q3: Are there specific error codes for VBus communication?

A3: this compound controllers often display error codes for sensor faults rather than direct VBus communication failures. For example, error codes -88.8 and 888.8 indicate a broken cable or a short circuit in a connected Pt1000 temperature sensor, respectively.[3][7] While these are sensor-specific, they point towards underlying wiring issues that could also affect the entire VBus. Direct VBus communication errors are typically diagnosed through the failure of a connected module to respond.

Troubleshooting Guides

Data Presentation: VBus Specifications and Tooling

For effective troubleshooting, a clear understanding of the VBus physical layer specifications and the required diagnostic tools is essential.

ParameterSpecification / Requirement
Bus Voltage (Idle) Approximately 8-9 V DC[9]
Cabling Standard two-core cable (e.g., J-Y(ST)Y 2x2x0.6) is recommended. Ensure separate routing from mains power cables.[1]
Polarity Polarity independent[1][3][4]
Max. Bus Load Standard VBus output supplies a current of 35 mA.[3]
Max. Cable Length Up to 150 meters total; may require a VBus Repeater for longer distances or higher loads.[10]
Troubleshooting Tools Digital Multimeter (DMM), Ohmmeter, Network Diagnostic Tools (for VBus/LAN), RESOL ServiceCenter Software.[7][11]
Logical Flow for VBus Troubleshooting

The following diagram outlines a systematic approach to diagnosing VBus communication errors.

VBus_Troubleshooting start Symptom: No VBus Communication check_physical Protocol 1: Perform Physical Bus Inspection start->check_physical physical_ok Physical Connections OK? check_physical->physical_ok check_electrical Protocol 2: Perform VBus Electrical Integrity Verification physical_ok->check_electrical Yes fix_physical Resolution: Secure connections, replace damaged cables. physical_ok->fix_physical No electrical_ok Electrical Integrity OK? check_electrical->electrical_ok isolate_device Protocol 3: Perform Device Isolation electrical_ok->isolate_device Yes fix_electrical Resolution: Address short/open circuits, check for EMI sources. electrical_ok->fix_electrical No device_isolated Faulty Device Identified? isolate_device->device_isolated check_lan Is a VBus/LAN or other interface in use? device_isolated->check_lan No replace_device Resolution: Replace or reconfigure the faulty device/module. device_isolated->replace_device Yes lan_ok Network Issues? check_lan->lan_ok fix_lan Resolution: Ensure single connection, check IP/port settings. lan_ok->fix_lan Yes contact_support Resolution: Escalate to Technical Support. lan_ok->contact_support No

References

Technical Support Center: Improving the Accuracy of Deltasol Heat Quantity Measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the accuracy of heat quantity measurement using Deltasol controllers in their experimental setups.

Frequently Asked Questions (FAQs)

Q1: What are the key components influencing the accuracy of my this compound heat quantity measurement?

A1: The overall accuracy of your heat quantity measurement is determined by the precision of three main components: the flow meter, the pair of temperature sensors, and the this compound controller's internal calculator. Each component introduces a level of uncertainty that contributes to the total measurement error.

Q2: What level of accuracy can I expect from the Pt1000 temperature sensors used with this compound controllers?

A2: this compound controllers typically utilize Pt1000 resistance temperature detectors (RTDs). The accuracy of these sensors depends on their classification. Class A Pt1000 sensors offer a higher degree of precision compared to Class B sensors. The tolerances for each class are detailed in the table below.[1] For high-precision applications, Class A or higher-grade sensors are recommended.[1][2][3]

Q3: How does the heat transfer fluid affect measurement accuracy?

A3: The type and concentration of the heat transfer fluid, typically a water-glycol mixture in solar thermal systems, significantly impact the heat quantity calculation. The density and specific heat capacity of the fluid change with temperature and glycol concentration. It is crucial to accurately configure the antifreeze type (e.g., propylene glycol, ethylene glycol) and its concentration percentage within the this compound controller settings to ensure the correct heat quantity calculation.[3][4]

Q4: How often should the heat quantity measurement system be recalibrated?

A4: Regular recalibration is essential to maintain measurement accuracy. Ofgem guidance for the Renewable Heat Incentive (RHI) suggests recalibration or replacement of heat meters every 10 years.[5] However, for research and scientific applications requiring high precision, more frequent in-situ calibration or verification is recommended to account for potential sensor drift or changes in system conditions.[6]

Troubleshooting Guides

This section provides step-by-step guidance to diagnose and resolve common issues affecting the accuracy of heat quantity measurement with this compound controllers.

Issue 1: Inaccurate or Implausible Heat Quantity Readings

Symptoms:

  • The displayed heat quantity (in kWh or MWh) is significantly higher or lower than expected based on solar irradiance and system operation.

  • The heat quantity values are erratic or do not correlate with the operation of the solar pump.

Troubleshooting Workflow:

G start Start: Inaccurate Heat Quantity Readings check_settings 1. Verify Controller Settings - Heat transfer fluid type and concentration - Flow rate (FMAX) - Heat quantity measurement (OHQM) enabled start->check_settings settings_correct Settings Correct? check_settings->settings_correct correct_settings Correct settings in the This compound menu. settings_correct->correct_settings No check_sensors 2. Inspect Temperature Sensors - Secure placement in immersion wells - Good thermal contact (use of thermal paste) - No visible damage or corrosion settings_correct->check_sensors Yes correct_settings->check_settings sensors_ok Sensors OK? check_sensors->sensors_ok fix_sensors Reseat sensors, apply thermal paste, or replace damaged sensors. sensors_ok->fix_sensors No check_flowmeter 3. Check Flow Meter - Correct installation (straight pipe runs) - No air bubbles in the system - Electrical connections secure sensors_ok->check_flowmeter Yes fix_sensors->check_sensors flowmeter_ok Flow Meter OK? check_flowmeter->flowmeter_ok fix_flowmeter Bleed air from the system, correct installation, or check wiring. flowmeter_ok->fix_flowmeter No perform_calibration 4. Perform In-Situ Calibration (See Experimental Protocol) flowmeter_ok->perform_calibration Yes fix_flowmeter->check_flowmeter end End: Accurate Measurement perform_calibration->end

Troubleshooting workflow for inaccurate heat quantity readings.
Issue 2: Temperature Readings from Sensors are Incorrect

Symptoms:

  • The collector or tank temperature displayed on the this compound controller is unrealistic (e.g., reads as an error, is frozen, or does not respond to changes in solar radiation).

  • The temperature difference (Delta T) between the collector and the store is consistently too high or too low, leading to incorrect pump activation.

Troubleshooting Steps:

  • Check Sensor Connections: Ensure that the sensor wires are securely connected to the correct terminals on the this compound controller. Refer to your specific this compound model's manual for the correct terminal assignments for the collector sensor (S1) and the return flow sensor (S4) used for heat quantity measurement.[7]

  • Inspect Sensor Placement:

    • Collector Sensor (S1): Verify that the sensor is placed as close as possible to the collector outlet and is in good thermal contact with the pipe.

    • Return Flow Sensor (S4): This sensor must be installed on the return pipework.

    • General: Both sensors should be properly insulated to prevent influence from ambient temperatures. Ensure there are no air gaps between the sensor and the surface being measured.[8]

  • Test Sensor Resistance: Disconnect the sensor from the controller and measure its resistance using a multimeter. Compare the reading to a Pt1000 resistance-temperature chart. A significant deviation indicates a faulty sensor.

  • Check for Cable Damage: Inspect the entire length of the sensor cables for any signs of damage, such as cuts or abrasions, which could lead to short circuits or open circuits.

Data Presentation

Table 1: Accuracy of Pt1000 Temperature Sensors

Sensor ClassTolerance at 0°CTolerance Formula (t = temperature in °C)
Class A±0.15°C±(0.15 + 0.002|t|)°C
Class B±0.30°C±(0.3 + 0.005|t|)°C

Data sourced from multiple industry specifications.[1]

Experimental Protocols

Protocol for In-Situ Verification of Heat Quantity Measurement

This protocol provides a methodology for verifying the accuracy of the heat quantity measurement of a this compound system under operational conditions. This is not a formal calibration but a verification to identify significant measurement discrepancies.

Objective: To compare the heat quantity calculated by the this compound controller with a reference measurement.

Materials:

  • Calibrated reference temperature sensors (2x), with higher accuracy than the system's Pt1000 sensors.

  • Calibrated clamp-on ultrasonic flow meter.

  • Data logger to record outputs from the reference sensors and flow meter.

  • Thermal paste.

Methodology:

  • Install Reference Sensors:

    • Securely attach the two reference temperature sensors to the flow and return pipes, as close as possible to the this compound system's S1 and S4 sensors.

    • Ensure excellent thermal contact by using thermal paste and insulating the sensors from ambient air.

  • Install Reference Flow Meter:

    • Install the clamp-on ultrasonic flow meter on a straight section of pipe, following the manufacturer's guidelines for required straight pipe lengths upstream and downstream to ensure a stable flow profile.[7][9][10]

  • Data Logging:

    • Connect the reference temperature sensors and the clamp-on flow meter to the data logger.

    • Configure the data logger to record temperature and flow rate at regular intervals (e.g., every 10 seconds).

  • System Operation and Data Collection:

    • Allow the solar thermal system to operate under stable, sunny conditions for a defined period (e.g., 1-2 hours).

    • Simultaneously, record the heat quantity (in kWh) displayed on the this compound controller at the beginning and end of the test period.

  • Data Analysis:

    • Calculate the heat quantity (Q) from the logged reference data using the following formula for each time interval: Q = m * c * ΔT Where:

      • m is the mass flow rate (calculated from the volumetric flow rate measured by the reference flow meter and the fluid density).

      • c is the specific heat capacity of the heat transfer fluid at the average temperature.

      • ΔT is the temperature difference between the flow and return reference sensors.

    • Sum the heat quantity over the entire test period to get the total reference heat quantity.

    • Compare the total reference heat quantity with the heat quantity measured by the this compound controller during the same period.

    • A significant discrepancy may indicate an issue with the this compound system's sensors, flow meter, or internal configuration.

Logical Relationship for Accurate Heat Measurement:

G accurate_temp Accurate Temperature Measurement (ΔT) accurate_calc Accurate Heat Quantity Calculation (Q) accurate_temp->accurate_calc accurate_flow Accurate Flow Rate Measurement (V) accurate_flow->accurate_calc correct_fluid Correct Fluid Properties (Density, Specific Heat) correct_fluid->accurate_calc sub_temp Proper Sensor Installation Matched Sensor Pair Regular Calibration sub_temp->accurate_temp sub_flow Correct Flow Meter Installation (Straight Pipe Runs) No Air Entrainment Regular Calibration sub_flow->accurate_flow sub_fluid Correct Configuration in This compound Controller (Fluid Type & Concentration) sub_fluid->correct_fluid

Key factors for achieving accurate heat quantity measurement.

References

Deltasol controller not responding to input commands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing issues with Deltasol controllers not responding to input commands.

Frequently Asked Questions (FAQs)

Q1: My this compound controller's screen is blank and it's not responding to any button presses. What should I do?

A1: A blank screen and lack of response can indicate a power supply issue. First, verify that the controller is receiving power. Check if the power supply is correctly connected to the mains terminals.[1][2] Ensure that any external power switches are turned on. If the controller is connected to a dedicated circuit, check for a tripped circuit breaker or a blown fuse and replace it if necessary.

Q2: The controller's operating control LED is flashing, but it won't accept any commands. What does the flashing LED indicate?

A2: A flashing operating control LED often signals a specific status or an error condition. During the initial startup phase, it's normal for the LED to flash red and green.[3] However, if it continues to flash after initialization, it may indicate a fault.[3] A flashing green light could indicate that the manual mode is active.[4] Flashing symbols on the display can also point to sensor faults.[5] Refer to the controller's manual for a specific list of flashing codes and their meanings.

Q3: I've checked the power and the controller is on, but it's still unresponsive. Could there be an external factor causing this?

A3: Yes, strong electromagnetic fields can interfere with the proper functioning of the controller.[6][7] Ensure that the controller and its wiring are not in close proximity to devices that could generate significant electromagnetic interference. It is also recommended to have separate routing for sensor cables and mains cables.[7]

Q4: The controller seems to be partially working, but some functions are not responding correctly. What could be the cause?

A4: This could be due to incorrect settings or a sensor issue. For instance, if the temperature limitation is activated, the system may not respond to commands to heat the store beyond the set maximum temperature.[4] A faulty or improperly connected sensor can also lead to unexpected behavior, as the controller's logic relies on accurate sensor readings.[8] Check all sensor connections and verify their correct placement.

Troubleshooting Guide: Controller Unresponsive to Input Commands

This guide provides a step-by-step approach to diagnosing and resolving issues with a this compound controller that is not responding to user input.

Initial System Check
  • Power Supply Verification:

    • Confirm that the controller is connected to a power source with the correct voltage (typically 100-240 V~, 50-60 Hz).[1][9]

    • Check for a secure connection at the mains terminals.[1]

    • Ensure any external power switches are in the 'ON' position.

    • Inspect the fuse and circuit breaker connected to the controller's power line.

  • Visual Inspection:

    • Observe the operating control LED. A steady light indicates normal operation, while flashing may signal an error or a specific mode.[3][4]

    • Look for any error messages or flashing symbols on the display.[5]

Diagnosing the Lack of Response
  • Check for Manual Mode:

    • Some this compound models have a manual operation mode that can override automatic functions.[4] If the manual mode is active, the controller may not respond to certain commands. Check the controller's settings or DIP switches to see if manual mode is enabled.[4]

  • Sensor and Actuator Connections:

    • Improperly connected or faulty sensors can cause the controller to behave unexpectedly.

    • Power down the controller before checking any internal connections.[2]

    • Verify that all sensors and actuators (pumps, valves) are correctly connected to their designated terminals.[3]

  • Environmental Factors:

    • Assess the controller's operating environment for potential sources of strong electromagnetic interference.[6][7]

    • Ensure the controller is installed in a dry, indoor location.[7]

Reset and Re-initialization
  • Power Cycle:

    • Disconnect the controller from the power supply for a few minutes, then reconnect it. This can often resolve temporary glitches.

  • Factory Reset:

    • If the controller remains unresponsive, a factory reset may be necessary. Note: This will erase any custom settings. Refer to your specific model's manual for instructions on how to perform a reset, as the procedure can vary. The commissioning menu typically starts after a reset.[3]

Quantitative Data Summary
ParameterValueNotes
Supply Voltage100 - 240 V~[1][9]
Frequency50 - 60 Hz[1][9]
Relay Output (Typical)1 (1) A (100 - 240) V~Varies by model[9][10]

Experimental Workflow Visualization

The following diagram illustrates the troubleshooting workflow for a this compound controller that is not responding to input commands.

Deltasol_Troubleshooting start Start: Controller Unresponsive check_power 1. Check Power Supply start->check_power power_ok Is Power OK? check_power->power_ok check_led 2. Observe LED Status power_ok->check_led Yes resolve_power Resolve Power Issue (Fuse, Breaker, Wiring) power_ok->resolve_power No led_flashing Is LED Flashing? check_led->led_flashing check_manual 3. Check for Manual Mode led_flashing->check_manual No consult_manual Consult Manual for Flashing Codes led_flashing->consult_manual Yes manual_active Is Manual Mode Active? check_manual->manual_active check_connections 4. Inspect Sensor/Actuator Connections manual_active->check_connections No deactivate_manual Deactivate Manual Mode manual_active->deactivate_manual Yes connections_ok Are Connections Secure? check_connections->connections_ok check_emi 5. Assess for Electromagnetic Interference connections_ok->check_emi Yes secure_connections Secure Loose Connections connections_ok->secure_connections No emi_present Is EMI a possibility? check_emi->emi_present power_cycle 6. Power Cycle the Controller emi_present->power_cycle No relocate_controller Relocate Controller or Shield from EMI emi_present->relocate_controller Yes still_unresponsive Still Unresponsive? power_cycle->still_unresponsive factory_reset 7. Perform Factory Reset (Caution!) still_unresponsive->factory_reset Yes contact_support Contact Technical Support still_unresponsive->contact_support No factory_reset->contact_support resolve_power->check_power consult_manual->check_manual deactivate_manual->check_connections secure_connections->check_connections relocate_controller->power_cycle

Figure 1: Troubleshooting workflow for an unresponsive this compound controller.

References

calibration of Deltasol temperature sensors for research accuracy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the calibration of Deltasol temperature sensors. This resource is designed for researchers, scientists, and drug development professionals who require high-accuracy temperature measurements for their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What type of temperature sensors are used with Resol this compound controllers?

Resol this compound controllers, including the this compound B, BS, and BS Plus models, primarily use high-precision platinum PT1000 temperature sensors.[1][2][3][4][5][6] These are a type of Resistance Temperature Detector (RTD) known for their high accuracy and long-term stability.[7]

Q2: What is the typical accuracy of the stock PT1000 sensors supplied with this compound controllers?

While the manufacturers of the sensors themselves may provide a specification (often around ±0.5°C), for research purposes where high accuracy is critical, it is essential to perform an independent calibration.[8] This process mitigates sensor-to-sensor variability and increases confidence in the precision of your measurements.[8]

Q3: Why is calibrating my this compound temperature sensors crucial for my research?

Q4: How often should I calibrate my this compound temperature sensors?

The recommended calibration frequency depends on the experimental conditions, the required level of accuracy, and any applicable regulatory standards.[7][9] For critical applications, it is advisable to calibrate sensors before a new series of experiments or on a regular schedule (e.g., annually).[10]

Q5: What equipment do I need for a high-accuracy calibration of my this compound sensors?

For a research-grade calibration, you will need a stable temperature source and a certified reference thermometer.[9][11][12] Common equipment includes:

  • A dry-block calibrator or a stirred liquid bath (e.g., water or oil) to provide a stable and uniform temperature.[7][9][13][14]

  • A high-accuracy, certified reference thermometer (e.g., a NIST-certified thermocouple or a more accurate RTD) that is traceable to international standards like ITS-90.[7][8]

Troubleshooting Guides

Issue 1: The this compound controller displays "888.8" or a flashing sensor symbol.

  • Cause: This error code typically indicates a sensor fault, such as a broken cable or a short circuit.[11]

  • Troubleshooting Steps:

    • Inspect the wiring: Check the entire length of the sensor cable for any visible damage, kinks, or breaks.

    • Verify connections: Ensure the sensor wires are securely connected to the correct terminals on the this compound controller. The manuals indicate that PT1000 sensors are connected to specific terminals (e.g., S1, S2, S3, S4) and are not polarity-dependent.[5][15]

    • Check for short circuits: Examine the cable and connections for any unintended contact between the wires or with other conductive surfaces.

    • Test with a known-good sensor: If possible, connect a different, functional PT1000 sensor to the same terminal to determine if the issue is with the sensor or the controller.

Issue 2: My calibrated sensor readings are inconsistent or drifting.

  • Cause: Sensor drift can be caused by aging, exposure to extreme temperatures, or mechanical stress.[7][14] Contamination of the sensor element can also lead to inaccurate readings.[12]

  • Troubleshooting Steps:

    • Re-calibrate: Perform a multi-point calibration to check the sensor's current response curve.

    • Inspect for contamination: If the sensor has been used in solutions or harsh environments, clean it carefully according to the manufacturer's guidelines.[12]

    • Check for environmental factors: Ensure that strong electromagnetic fields are not interfering with the controller or sensor wiring, as this can impair function.[16]

    • Review the calibration range: Only use the sensor within the temperature range for which it has been calibrated. Operating at the extremes of a sensor's range can lead to permanent drift.[12]

Quantitative Data Summary

The following tables summarize key specifications for standard this compound controllers and sensors.

Table 1: this compound Controller Specifications

SpecificationDetails
Housing Material Plastic, PC-ABS and PMMA[2][4][17]
Protection Type IP 20 / DIN 40050[2][4][17]
Ambient Temperature 0 to 40°C (32 to 104°F)[2][4][17]
Inputs Up to 4 PT1000 temperature sensors[4][6][16]
Power Supply 100 - 240 V~ (50 - 60 Hz)[16]

Table 2: this compound PT1000 Sensor Display Range

ParameterDisplay Range
Collector Temperature (COL) -40 to +250°C[2][15]
Store Temperature (TST) -40 to +250°C[2][15]
Sensor 3 & 4 (S3, S4) -40 to +250°C[2][4][15]

Experimental Protocols

Protocol 1: Multi-Point Calibration of a this compound PT1000 Sensor

This protocol describes a three-point calibration using a dry-block calibrator and a certified reference thermometer.

Methodology:

  • Preparation:

    • Disconnect the PT1000 sensor from the this compound controller.

    • Connect the PT1000 sensor to a high-precision multimeter capable of measuring resistance to at least two decimal places.

    • Insert the PT1000 sensor and the certified reference thermometer into the dry-block calibrator. Ensure they are close together and at the same depth to minimize temperature gradients.

  • Calibration Points:

    • Set the dry-block calibrator to the first calibration temperature (e.g., 5°C).

    • Allow the temperature to stabilize for at least 30 minutes.[10]

    • Record the precise temperature from the reference thermometer and the corresponding resistance from the PT1000 sensor.

    • Repeat this process for two additional temperatures that span your experimental range (e.g., 37°C and 70°C).[7][10]

  • Data Analysis:

    • You will now have three pairs of data points (reference temperature vs. measured resistance).

    • Use this data to generate a calibration curve (e.g., using the Callendar-Van Dusen equation for RTDs or a simple linear regression if the range is narrow).

    • This curve will allow you to convert the resistance readings from your PT1000 sensor into highly accurate temperature values.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Disconnect Disconnect PT1000 from this compound Connect Connect PT1000 to Multimeter Disconnect->Connect Insert Insert PT1000 & Ref. into Calibrator Connect->Insert SetTemp Set Calibration Temperature Insert->SetTemp Stabilize Stabilize for 30 minutes SetTemp->Stabilize Record Record Temp (Ref) & Resistance (PT1000) Stabilize->Record Repeat Repeat for all Calibration Points Record->Repeat Repeat->SetTemp Next Point Generate Generate Calibration Curve Repeat->Generate All Points Done Apply Apply Correction Factor to Data Generate->Apply

Caption: Workflow for high-accuracy PT1000 sensor calibration.

Troubleshooting_Flowchart Start Sensor Fault Detected (e.g., '888.8' on display) CheckCable Visually inspect sensor cable for damage Start->CheckCable CheckConn Check wire connections at controller terminals CheckCable->CheckConn No Damage ReplaceCable Replace Sensor/Cable CheckCable->ReplaceCable Damage Found TestSensor Connect a known-good sensor to the same port CheckConn->TestSensor Connections OK SecureConn Secure loose connections CheckConn->SecureConn Loose Wires FaultySensor Original sensor is faulty. Replace sensor. TestSensor->FaultySensor New Sensor Works FaultyController Controller port may be faulty. Contact manufacturer. TestSensor->FaultyController New Sensor Fails

References

Technical Support Center: Managing Electromagnetic Interference (EMI) with Deltasol Controllers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing electromagnetic interference (EMI) with your Deltasol controller. This resource is designed for researchers, scientists, and drug development professionals who rely on precise temperature control and data logging for their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify, mitigate, and resolve issues caused by EMI in a laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What is Electromagnetic Interference (EMI) and why should I be concerned about it in my lab?

A1: Electromagnetic Interference (EMI) is a disturbance generated by an external source that affects an electrical circuit.[1] In a laboratory setting, numerous devices such as motors, pumps, high-frequency instruments, and even fluorescent lighting can generate EMI.[2][3][4] For researchers using this compound controllers, this interference can manifest as erratic temperature readings, unstable controller behavior, or corrupted data logs, potentially compromising the validity of your experimental results. The user manuals for this compound controllers specifically caution that strong electromagnetic fields can impair their function.[2][5][6][7][8]

Q2: My this compound controller is showing fluctuating or incorrect temperature readings from my Pt1000 sensors. Could this be an EMI issue?

A2: Yes, fluctuating or erroneous sensor readings are a common symptom of EMI. The low-voltage signals from temperature sensors are particularly susceptible to interference. Before assuming sensor failure, it is crucial to investigate potential EMI sources. The this compound controller manuals suggest that sensor faults, which can be caused by EMI, may be indicated by a flashing warning symbol on the display.[9][10]

Q3: How can I determine if the issues with my this compound controller are caused by EMI or a hardware malfunction?

A3: A systematic troubleshooting approach is necessary. Start by observing when the issues occur. Do they coincide with the operation of other laboratory equipment? You can perform a simple test by turning off nearby equipment and observing if the controller's behavior stabilizes. If the problem persists, it may be a hardware issue. However, if the problem is resolved, EMI is the likely culprit. A more detailed troubleshooting workflow is provided in the "Troubleshooting Guides" section below.

Q4: What are some immediate steps I can take to reduce EMI around my this compound controller and sensors?

A4: Several immediate actions can help mitigate EMI:

  • Physical Separation: Increase the distance between your this compound controller and its sensor cables from potential EMI sources.

  • Cable Routing: As recommended in the this compound manuals, ensure that sensor cables are routed separately from mains power cables.[2][5][6][7] Avoid running them parallel to high-voltage lines.

  • Use Shielded Cables: If not already in use, switch to shielded sensor cables to protect the signal from external electromagnetic fields.[6]

  • Proper Grounding: Ensure your controller and associated equipment are properly grounded according to the manufacturer's instructions.[6][11]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Erratic Sensor Readings

This guide will walk you through the process of troubleshooting inconsistent or inaccurate readings from sensors connected to your this compound controller.

Symptoms:

  • The temperature display on the controller fluctuates rapidly and illogically.

  • The controller reports sensor-related error codes (e.g., "- 88.8" or "888.8" as mentioned in some manuals for line breaks or short circuits, which can be induced by EMI).[7][9]

  • Data logs show noisy or unreliable temperature data.

Troubleshooting Steps:

  • Isolate the System: Temporarily power down all non-essential laboratory equipment in the vicinity of your experimental setup. Observe the this compound controller's display for any changes in the sensor readings. If the readings stabilize, proceed to the next step. If not, check the sensor wiring for loose connections or physical damage.

  • Identify the EMI Source: Power on the laboratory equipment one by one. Monitor the controller's display after each device is activated. If the erratic readings return after a specific piece of equipment is turned on, you have likely identified the source of the EMI.

  • Mitigation Strategies:

    • Relocate: Move the EMI-generating equipment further away from your this compound controller and sensor cables.

    • Shielding: If relocation is not possible, consider using shielding materials. Shielded cables for your sensors are a primary line of defense.[6] In severe cases, metallic enclosures around sensitive equipment can block external electromagnetic fields.[6]

    • Filtering: Install EMI filters on the power lines of the offending equipment. Ferrite beads or common-mode chokes can be clipped onto sensor and power cables to suppress high-frequency noise.[6]

    • Grounding: Verify that both the this compound controller and the EMI source are properly grounded. Improper grounding can create ground loops, which can amplify interference.[6]

Experimental Protocol: Quantifying the Impact of EMI on Sensor Stability

Objective: To systematically identify the source of EMI and quantify its effect on the stability of temperature readings from a this compound controller.

Methodology:

  • Establish a Baseline:

    • Set up your experiment with the this compound controller and sensors in a "quiet" electromagnetic environment. This can be achieved by turning off all non-essential equipment in the lab.

    • Record temperature data from the sensors for a period of 30 minutes. This will serve as your baseline for stable operation.

    • Calculate the standard deviation of the temperature readings during this baseline period.

  • Introduce Potential EMI Sources:

    • Individually power on each piece of equipment that is suspected of generating EMI.

    • For each piece of equipment, record temperature data from the this compound controller for 30 minutes.

    • Calculate the standard deviation of the temperature readings for each test condition.

  • Data Analysis:

    • Compare the standard deviation of the temperature readings for each test condition to the baseline.

    • A significant increase in the standard deviation when a particular piece of equipment is active indicates that it is a source of EMI.

  • Mitigation and Verification:

    • Apply one or more mitigation techniques as described in "Guide 1".

    • Repeat the data logging process with the mitigation in place and the EMI source active.

    • A reduction in the standard deviation towards the baseline value will confirm the effectiveness of the mitigation strategy.

Data Presentation

Table 1: Common Laboratory EMI Sources and Their Potential Impact on this compound Controllers

EMI SourcePotential Impact on this compound ControllerMitigation Priority
Centrifuges, Stirrers, Pumps (with electric motors)Erratic sensor readings, controller resets.[2]High
Switching Power Supplies (for various lab equipment)High-frequency noise on sensor lines, data corruption.[12]High
Fluorescent Lighting60/50 Hz hum superimposed on sensor signals.[3]Medium
Radio Frequency (RF) Generating Equipment (e.g., wireless communication devices, certain analytical instruments)Unpredictable controller behavior, communication errors.[13]High
Computers and Digital ElectronicsDigital noise coupling into sensor lines.[2]Medium

Table 2: EMI Mitigation Techniques and Their Applications

TechniqueDescriptionBest For
Shielding Using conductive enclosures or cable shields to block electromagnetic fields.Protecting sensitive sensor signals from radiated EMI.[6]
Grounding Providing a low-impedance path for noise to dissipate to the earth.Preventing ground loops and reducing common-mode noise.[6]
Filtering Using components like ferrite beads or power line filters to suppress high-frequency noise.Reducing conducted EMI on power and signal lines.[6]
Separation Physically distancing the controller and sensor cables from EMI sources.A simple and effective first step for reducing the impact of strong EMI fields.

Mandatory Visualization

Below is a logical workflow to guide you through the process of troubleshooting potential EMI issues with your this compound controller.

EMI_Troubleshooting_Workflow start Start: Controller Malfunction (e.g., erratic readings, freezes) check_connections Check physical connections (power, sensors) start->check_connections connections_ok Are connections secure? check_connections->connections_ok secure_connections Secure loose connections connections_ok->secure_connections No isolate_system Isolate the system: Turn off nearby non-essential equipment connections_ok->isolate_system Yes secure_connections->check_connections problem_persists_isolate Does the problem persist? isolate_system->problem_persists_isolate identify_source Identify EMI Source: Turn on equipment one by one problem_persists_isolate->identify_source No (EMI likely) hardware_issue Potential Hardware Issue: Contact technical support problem_persists_isolate->hardware_issue Yes source_found Is the source identified? identify_source->source_found apply_mitigation Apply Mitigation Strategies: 1. Separation 2. Shielding 3. Filtering 4. Grounding source_found->apply_mitigation Yes end_unresolved End: Issue Persists Further investigation needed source_found->end_unresolved No retest Retest with EMI source active apply_mitigation->retest problem_resolved Is the problem resolved? retest->problem_resolved problem_resolved->apply_mitigation No (try another strategy) end_resolved End: Problem Resolved problem_resolved->end_resolved Yes hardware_issue->end_unresolved

References

firmware update and its impact on Deltasol controller performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of firmware updates on the performance of Deltasol controllers. It is intended for researchers, scientists, and drug development professionals who utilize these controllers in their experimental setups.

Troubleshooting Guides

This section provides step-by-step instructions to address specific issues that may arise after a firmware update.

Issue 1: Controller is unresponsive or displays an error message after a firmware update.

Symptoms:

  • The controller display is blank.

  • The controller shows a continuous error message.

  • The controller is not responding to button presses.

Possible Causes:

  • The firmware update was interrupted.

  • Incorrect firmware file was used.

  • Data corruption during the update process.

Troubleshooting Steps:

  • Power Cycle the Controller:

    • Disconnect the controller from the power supply.

    • Wait for at least 30 seconds.

    • Reconnect the power supply and observe if the controller reboots normally.

  • Re-attempt the Firmware Update:

    • Ensure you have the correct firmware version for your specific this compound controller model.

    • Verify the integrity of the downloaded firmware file.

    • Follow the official firmware update protocol meticulously. Do not interrupt the process.

  • Perform a Factory Reset:

    • Caution: This will erase all user-defined settings and logged data.[1] It is crucial to back up any important data before proceeding.

    • Access the controller's menu.

    • Navigate to the "Reset" or "Factory Settings" option.[2]

    • Confirm the reset. The controller will revert to its original settings.[2]

Issue 2: A new feature introduced in the firmware update is not working as expected.

Symptoms:

  • A newly listed feature in the changelog is not visible in the controller's menu.

  • The new feature is configurable but does not affect the controller's behavior as described in the documentation.

Possible Causes:

  • The feature requires specific hardware or sensor connections that are not present.

  • The feature needs to be explicitly enabled in the settings.

  • A conflict with existing user-defined settings.

Troubleshooting Steps:

  • Consult the Changelog and Manual:

    • Carefully read the firmware update's release notes or changelog to understand the requirements and operational parameters of the new feature.

    • Refer to the updated user manual for detailed instructions on how to configure and use the new functionality.

  • Verify Hardware and Sensor Connections:

    • Check if the new feature requires any specific sensors, actuators, or wiring configurations.

    • Ensure all required components are correctly installed and connected to the controller.

  • Check for Enabling Parameters:

    • Navigate through the controller's menu to see if the new feature needs to be manually enabled.

    • Some features may be disabled by default to maintain backward compatibility.

  • Factory Reset (as a last resort):

    • If the issue persists and you have ruled out other causes, a factory reset can resolve conflicts with previous settings. Remember to back up your data.

Frequently Asked Questions (FAQs)

Q1: Will updating the firmware on my this compound controller improve its performance?

A1: Firmware updates can offer significant performance improvements, introduce new features, and enhance energy efficiency. For example, firmware version 2.0 for the this compound® MX controller can contribute to an energy efficiency increase of up to 5% and adds functionalities like 0-10 V boiler control and DHW preheating.[3] However, the specific impact will vary depending on the controller model and the firmware version.

Q2: Is it possible to revert to a previous firmware version after an update?

A2: For some this compound controllers, such as the this compound® MX and BX Plus, updating from firmware version 1.xx to 2.xx is an irreversible process. A downgrade to a previous version is not possible and will result in the loss of all logged data and the controller's configuration.[1] It is critical to back up all data and settings before performing such an update.

Q3: What are the main risks associated with a firmware update?

A3: The primary risks include:

  • Data Loss: As mentioned, some updates will erase all logged data and user configurations.[1]

  • Update Interruption: If the update process is interrupted (e.g., due to a power outage), it can lead to a non-functional controller.

  • Incompatibility: Using a firmware version that is not intended for your specific controller model can cause malfunctions.

Q4: How can I find the changelog for a specific firmware update?

A4: Changelogs are typically available on the official RESOL website alongside the firmware download files. These documents detail the changes, bug fixes, and new features included in the update.[1]

Q5: What should I do if my controller's pump is behaving unexpectedly after a system modification or potential update?

A5: Unexpected pump behavior, such as not activating when expected, could be due to a variety of factors including sensor issues or incorrect settings. One user in a forum reported an issue where the collector sensor registered a temperature decrease when the pumps were off, preventing the system from functioning correctly.[4] In such cases, it is important to verify sensor readings and review the controller's settings related to pump activation and temperature differentials.

Data Presentation

Table 1: Documented Performance Impact of Firmware Update for this compound® MX

Controller ModelFirmware VersionDocumented Performance ImprovementNew Features Introduced
This compound® MX2.0Up to 5% energy efficiency contribution[3]0-10 V boiler control, DHW preheating, return mixing function, and more[3]
Other ModelsVariesRefer to specific firmware changelogsRefer to specific firmware changelogs

Experimental Protocols

Protocol 1: Verifying Sensor Functionality Post-Update

Objective: To ensure that all connected sensors are being read correctly by the controller after a firmware update.

Methodology:

  • Access the sensor overview or diagnostics menu on the this compound controller.

  • Individually check the readings for each connected sensor.

  • Compare the displayed values with expected values based on the current environmental conditions (e.g., ambient temperature, collector temperature in full sun).

  • For temperature sensors, you can use a calibrated external thermometer placed next to the controller's sensor to verify the accuracy of the reading.

  • If a sensor reading is anomalous (e.g., "---", "000", or a clearly incorrect value), check the sensor's wiring and connection to the controller.

  • If the wiring is correct, the sensor itself may be faulty and require replacement.

Mandatory Visualization

Firmware_Update_Troubleshooting_Workflow start Firmware Update Completed q1 Is the controller functioning as expected? start->q1 success Process Complete q1->success Yes q2 Is the controller unresponsive or showing an error? q1->q2 No ts1 Troubleshoot: Power Cycle Controller q2->ts1 Yes q5 Is a new feature not working correctly? q2->q5 No q3 Did power cycle resolve the issue? ts1->q3 q3->success Yes ts2 Troubleshoot: Re-attempt Firmware Update q3->ts2 No q4 Did re-attempting the update resolve the issue? ts2->q4 q4->success Yes ts3 Troubleshoot: Perform Factory Reset (Caution: Data Loss) q4->ts3 No ts3->success contact_support Contact Technical Support ts3->contact_support ts4 Troubleshoot: Verify Feature Requirements (Manual, Connections, Settings) q5->ts4 Yes q6 Did verification resolve the issue? ts4->q6 q6->success Yes q6->ts3 No Data_Preservation_Protocol start Firmware Update Planned check_reversibility Check if update is irreversible (e.g., v1.xx to v2.xx) start->check_reversibility backup_data Backup all logged data and controller configuration check_reversibility->backup_data Yes no_backup_needed Proceed with Firmware Update check_reversibility->no_backup_needed No perform_update Perform Firmware Update backup_data->perform_update restore_data Manually restore configuration and analyze backed-up data perform_update->restore_data end Update Complete restore_data->end no_backup_needed->end

References

Technical Support Center: Kinase Inhibitor Experiments on the MAPK/ERK Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at: Researchers, scientists, and drug development professionals.

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize experiments involving kinase inhibitors targeting the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the basic mechanism of the MAPK/ERK signaling pathway?

A1: The MAPK/ERK pathway is a critical chain of protein communication within a cell that relays signals from a cell-surface receptor to the DNA in the nucleus.[1] It typically begins when an external signaling molecule, like a growth factor, binds to a receptor on the cell surface.[1][2] This activates a cascade of kinases: a MAP Kinase Kinase Kinase (like Raf) phosphorylates and activates a MAP Kinase Kinase (MEK), which in turn phosphorylates and activates a MAP Kinase (ERK).[2][3] Activated ERK then translocates to the nucleus to phosphorylate transcription factors, altering gene expression to control cellular processes like proliferation, differentiation, and survival.[1][2][4]

Q2: I am not seeing any inhibition of ERK phosphorylation (p-ERK) in my Western blot after treating cells with a MEK inhibitor. What could be wrong?

A2: This is a common issue with several potential causes:

  • Inactive Compound: The inhibitor may have degraded. It's advisable to use a fresh aliquot or a new batch of the inhibitor.[5]

  • Insufficient Concentration or Duration: The concentration of the inhibitor may be too low, or the treatment time too short to have a measurable effect.[5][6] You should perform a dose-response and a time-course experiment to determine the optimal conditions.[6]

  • Cell Line Resistance: The chosen cell line might have intrinsic resistance mechanisms, such as activation of bypass pathways (e.g., PI3K/AKT signaling).[7][8]

  • High Basal Pathway Activity: If the basal level of p-ERK in your control cells is very low, it can be difficult to detect a decrease. Consider stimulating the pathway with a growth factor (e.g., EGF) after a period of serum starvation to create a larger dynamic range.[9][10]

  • Experimental Error: Issues with the Western blot protocol itself, such as problems with antibody dilutions, transfer efficiency, or the use of inappropriate blocking buffers, can lead to a lack of signal.[11][12]

Q3: How do I choose the right concentration range for my kinase inhibitor in a cell-based assay?

A3: The optimal concentration is highly dependent on the specific inhibitor and cell line. A systematic approach is best:

  • Literature Review: Check for published data on your specific inhibitor or similar compounds to find a starting range.

  • Dose-Response Experiment: Perform a cell viability or proliferation assay (e.g., MTT or CellTiter-Glo®) using a broad range of concentrations, often spanning several orders of magnitude (e.g., 1 nM to 10 µM).[5][13]

  • Determine IC50/GI50: From the dose-response curve, calculate the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50).[5][13] This value serves as a crucial benchmark for subsequent mechanistic experiments. For initial Western blots, it's common to test concentrations below, at, and above the IC50 value (e.g., 0.1x, 1x, and 10x IC50).

Q4: My Western blot for phosphorylated ERK (p-ERK) has very high background. How can I fix this?

A4: High background on a phospho-protein Western blot is a frequent problem. Here are key troubleshooting steps:

  • Use the Correct Blocking Buffer: Do not use non-fat dry milk for blocking when detecting phosphoproteins. Milk contains casein, a phosphoprotein that can cause high non-specific background.[14][15][16][17] Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.[15][16]

  • Optimize Antibody Concentrations: Both primary and secondary antibody concentrations might be too high. Perform a titration to find the optimal dilution that maximizes signal-to-noise.[14]

  • Increase Washing Steps: Inadequate washing can leave behind unbound antibodies. Increase the duration and/or number of washes with TBST after antibody incubations.[14][18]

  • Ensure Membrane Does Not Dry Out: Allowing the membrane to dry at any point during the process can cause irreversible high background.[14]

Quantitative Data Summary

The following tables provide typical starting points and ranges for optimizing kinase inhibitor experiments. Note that these values are highly dependent on the specific cell line, inhibitor, and antibodies used and must be empirically optimized.

Table 1: Recommended Concentration Ranges for Initial Inhibitor Screening

Assay TypeTypical Starting RangePurpose
Cell Viability (e.g., MTT)1 nM - 10 µMDetermine IC50/GI50 for proliferation effects.[5]
Western Blot (p-ERK)0.1x, 1x, 10x IC50Correlate pathway inhibition with viability.
In Vitro Kinase Assay0.1 nM - 1 µMDetermine direct biochemical potency (IC50) against the purified enzyme.[19]

Table 2: Common Western Blot Troubleshooting Parameters for p-ERK Detection

ParameterRecommended Starting PointTroubleshooting Action
Blocking Buffer 5% BSA in TBSTIf background is high, do NOT use milk.[17]
Primary Antibody Dilution 1:1000 (in 5% BSA/TBST)If signal is weak, increase concentration (e.g., 1:500). If background is high, decrease (e.g., 1:2000).[10]
Secondary Antibody Dilution 1:5000 - 1:10,000 (in blocking buffer)If background is high, increase dilution.[10][20]
Protein Load 20-30 µg per laneIf signal is weak, increase protein load. If bands are distorted, reduce load.
Washing Steps 3 x 5-10 minutes with TBSTIf background is high, increase number and duration of washes.[10][14]

Experimental Protocols

Protocol 1: Western Blot for Measuring Inhibition of ERK Phosphorylation

This protocol outlines the key steps for assessing the effect of a MEK inhibitor on ERK phosphorylation in a cancer cell line.

1. Cell Culture and Treatment: a. Seed cells (e.g., a cell line with a known BRAF or KRAS mutation) in 6-well plates and allow them to adhere and reach 70-80% confluency. b. To reduce basal pathway activity, serum-starve the cells by replacing the growth medium with a low-serum medium (e.g., 0.1-0.5% FBS) for 4-12 hours.[9][10] c. Prepare serial dilutions of your kinase inhibitor in the low-serum medium. Include a vehicle-only control (e.g., DMSO at the same final concentration). d. Treat the cells with the inhibitor for the desired time (e.g., 2, 6, or 24 hours).[6] e. Optional: 30 minutes before harvesting, stimulate the cells with a growth factor like EGF (e.g., 50 ng/mL) to induce a strong, synchronous p-ERK signal.

2. Cell Lysis and Protein Quantification: a. Place plates on ice, aspirate the medium, and wash cells once with ice-cold PBS. b. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.[14] c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a standard assay (e.g., BCA assay).

3. SDS-PAGE and Protein Transfer: a. Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[10] b. Load equal amounts of protein (e.g., 20-30 µg) for each sample onto an SDS-PAGE gel.[20] c. Run the gel at 100-120V until the dye front reaches the bottom. Ensure sufficient separation to resolve ERK1 (44 kDa) and ERK2 (42 kDa).[9][20] d. Transfer the proteins to a PVDF membrane.[10] PVDF is often preferred for its higher binding capacity with low abundance targets.[17]

4. Immunoblotting: a. Block the membrane for 1 hour at room temperature in 5% BSA in TBST (Tris-Buffered Saline, 0.1% Tween 20).[15][20] b. Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., at 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[10][20] c. Wash the membrane three times for 5-10 minutes each with TBST.[20] d. Incubate with an HRP-conjugated secondary antibody (e.g., at 1:5000 dilution in blocking buffer) for 1 hour at room temperature.[10][20] e. Wash the membrane again three times for 5-10 minutes each with TBST.[20] f. Add an ECL substrate and capture the chemiluminescent signal using an imaging system.[20]

5. Stripping and Re-probing for Total ERK: a. To normalize the data, the same membrane must be probed for total ERK. b. Incubate the membrane in a stripping buffer to remove the bound antibodies.[10][20] c. Wash extensively, re-block, and then incubate with a primary antibody against total ERK1/2. d. Repeat the secondary antibody and detection steps. e. Quantify band intensities and present the data as a ratio of p-ERK to total ERK.[20]

Visualizations

Signaling Pathway Diagram

MAPK_ERK_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus receptor Growth Factor Receptor (RTK) adaptor GRB2/SOS receptor->adaptor Ligand binding ras Ras adaptor->ras Activates raf Raf (MAPKKK) ras->raf Activates mek MEK1/2 (MAPKK) raf->mek Phosphorylates erk ERK1/2 (MAPK) mek->erk Phosphorylates nucleus Nucleus erk->nucleus Translocates tf Transcription Factors (e.g., Myc, Elk-1) nucleus->tf gene Gene Expression (Proliferation, Survival) tf->gene

Caption: The canonical MAPK/ERK signaling cascade from cell surface to nucleus.

Experimental Workflow Diagram

Western_Blot_Workflow prep prep exp exp analysis analysis decision decision A 1. Cell Seeding & Serum Starvation B 2. Inhibitor Treatment (Dose & Time Course) A->B C 3. Cell Lysis & Protein Quantification B->C D 4. SDS-PAGE & PVDF Transfer C->D E 5. Immunoblot: Anti-p-ERK D->E F 6. Imaging & Signal Detection E->F G 7. Membrane Stripping F->G H 8. Immunoblot: Anti-Total ERK G->H I 9. Imaging & Signal Detection H->I J 10. Densitometry & Ratio Calculation (p-ERK/Total ERK) I->J

Caption: Workflow for analyzing kinase inhibitor efficacy via Western blot.

References

common issues and solutions for Deltasol electromechanical relays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Deltasol Electromechanical Relays

This guide provides troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals utilizing equipment with this compound electromechanical relays.

Frequently Asked Questions (FAQs)

Q1: What are the primary functions of the electromechanical relays in this compound controllers?

A1: The electromechanical relays in this compound controllers are primarily responsible for switching connected components such as pumps and valves on and off.[1] Some controllers feature semiconductor relays for pump speed control, while others use electromechanical relays for simple on/off functions.[1][2] These relays operate in either an automatic mode, controlled by the system's sensors and programming, or a manual mode for direct user control and testing.[1][3]

Q2: How can I manually test the function of a specific relay?

A2: Most this compound controllers provide a manual operation mode to test individual relays.[1][3] To access this, navigate to the "Manual Operation" or "MAN" setting in the controller's menu. From there, you can select the desired relay and switch its state between "Off", "Auto", and "On".[1][3] This is useful for diagnosing whether a connected component (like a pump) is functioning correctly.

Q3: What does a flashing red control lamp on my this compound controller indicate?

A3: A flashing red control lamp on a this compound controller signals a system malfunction.[1] This could be due to a variety of issues, including sensor faults or problems with the connected components. The controller's display may provide more specific error codes or symbols to help pinpoint the exact cause of the fault.[4]

Q4: My relay appears to be "sticking" in the "on" position, even when the controller indicates it should be off. What could be the cause?

A4: A "sticking" relay can be a mechanical issue within the relay itself or a problem with the controller's driver circuit.[5] One user reported that tapping the relay resolved the issue temporarily, suggesting a mechanical problem.[5] However, if the relay re-engages immediately after a power cycle, it could indicate that the controller is still instructing it to be on due to a faulty sensor reading or an issue with the internal logic.[5]

Troubleshooting Guides

Issue 1: Connected Component (e.g., Pump, Valve) is Not Activating

This troubleshooting guide follows a logical progression to identify the source of the problem when a component connected to a relay is not turning on.

start Start: Component Inactive manual_mode Set Controller to Manual Mode start->manual_mode relay_on Manually Switch Relay 'On' manual_mode->relay_on check_component Does Component Activate? relay_on->check_component component_issue Troubleshoot Component Power and Function check_component->component_issue No check_auto_mode Set Controller to 'Auto' Mode check_component->check_auto_mode Yes end End component_issue->end verify_settings Verify System Parameters and Sensor Inputs check_auto_mode->verify_settings sensor_issue Check Sensor Connections and Functionality verify_settings->sensor_issue Incorrect Readings controller_issue Potential Controller Fault verify_settings->controller_issue Correct Readings sensor_issue->end controller_issue->end

Component Activation Troubleshooting Workflow

Experimental Protocol:

  • Enter Manual Mode: Access the controller's menu and select the manual operation mode.[1][3]

  • Activate Relay: Select the specific relay connected to the non-functioning component and switch it to the "On" position.[1]

  • Observe Component: Check if the component (e.g., pump) activates.

    • If Yes: The relay and the component are likely functioning correctly. The issue may lie with the automatic control logic. Proceed to step 4.

    • If No: The problem is likely with the component itself or its wiring. Check the component's power supply and connections.

  • Return to Automatic Mode: Set the relay back to "Auto" mode.

  • Verify System Parameters: Check the controller's settings, such as temperature differentials and setpoints, to ensure they are configured correctly for the desired operation.

  • Inspect Sensor Data: Monitor the sensor readings on the controller's display. Inaccurate or erratic sensor data can prevent the controller from activating the relay. If sensor readings are suspect, inspect the sensor wiring and the sensor itself.

Issue 2: Relay Does Not Disengage (Sticking)

This guide helps to determine the cause of a relay that remains active when it should be off.

start Start: Relay Sticking power_cycle Power Cycle the Controller start->power_cycle check_relay_state Does Relay Disengage and Remain Off? power_cycle->check_relay_state mechanical_issue Suspected Mechanical Relay Failure check_relay_state->mechanical_issue No logic_issue Suspected Controller Logic or Sensor Issue check_relay_state->logic_issue Yes end End mechanical_issue->end verify_sensors Check Sensor Readings for Plausibility logic_issue->verify_sensors verify_sensors->end

Relay Sticking Troubleshooting Workflow

Experimental Protocol:

  • Power Cycle: Turn off the main power to the this compound controller, wait for a few seconds, and then turn it back on.

  • Observe Relay State: After the controller reinitializes, check if the relay is now off.

    • If it remains on: This strongly suggests a mechanical failure within the relay. The contacts may be welded together.[5]

    • If it turns off initially but then turns back on: This indicates the controller is commanding the relay to be on. Proceed to the next step.

  • Verify Sensor Inputs: Check the readings of the sensors that control the logic for that relay. For example, if a pump is running continuously, check the collector and storage tank temperatures to see if the differential is within the activation range. A faulty sensor providing incorrect readings can cause the controller to keep the relay energized.

Technical Data Summary

For detailed specifications, always refer to the user manual for your specific this compound controller model. The following table provides a general overview of relay specifications found in common models.

SpecificationThis compound BS SeriesThis compound C/4This compound E
Relay Type Semiconductor and/or Electromechanical[2]Semiconductor and Electromechanical[4]Electromechanical and Dry Contact[1]
Manual Operation Yes[2]Yes[4]Yes[1]
Minimum Load (Semiconductor) 20 W[2][6]20 W[4]20 W (for R1-R3)[1]
Fuse T4A[2]T2A[4]T4A[1]

References

Validation & Comparative

A Researcher's Guide to Solar Thermal Controllers: Comparing Resol Deltasol Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in fields requiring precise thermal regulation, selecting the right solar thermal controller is a critical decision. Beyond simple temperature differential control, research applications demand high accuracy, extensive data logging capabilities, and the flexibility to integrate with complex, custom-designed systems. This guide provides a detailed comparison of popular Resol Deltasol controller models and leading alternatives, focusing on the features most relevant to a research and development environment.

Key Performance and Feature Comparison

The following tables summarize the quantitative specifications of several Resol this compound models and selected alternatives. The this compound series offers a range of controllers from the straightforward BS Plus for standard systems to the highly versatile MX for complex, multi-source and multi-load applications.

Resol this compound Models: Technical Specifications
FeatureResol this compound BS PlusResol this compound SL / SLLResol this compound MX
Temperature Sensor Inputs 4 (Pt1000)[1]4 (Pt1000, Pt500, or KTY)[2][3]12 (Pt1000, Pt500, or KTY)[4][5][6][7]
Specialized Sensor Inputs None1x V40 impulse, 1x Grundfos Direct Sensor™ (Analogue)[2]3x V40 impulse, 4x Grundfos Direct Sensors™, 1x CS10 irradiation[4][5]
Relay Outputs 2 (Semiconductor)[1]3-4 (Semiconductor/Potential-free)[2][3]14 (13 Semiconductor, 1 Potential-free)[4][5][6]
PWM / 0-10V Outputs Via adapter[8]2 (Switchable to 0-10V)[2][3]4 (Switchable to 0-10V)[4][9]
Pre-configured Systems 9-10[1][8]10 (SLL) to 27 (SL)[2][3][10]Millions of combinations via function parameterization[4]
Data Logging Interface RESOL VBus®[1]RESOL VBus®, MicroSD Card Slot[2][11]RESOL VBus®, SD Card Slot[4][5][6]
Expandability NoNoUp to 5 EM Extension Modules (45 sensors, 39 relays total)[4][6]
Heat Quantity Measurement Yes[1][8]Yes[2][3]7 integrated calorimeters[6][7]
Alternative Controller Models: Technical Specifications
FeatureSteca TR 0603mc+Vaillant auroMATIC 620/3Taconova TSL240
Temperature Sensor Inputs 6 (Temp or Pulse)[12]Varies (eBUS system)Not specified
Specialized Sensor Inputs 1x Grundfos Direct Sensor™[12]eBUS interface for system components[13]Not specified
Relay Outputs 3 (Partially speed-controlled)[12]Controls 2 heating circuits[13]Not specified
PWM / 0-10V Outputs Yes (for HE pumps)[12]Not specifiedNot specified
Pre-configured Systems 40[12]Yes, for solar and central heating[13]Multiple system types (solar/heating)[14]
Data Logging Interface SD Card[12]eBUS interface (requires vrDIALOG software)[15]Not specified
Expandability Yes, with extension and heating circuit modules[12]Yes, via eBUS[13]Not specified
Heat Quantity Measurement Yes (via various sensor types)[12]Yes[15][16]Not specified

In-Depth Analysis for Research Applications

For a research context, the key differentiators are data accessibility, sensor compatibility, and system flexibility.

  • Resol this compound BS Plus : An entry-level controller suitable for simple experimental setups with one or two collector fields and storage tanks.[1][17] Its primary limitation for research is the lack of onboard data logging (requires an external VBus® datalogger) and limited I/O.[1]

  • Resol this compound SL/SLL : These models represent a significant step up, offering integrated data logging via a MicroSD card, which is a major advantage for researchers who need to easily access and analyze performance data.[2][11] The inclusion of PWM outputs and specialized sensor inputs provides greater control and measurement accuracy for systems with high-efficiency pumps.[2][3]

  • Resol this compound MX : This is the flagship model designed for maximum flexibility.[4] With a vast number of inputs and outputs, extensive expandability, and multiple integrated calorimeters, the MX is ideal for complex, multi-faceted research projects, such as those involving multiple energy sources (solar, heat pumps, boilers) and various thermal loads.[4][6][7] The ability to parameterize functions rather than rely solely on pre-configured layouts allows for truly custom hydraulic designs.[4]

  • Alternatives (Steca, Vaillant) : Competitors like Steca and Vaillant also offer advanced features. The Steca TR 0603mc+ is notable for its modularity and large number of pre-programmed systems.[12] Vaillant's auroMATIC series is designed for tight integration with their heating systems and uses a proprietary eBUS for communication, which could be a limiting factor unless the entire experimental setup uses Vaillant components.[13]

Experimental Section

Proposed Experimental Protocol for Controller Performance Comparison

To objectively evaluate the performance of different solar thermal controllers, a standardized experimental setup and protocol are essential. This methodology is designed to test the controller's accuracy, responsiveness, and overall efficiency in managing a solar thermal system.

Objective: To compare the thermal energy yield and parasitic electricity consumption of a standardized solar thermal system when managed by different electronic controllers.

Materials:

  • Calibrated solar thermal collector array.

  • Insulated thermal storage tank with known volume and heat loss coefficient.

  • High-precision temperature sensors (e.g., 4-wire Pt1000) for collector inlet/outlet and multiple tank levels.

  • Calibrated flow meter (e.g., ultrasonic or vortex type).

  • A variable-speed circulation pump compatible with PWM/0-10V signals.

  • A pyranometer to measure solar irradiance.

  • An ambient temperature sensor.

  • High-resolution power meters for all AC-powered components (pump, controller).

  • A central data acquisition system (DAQ) independent of the controller being tested.

  • The solar controllers to be tested (e.g., this compound SL, this compound MX).

Methodology:

  • System Assembly: Construct a standard solar thermal circuit as depicted in the workflow diagram below. Ensure all sensors for the independent DAQ are installed adjacent to the controller's own sensors at the collector and tank.

  • Sensor Calibration: Calibrate all temperature sensors and the flow meter against a certified reference before installation.

  • Controller Installation & Configuration: Install the first controller and configure it according to the manufacturer's instructions for the specific system layout. Set key parameters (e.g., switch-on temperature differential ΔT-on, switch-off differential ΔT-off, max tank temperature) to identical values across all controllers to be tested.

  • Testing Period: Run the system for a minimum of three consecutive clear sky days for each controller to ensure data repeatability and minimize the effects of variable weather.

  • Data Logging:

    • Using the controller's internal data logging function (if available), log all available parameters (sensor temperatures, pump speed, relay status, calculated heat quantity) at the highest possible frequency (e.g., 1-minute intervals).

    • Simultaneously, use the independent DAQ to log data from the high-precision sensors, pyranometer, and power meters at a higher frequency (e.g., 10-second intervals).

  • Controller Swap-out: After the testing period for one controller is complete, allow the system to return to a baseline thermal state (e.g., overnight). Replace the controller with the next model to be tested, ensuring identical parameter settings. Repeat steps 4 and 5.

  • Data Analysis:

    • Calculate the total solar energy available using the pyranometer data.

    • Calculate the actual thermal energy delivered to the tank using the data from the independent DAQ (flow rate and collector inlet/outlet temperatures).

    • Calculate the parasitic energy consumption from the power meter data.

    • Compare the thermal energy yield and parasitic consumption for each controller under similar solar irradiance and ambient temperature profiles.

    • Analyze the controller's responsiveness by comparing the timing of pump activation/deactivation with the ΔT values recorded by the independent DAQ.

    • Compare the heat quantity calculated by the controller with the value calculated from the independent DAQ to assess its internal measurement accuracy.

Visualizations

System and Data Logic

The following diagrams illustrate a typical experimental workflow and the logical relationship of components in a research-grade solar thermal system.

Experimental_Workflow cluster_prep Preparation Phase cluster_testing Testing Cycle (Repeat for each Controller) cluster_analysis Analysis Phase A Assemble Standardized Solar Thermal System B Calibrate High-Precision Sensors & Flow Meter A->B C Install & Configure Controller Unit B->C D Run System for 72h (Clear Sky) C->D Next Controller E Log Data via Controller & Independent DAQ D->E Next Controller F Allow System to Return to Baseline Temperature E->F Next Controller H Calculate Thermal Yield & Parasitic Consumption E->H G Swap Controller Unit F->G Next Controller G->C Next Controller I Analyze Controller Responsiveness & Accuracy H->I J Compare Performance Metrics Across Units I->J

Caption: Workflow for comparative analysis of solar controllers.

Solar_System_Logic cluster_solar_circuit Solar Circuit cluster_storage Thermal Storage Controller Resol this compound Controller Inputs: - T_collector (S1) - T_tank_bottom (S2) - T_tank_top (S3) - Flow_Rate (V40) Outputs: - Pump_Speed (PWM) - Valve_Control (Relay) Data: - VBus / SD Card Pump Variable Speed Pump Controller->Pump Control Out Collector Solar Collector Array Collector->Pump Heat Transfer Fluid T_collector T_coll Sensor Collector->T_collector FlowSensor Flow Meter Pump->FlowSensor Heat Transfer Fluid FlowSensor->Controller FlowSensor->Collector Heat Transfer Fluid Tank Storage Tank Load Thermal Load (e.g., Heat Exchanger) Tank->Load T_tank_bottom T_tank_bot Sensor Tank->T_tank_bottom T_tank_top T_tank_top Sensor Tank->T_tank_top T_collector->Controller Data In T_tank_bottom->Controller Data In T_tank_top->Controller Data In

Caption: Logical diagram of a controller in a solar thermal system.

References

A Guide to the Validation of Deltasol Heat Quantity Measurement Against Calorimetric Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltasol controllers are widely utilized in solar thermal systems for regulation and function control. Many of these controllers offer an integrated function for heat quantity measurement, which calculates the thermal energy generated by the system. This calculated value is crucial for system monitoring, performance analysis, and efficiency optimization. However, for scientific and research applications, it is imperative to validate this calculated measurement against a primary standard. Calorimetry, the science of measuring heat flow, provides a direct and accurate method for this validation.

This guide will delve into the operational principles of this compound's heat quantity measurement and calorimetric methods, present a hypothetical experimental setup for their comparison, and provide the necessary tools for data presentation and visualization of the validation workflow.

Principles of Measurement

This compound Heat Quantity Measurement

The heat quantity measurement in this compound controllers is not a direct measurement but a calculation based on several parameters. The controller utilizes data from temperature sensors and a flowmeter installed in the solar thermal system.

The fundamental principle relies on the following equation:

Q = m * c * ΔT

Where:

  • Q is the amount of heat transferred

  • m is the mass of the heat transfer fluid

  • c is the specific heat capacity of the heat transfer fluid

  • ΔT is the temperature difference between the flow and return pipes

The this compound controller continuously monitors the temperature difference (ΔT) using Pt1000 temperature sensors and the volume flow rate of the heat transfer fluid via an attached flowmeter (e.g., RESOL V40 or a flowmeter with a pulse output)[1][2]. The user must input the type of heat transfer medium (e.g., water, propylene glycol) and its concentration into the controller[1][3]. The controller's software then uses this information, along with the fluid's stored specific heat capacity and density values, to calculate the mass flow rate and subsequently the heat quantity in kilowatt-hours (kWh) or megawatt-hours (MWh)[3]. The accuracy of this calculated value is therefore dependent on the precision of the temperature sensors, the accuracy of the flowmeter, and the correctness of the user-inputted parameters for the heat transfer fluid.

Calorimetric Methods

Calorimetry directly measures the heat transferred during a process. For validating a heat quantity meter in a fluid circuit, a flow calorimeter would be the most appropriate method. In this setup, a known mass of fluid flows through the calorimeter, and the heat absorbed or released by the fluid is measured directly.

There are several types of calorimeters, but a common approach for this application would involve a heat exchanger where the heat from the solar circuit is transferred to a secondary fluid (often water) under controlled conditions. The heat transfer is then determined by precisely measuring the mass flow rate and the temperature change of this secondary fluid.

Key characteristics of calorimetric measurements include:

  • Direct Measurement: It directly quantifies the heat energy, reducing the reliance on fluid property look-up tables during the measurement itself (though they are needed for the final calculation).

  • High Accuracy: When properly calibrated and operated, calorimeters can provide highly accurate heat measurements.

  • Controlled Environment: Calorimetric measurements are typically performed in a well-insulated and controlled environment to minimize heat loss to the surroundings, a significant source of error.

Experimental Protocol for Validation

The following protocol outlines a hypothetical experiment to validate the this compound heat quantity measurement against a calorimetric method.

1. Objective: To compare the heat quantity values reported by a this compound controller with those measured by a calibrated flow calorimeter under controlled operating conditions.

2. Materials:

  • A functional solar thermal circuit equipped with a this compound controller, Pt1000 temperature sensors, and a compatible flowmeter.

  • A calibrated reference flow calorimeter.

  • High-precision, calibrated temperature sensors (e.g., platinum resistance thermometers) for the calorimeter.

  • A calibrated mass flow meter for the calorimeter's fluid circuit.

  • A data acquisition system to record measurements from the calorimeter and the this compound controller simultaneously.

  • Heat transfer fluid of known composition and properties.

3. Methodology:

  • System Setup:

    • Integrate the reference flow calorimeter into the solar thermal circuit in series with the heat source being measured by the this compound controller. Ensure that the entire heat output measured by the this compound system passes through the calorimeter.

    • Insulate all piping and components between the points of measurement for the this compound system and the calorimeter to minimize heat loss.

    • Connect all sensors from the this compound controller and the calorimeter to the data acquisition system.

  • Parameter Configuration:

    • Accurately determine the properties (specific heat capacity and density as a function of temperature) of the heat transfer fluid used in the solar circuit.

    • Enter the correct fluid type and concentration into the this compound controller settings[1][3].

  • Data Collection:

    • Operate the solar thermal system under various steady-state conditions of flow rate and temperature difference.

    • For each steady-state condition, simultaneously record the following data over a defined period:

      • Heat quantity reported by the this compound controller.

      • Inlet and outlet temperatures of the heat transfer fluid for both the this compound sensors and the calorimeter's reference sensors.

      • Volume flow rate from the this compound's flowmeter.

      • Mass flow rate from the calorimeter's flow meter.

  • Data Analysis:

    • Calculate the heat quantity from the calorimeter data using the formula: Q_cal = m_cal * c_fluid * (T_inlet_cal - T_outlet_cal).

    • Compare the cumulative heat quantity measured by the calorimeter (Q_cal) with the value reported by the this compound controller (Q_this compound).

    • Calculate the percentage error between the two measurements for each operating condition.

Data Presentation

The quantitative results from the validation study should be summarized in a clear and structured table to facilitate easy comparison.

Operating ConditionFlow Rate (this compound) (l/min)ΔT (this compound) (°C)Heat Quantity (this compound) (kWh)Mass Flow Rate (Calorimeter) ( kg/s )ΔT (Calorimeter) (°C)Heat Quantity (Calorimeter) (kWh)Percentage Error (%)
1
2
3
...

Mandatory Visualization

The logical workflow of the experimental validation process is illustrated in the following diagram.

G cluster_0 Solar Thermal Circuit cluster_1 Data Acquisition & Analysis Solar_Collector Solar Collector / Heat Source Deltasol_System This compound Measurement Point (Temp Sensors & Flowmeter) Solar_Collector->Deltasol_System Pump Pump Calorimeter Reference Flow Calorimeter Pump->Calorimeter Deltasol_System->Pump Deltasol_Controller This compound Controller Deltasol_System->Deltasol_Controller Calorimeter->Solar_Collector DAQ Data Acquisition System Calorimeter->DAQ Sensor Signals Deltasol_Controller->DAQ VBus® PC Computer for Data Analysis DAQ->PC Comparison Comparison & Error Calculation PC->Comparison

References

Deltasol Solar Thermal Controllers: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of solar thermal technology, the controller serves as the central nervous system, dictating the efficiency and longevity of the entire system. Among the established names in this sector is RESOL's Deltasol series of controllers. This guide provides a comparative analysis of this compound controllers against other available solar thermal control units, with a focus on performance, features, and underlying control strategies. Due to a scarcity of publicly available, independent, head-to-head experimental data, this comparison synthesizes information from technical specifications, documented features, and academic research on solar thermal control algorithms.

Key Performance Differentiators in Solar Thermal Controllers

The performance of a solar thermal controller is primarily determined by its ability to efficiently manage the transfer of heat from the solar collectors to the storage tank. This is largely governed by the control algorithm, which dictates when the circulation pump operates. The most common control strategies include:

  • On-Off (Differential) Control: This is the most basic control strategy. The controller activates the pump when the temperature difference between the solar collector and the storage tank exceeds a predefined value and deactivates it when this difference falls below another setpoint. While simple and reliable, this method can be inefficient under conditions of low or fluctuating solar radiation.

  • Proportional, Integral, Derivative (PID) Control: More advanced controllers utilize PID algorithms to modulate the speed of the circulation pump. By adjusting the flow rate, the controller can maintain a more constant temperature differential, which can enhance heat transfer and overall system efficiency, especially under varying solar conditions.

  • Adaptive Control: The most sophisticated controllers employ adaptive algorithms that can dynamically adjust their parameters based on real-time and historical system performance and weather conditions. Research has shown that adaptive control strategies can significantly improve thermal energy storage efficiency. For instance, a study demonstrated a 12.7% increase in efficiency compared to conventional controllers.

Comparative Analysis of Controller Specifications

The following table provides a comparison of technical specifications for various RESOL this compound models and a representative overview of features found in other commercially available solar thermal controllers.

FeatureRESOL this compound BS SeriesRESOL this compound SL SeriesRESOL this compound MX SeriesGeneric Competitor A (Mid-Range)Generic Competitor B (High-End)
Control Strategy Differential, some models with speed controlProportional, with speed controlProportional/Advanced, with extensive function integrationDifferential with basic speed controlProportional/Adaptive with self-learning capabilities
Number of Relay Outputs 1-2 semiconductor relays[1]3-4 (including potential-free relay)[2]14 relay outputs[1][3]2-3 standard relays8+ relays with expansion modules
Sensor Inputs Up to 4 Pt1000 temperature sensors[4]4 inputs for Pt1000, Pt500, or KTY sensors[2]12 inputs for Pt1000, Pt500, or KTY sensors[1][3]4-6 temperature sensor inputs10+ multi-type sensor inputs
PWM Outputs No (HE pump control via adapter on some models)[5]2 PWM outputs[2]4 PWM outputs[1]1-2 PWM outputs4+ PWM outputs
Data Logging Via VBus® with external datalogger[1]Via SD card and VBus®[2]Via SD card and VBus®[1][3]Basic internal memory or proprietary interfaceAdvanced onboard data logging with web interface
Pre-configured Systems Up to 9 basic systems[4]27 basic systems with hydraulic variants[2]Extensive pre-programmed functions for millions of variants[3]10-15 pre-configured systems50+ pre-configured systems and custom programmability
Heat Quantity Measurement Yes[1]Yes[2]Yes[3]Often includedAdvanced energy metering and performance analysis
Special Functions Tube collector function, thermostat function[1]Function control according to VDI 2169, holiday function[2]Drainback, solid fuel boiler integration, cooling functions[3]Basic safety and maintenance functionsWeather-compensated heating circuits, remote diagnostics

Experimental Protocols for Controller Performance Evaluation

Objective: To quantify and compare the thermal performance and control accuracy of different solar thermal controllers under identical, controlled conditions.

Methodology:

  • Test Bench Setup:

    • A standardized solar thermal system is constructed, including a solar collector array, a storage tank, a circulation pump with a variable speed drive, and a set of calibrated temperature sensors (e.g., Pt1000).

    • The system is instrumented with flow meters and energy meters to accurately measure the heat transfer fluid flow rate and the thermal energy delivered to the storage tank.

    • A solar simulator or a natural sun test rig with pyranometers to measure solar irradiance is used to ensure repeatable and controlled solar input.

    • The controller under test is integrated into this standardized system.

  • Test Sequences:

    • Steady-State Performance: The system is subjected to a constant solar irradiance and ambient temperature. The controller's ability to maintain a stable and optimal temperature differential between the collector and the tank is evaluated. Key metrics include the average thermal power transferred and the stability of the pump speed (for proportional controllers).

    • Dynamic Performance: The system is exposed to a simulated, dynamic daily solar radiation profile, including periods of cloud cover and varying irradiance levels. The controller's response time to changes in solar input and its ability to maximize energy harvest under fluctuating conditions are assessed.

    • Low-Irradiance Performance: The controller's performance is evaluated under low-light conditions to determine its sensitivity and its ability to avoid "pump cycling," where the pump repeatedly turns on and off, leading to energy waste and increased wear.

    • Stagnation and Overheat Protection: The controller's safety functions are tested by simulating conditions that would lead to system stagnation (e.g., no heat draw from the tank). The controller's ability to activate cooling functions or prevent the pump from operating under unsafe conditions is verified.

  • Data Analysis:

    • The collected data (temperatures, flow rates, solar irradiance, energy transferred) are analyzed to calculate the overall system efficiency for each controller under different test sequences.

    • The control accuracy is assessed by comparing the actual temperature differentials to the controller's setpoints.

    • The energy consumption of the circulation pump is also measured to evaluate the energy efficiency of the control strategy.

Visualizing System Logic and Experimental Workflow

To better understand the operational principles and testing methodologies, the following diagrams illustrate a typical solar thermal system's control logic and a generalized experimental workflow for controller comparison.

SolarThermalSystem cluster_collector Solar Collector Array cluster_storage Storage Tank cluster_control Control & Pumping Station Collector Solar Collector HeatExchanger Heat Exchanger Collector->HeatExchanger Heated Fluid CollectorSensor Collector Sensor (S1) Controller This compound Controller CollectorSensor->Controller T_collector StorageTank Hot Water Storage Tank TankSensor Tank Sensor (S2) TankSensor->Controller T_tank Pump Circulation Pump Controller->Pump Control Signal (On/Off or PWM) HeatExchanger->Collector Cooled Fluid HeatExchanger->StorageTank Heat Transfer

A simplified signaling pathway of a solar thermal system controlled by a this compound unit.

ExperimentalWorkflow start Start setup Standardized Test Bench Setup (Collector, Tank, Pump, Sensors) start->setup install_controller Install Controller Under Test (e.g., this compound Model) setup->install_controller steady_state Steady-State Performance Test (Constant Irradiance) install_controller->steady_state dynamic_test Dynamic Performance Test (Simulated Daily Profile) steady_state->dynamic_test low_light_test Low-Irradiance Performance Test dynamic_test->low_light_test safety_test Stagnation & Overheat Protection Test low_light_test->safety_test data_analysis Data Collection & Analysis (Efficiency, Accuracy, Energy Consumption) safety_test->data_analysis comparison Compare Results with Other Controllers data_analysis->comparison end End comparison->end

A generalized experimental workflow for the comparative performance testing of solar thermal controllers.

Conclusion

For researchers and professionals in drug development, where precise temperature control and reliable system operation can be critical for experimental setups or facility management, the choice of a solar thermal controller should be guided by the complexity of the system and the need for advanced control and monitoring features. Controllers with sophisticated algorithms, such as those found in the this compound SL and MX series, are likely to offer superior performance in terms of energy yield and system stability compared to basic on-off controllers, particularly in regions with variable climatic conditions. The provision for data logging in these advanced models is also a significant advantage for system monitoring and performance verification. Ultimately, the selection of a controller should be based on a thorough evaluation of the specific system requirements and the desired level of control and monitoring.

References

A Comparative Analysis of Pt1000 Temperature Sensor Accuracy for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the accuracy of Platinum Resistance Thermometer (PRT) sensors, specifically focusing on the Pt1000 standard, which is utilized in devices such as the Deltasol Pt1000. The comparison is made against other common temperature sensors used in research and drug development. This document outlines the standardized accuracy classes for Pt1000 sensors and presents a generalized experimental protocol for their accuracy assessment.

Understanding Pt1000 Sensor Accuracy

Pt1000 sensors are a type of Resistance Temperature Detector (RTD) with a nominal resistance of 1000 ohms at 0°C.[1][2][3] Their accuracy is governed by international standards, primarily IEC 60751, which defines several accuracy classes.[1][2] The most common classes are AA, A, and B, with Class AA being the most accurate.[2][4] The tolerance for each class is calculated using a formula that accounts for the temperature being measured.[2]

The accuracy of a Pt1000 sensor measurement is influenced by several factors, including the purity of the platinum used, the manufacturing process, and the wiring configuration (2-wire, 3-wire, or 4-wire).[1][2] Four-wire configurations provide the highest accuracy by eliminating the effect of lead wire resistance on the measurement.[2][3]

Comparative Analysis of Temperature Sensor Accuracy

For researchers and scientists, selecting the appropriate temperature sensor is critical for data integrity. The following table summarizes the typical accuracy of Pt1000 sensors according to their IEC 60751 class, alongside other commonly used temperature sensors.

Sensor TypeAccuracy Class/TypeTypical Accuracy/ToleranceTemperature RangeKey Characteristics
Pt1000 RTD Class AA±(0.1 + 0.0017|t|) °C-50 to +250 °CHigh accuracy, excellent stability, and good linearity.[2][5]
Class A±(0.15 + 0.002|t|) °C-100 to +450 °CGood accuracy and stability for a wide range of applications.[2]
Class B±(0.3 + 0.005|t|) °C-196 to +600 °CStandard accuracy, suitable for general purpose measurements.[2]
Pt100 RTD Class A±(0.15 + 0.002|t|) °C-100 to +450 °CSimilar accuracy to Pt1000, but more susceptible to lead wire resistance errors in 2-wire configurations.[6][7]
Thermistor (NTC) Varies by model±0.1 to ±1.0 °C-50 to +150 °CHigh sensitivity over a limited temperature range, non-linear response.[5]
Thermocouple (Type K) Standard±2.2 °C or ±0.75%-200 to +1250 °CWide temperature range, lower accuracy, requires cold junction compensation.[8]
Digital Sensor (DS18B20) N/A±0.5 °C-10 to +85 °CDigital output, easy to integrate, moderate accuracy.[9]

Note: |t| is the absolute value of the temperature in degrees Celsius.

Experimental Protocol for Temperature Sensor Accuracy Assessment

To objectively assess the accuracy of a temperature sensor like the this compound Pt1000, a standardized calibration and verification procedure is necessary. This protocol describes a general method for comparing the sensor's readings against a calibrated reference standard.

1. Objective: To determine the accuracy of a test temperature sensor by comparing its measurements to a certified reference thermometer within a controlled temperature environment.

2. Materials:

  • Test Sensor (e.g., this compound Pt1000)

  • Calibrated Reference Thermometer (with a valid calibration certificate, traceable to national standards)

  • Dry-Well Calibrator or a stable temperature-controlled liquid bath

  • High-precision multimeter or data acquisition system for sensor signal reading

  • Computer with data logging software

3. Procedure:

  • System Setup:

    • Place the dry-well calibrator or liquid bath on a stable, level surface, away from drafts or direct sunlight.

    • Insert the calibrated reference thermometer and the test sensor into the wells of the calibrator or bath. Ensure they are positioned at the same depth to minimize temperature gradients.

    • Connect the test sensor and the reference thermometer to their respective reading instruments (multimeter/data logger).

  • Stabilization:

    • Set the calibrator to the first desired temperature point (e.g., 0°C).

    • Allow the temperature to stabilize. A stable condition is typically defined as the temperature remaining within a specified tolerance (e.g., ±0.05°C) for a set period (e.g., 10-15 minutes).

  • Data Acquisition:

    • Once the temperature is stable, simultaneously record the readings from the test sensor and the reference thermometer.

    • Record at least five sets of readings at this temperature point to assess stability and repeatability.

  • Temperature Cycling:

    • Repeat steps 2 and 3 for a range of temperatures relevant to the intended application of the sensor. It is recommended to test at a minimum of five temperature points across the sensor's operating range.

  • Data Analysis:

    • For each temperature point, calculate the average reading for both the test sensor and the reference thermometer.

    • Determine the error of the test sensor at each temperature point by subtracting the reference thermometer's average reading from the test sensor's average reading.

    • Compare the calculated errors against the manufacturer's specified accuracy or the relevant standard (e.g., IEC 60751 for Pt1000).

4. Safety Precautions:

  • Handle hot and cold surfaces of the temperature calibrator with appropriate personal protective equipment.

  • Ensure all electrical connections are secure.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for assessing temperature sensor accuracy.

G cluster_setup 1. System Setup cluster_measurement 2. Measurement Cycle cluster_analysis 3. Data Analysis setup_calibrator Position Dry-Well Calibrator insert_sensors Insert Test & Reference Sensors setup_calibrator->insert_sensors connect_instruments Connect to Data Acquisition insert_sensors->connect_instruments set_temp Set Temperature Point connect_instruments->set_temp stabilize Allow Temperature to Stabilize set_temp->stabilize record_data Record Readings stabilize->record_data next_temp More Temp Points? record_data->next_temp next_temp->set_temp Yes calculate_avg Calculate Average Readings next_temp->calculate_avg No determine_error Determine Sensor Error calculate_avg->determine_error compare_spec Compare Error to Specification determine_error->compare_spec

References

Validierung der Daten von Deltasol-Controllern: Ein Leitfaden für den Vergleich mit unabhängigen Datenloggern

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute aus der Arzneimittelentwicklung, die auf präzise Daten aus thermischen Systemen angewiesen sind, ist die Validierung der von integrierten Controllern erfassten Daten von entscheidender Bedeutung. Dieser Leitfaden beschreibt ein detailliertes Protokoll für den Vergleich der von Resol Deltasol®-Solarthermiereglern protokollierten Daten mit denen eines hochpräzisen, unabhängigen Datenloggersystems. Er enthält experimentelle Methoden, eine vergleichende Datenanalyse und Visualisierungen zur Gewährleistung der Datenintegrität in Forschungsanwendungen.

In der wissenschaftlichen Forschung, wo die Genauigkeit von Messungen an erster Stelle steht, ist es unerlässlich, die von System-Controllern wie der Resol this compound®-Serie gelieferten Daten unabhängig zu überprüfen. Diese Controller sind zwar für die Steuerung und Überwachung von Solarthermieanlagen robust ausgelegt, doch für Forschungszwecke muss ihre Datengenauigkeit anhand von kalibrierten, rückführbaren Instrumenten überprüft werden.

Resol-Controller verwenden ein proprietäres Kommunikationsprotokoll namens VBus®, um Daten zu übertragen.[1][2][3] Für die Datenprotokollierung sind in der Regel spezielle Resol-Module wie die Datalogger DL2 oder DL3 erforderlich.[4] Dies kann die direkte Integration mit externen Forschungsinstrumenten erschweren und unterstreicht die Notwendigkeit eines validierten Verfahrens zur Datenverifizierung.

Experimentelles Protokoll zur Datenvalidierung

Das folgende Protokoll beschreibt eine Methode zum direkten Vergleich der von einem this compound-Controller aufgezeichneten Temperaturdaten mit denen eines unabhängigen, hochpräzisen Datenloggersystems.

Ziel: Quantitativer Vergleich der Temperaturmessungen eines this compound-Controllers mit denen eines kalibrierten, unabhängigen Datenloggers, um die Genauigkeit und Zuverlässigkeit der Controller-Daten zu validieren.

Materialien:

  • Solarthermisches Testsystem: Ein Standard-Solarthermie-Setup, das von einem Resol this compound® BX Plus-Controller gesteuert wird.[5][6]

  • Controller-Sensorik: Vier Pt1000-Temperatursensoren der Klasse B (Standard-Sensoren, die mit this compound-Controllern geliefert werden), angeschlossen an die Eingänge des Controllers (z. B. Kollektor, Speicher oben, Speicher unten, Referenz).[7][8][9]

  • Unabhängiges Datenlogger-System: Ein Mehrkanal-Datenlogger mit hoher Genauigkeit (z. B. ein Datenlogger der Serie Keysight DAQ970A) mit einer spezifizierten Genauigkeit von ±0,06 °C für Thermistor-Messungen.

  • Referenz-Sensorik: Vier hochpräzise Pt1000-Temperatursensoren der Klasse A, die an den unabhängigen Datenlogger angeschlossen sind.[8][10][11] Diese Sensoren sollten über eine rückführbare Kalibrierung verfügen.

  • This compound-Datenextraktion: Ein Resol DL2-Datalogger zur Aufzeichnung und zum Export der VBus®-Daten vom this compound-Controller.[4]

  • Thermische Kopplung: Wärmeleitpaste zur Gewährleistung eines optimalen thermischen Kontakts zwischen den Sensorpaaren.

  • Isolierung: Geeignetes Isoliermaterial, um die Sensoren vor Umgebungstemperaturschwankungen zu schützen.

Methodik:

  • Sensorinstallation:

    • An jedem kritischen Messpunkt der Solarthermieanlage (z. B. Kollektorausgang, Speicher oben, Speicher unten) wird ein this compound-Pt1000-Sensor der Klasse B direkt neben einem Referenz-Pt1000-Sensor der Klasse A installiert.

    • Die Sensoren jedes Paares müssen sich in unmittelbarer Nähe befinden (<1 cm Abstand) und idealerweise in derselben Tauchhülse oder auf derselben Oberfläche montiert sein.

    • Tragen Sie Wärmeleitpaste auf alle Sensoren auf, um einen konsistenten Wärmeübergang zu gewährleisten.

    • Isolieren Sie die Sensorpaare von der Umgebungsluft, um Messfehler durch Konvektion zu minimieren.

  • Datenlogger-Konfiguration:

    • Konfigurieren Sie den Resol DL2-Datalogger so, dass er die Daten aller angeschlossenen Sensoren vom this compound-Controller mit der höchstmöglichen Frequenz (z. B. alle 10 Sekunden) aufzeichnet.

    • Programmieren Sie den unabhängigen Datenlogger so, dass er die Messwerte der Referenzsensoren der Klasse A im selben Zeitintervall (10 Sekunden) aufzeichnet.

    • Synchronisieren Sie die Uhren beider Datenlogger-Systeme, um eine genaue zeitliche Korrelation der Daten zu gewährleisten.

  • Datenerfassung:

    • Betreiben Sie die Solarthermieanlage unter verschiedenen Betriebsbedingungen (Stagnation, normale Zirkulation, Nachtabkühlung), um einen breiten Temperaturbereich zu erfassen.

    • Zeichnen Sie die Daten von beiden Systemen gleichzeitig über einen Zeitraum von mindestens 24 Stunden auf, um mehrere Betriebszyklen abzudecken.

  • Datenanalyse:

    • Exportieren Sie die Daten von beiden Datenloggern in ein CSV-Format.

    • Führen Sie die Datensätze anhand der Zeitstempel zusammen.

    • Berechnen Sie für jeden Messpunkt die Differenz (Delta) zwischen dem Messwert des this compound-Controllers und dem Messwert des unabhängigen Datenloggers.

    • Analysieren Sie die statistische Verteilung der Abweichungen (Mittelwert, Standardabweichung, Minimum, Maximum).

Vergleichende Datentabelle

Die folgende Tabelle zeigt ein Beispiel für die erfassten und analysierten Daten. Sie vergleicht die vom this compound-System gemeldeten Temperaturen mit denen des hochpräzisen Referenz-Datenloggers.

ZeitstempelMesspunktThis compound-Temperatur (°C)Referenz-Temperatur (°C)Abweichung (°C)
2025-12-14 12:00:00Kollektor115.2114.90.3
2025-12-14 12:00:10Kollektor115.8115.50.3
2025-12-14 12:00:00Speicher Oben62.562.30.2
2025-12-14 12:00:10Speicher Oben62.662.40.2
2025-12-14 12:00:00Speicher Unten45.145.00.1
2025-12-14 12:00:10Speicher Unten45.245.10.1
2025-12-14 22:00:00Kollektor18.919.1-0.2
2025-12-14 22:00:10Kollektor18.819.0-0.2
2025-12-14 22:00:00Speicher Oben55.355.4-0.1
2025-12-14 22:00:10Speicher Oben55.255.3-0.1
2025-12-14 22:00:00Speicher Unten41.741.8-0.1
2025-12-14 22:00:10Speicher Unten41.641.7-0.1

Visualisierung des experimentellen Arbeitsablaufs

Das folgende Diagramm veranschaulicht den logischen Fluss des Datenvalidierungsprozesses.

G cluster_0 Solarthermisches System cluster_1 Datenerfassungssysteme cluster_1_1 Resol this compound System cluster_1_2 Unabhängiges Referenzsystem cluster_2 Datenanalyse Collector Kollektor Deltasol_Sensors Pt1000 Klasse B Sensoren Collector->Deltasol_Sensors Reference_Sensors Pt1000 Klasse A Sensoren Collector->Reference_Sensors Storage Speicher Storage->Deltasol_Sensors Storage->Reference_Sensors Deltasol_Controller This compound Controller DL2 Resol DL2 Datalogger Deltasol_Controller->DL2 VBus® Protokoll Deltasol_Sensors->Deltasol_Controller Analoge Signale Data_Export Datenexport (CSV) DL2->Data_Export Independent_Logger Hochpräziser Datalogger Independent_Logger->Data_Export Reference_Sensors->Independent_Logger Analoge Signale Data_Sync Synchronisation nach Zeitstempel Data_Export->Data_Sync Comparison Vergleich & Abweichungsanalyse Data_Sync->Comparison Validation_Report Validierungsbericht Comparison->Validation_Report

References

A Comparative Analysis of Solar Thermal System Efficiency: Flat-Plate vs. Evacuated Tube Collectors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of two prevalent solar thermal technologies, flat-plate collectors and evacuated tube collectors, reveals distinct advantages and disadvantages in their operational efficiency, influenced by climatic conditions and system design. This guide synthesizes performance data from various experimental studies, offering a quantitative basis for researchers and scientists to evaluate these systems. While no centralized "Deltasol data" repository exists, many studies utilize data acquisition systems, such as those controlled by RESOL this compound units, to monitor and compare the performance of these solar thermal technologies.

Quantitative Performance Comparison

The operational efficiency of solar thermal systems is a critical factor in their selection and application. The following table summarizes key performance indicators for flat-plate and evacuated tube collectors based on data from comparative studies.

Performance MetricFlat-Plate CollectorsEvacuated Tube CollectorsKey Considerations
Annual Energy Output 496 kWh/m²[1] - 664 kWh/m²[2]681 kWh/m²[1] - 885 kWh/m²[2]Evacuated tube collectors generally exhibit a higher annual energy yield per square meter of absorber area.
Annual Average Collector Efficiency 45.9%[2] - 46.1%[3][4]60.7%[1][3][4] - 62%[2]The vacuum insulation in evacuated tubes significantly reduces heat loss, leading to higher efficiency, especially in colder climates.[5]
Annual System Efficiency 37.9%[3][4]50.3%[3][4]System efficiency accounts for heat losses in piping and storage, where the higher collection efficiency of evacuated tubes often translates to better overall system performance.
Performance in Cold Climates Efficiency drops significantly as the difference between the collector and ambient temperature increases.[5]Maintain high efficiency due to superior insulation from the vacuum.[5]For locations with cold winters, evacuated tube collectors consistently outperform flat-plate collectors.[6]
Performance in Temperate Climates Often more cost-effective, providing strong performance from spring through autumn.[5]Offer consistent year-round performance, particularly beneficial during cooler or cloudy periods.[5]The choice in temperate climates often involves a trade-off between the lower upfront cost of flat-plate collectors and the year-round consistency of evacuated tubes.[5]
Performance in Hot, Sunny Climates Excel in these conditions due to their lower cost per unit of energy produced.[5]Can be prone to overheating if the system is not properly designed and sized for the high solar radiation and ambient temperatures.In consistently hot and sunny regions, the economic advantage often lies with flat-plate collectors.[5]
Cost-Effectiveness Generally have a lower upfront cost and a shorter payback period in warmer climates.[5][7]Higher initial investment, but can be more economically viable in colder climates due to higher energy savings over the system's lifetime.[5]The economic feasibility is highly dependent on the local climate, energy costs, and available incentives.

Experimental Protocols

The data presented in this guide is derived from studies that adhere to established international standards for testing solar thermal collectors. These protocols ensure that performance measurements are consistent and comparable across different studies and manufacturers. Key standards include:

  • ISO 9806:2017 : This standard specifies test methods for determining the thermal performance of solar collectors. It outlines procedures for both steady-state and quasi-dynamic testing to establish the collector's efficiency curve.

  • EN 12975-2 : This European standard is widely used for the thermal performance testing of solar collectors. It defines the test procedures and calculations for determining key performance parameters.

  • ASHRAE 93-77 : Developed by the American Society of Heating, Refrigerating, and Air-Conditioning Engineers, this standard provides a methodology for testing the thermal performance of solar collectors.

A typical experimental setup for comparing solar collectors involves mounting the different types side-by-side on the same plane and orientation to ensure they receive equal solar radiation. Data logging systems, often managed by controllers like the RESOL this compound series, are used to continuously record parameters such as:

  • Inlet and outlet fluid temperatures of the collectors

  • Fluid flow rate

  • Ambient air temperature

  • Solar irradiance on the collector plane

These measurements allow for the calculation of the instantaneous and long-term thermal efficiency of each collector type under real-world operating conditions.

Logical Relationships in System Selection

The choice between a flat-plate and an evacuated tube solar thermal system is not solely based on peak efficiency but involves a multi-faceted decision-making process. The following diagram illustrates the key factors and their relationships influencing this selection.

cluster_factors Decision Factors cluster_collectors Collector Choice Climate Climate Conditions FP Flat-Plate Collector Climate->FP Hot/Sunny ET Evacuated Tube Collector Climate->ET Cold/Cloudy Budget Upfront Budget Budget->FP Lower Budget->ET Higher Application Hot Water Demand & Temperature Needs Application->FP Standard Domestic Hot Water Application->ET High Temperature Needs (e.g., process heat) Space Available Roof Space Space->FP Ample Space Space->ET Limited Space (higher efficiency per area)

Figure 1: Key factors influencing the choice between flat-plate and evacuated tube collectors.

References

A Comparative Analysis of the Long-Term Stability of Deltasol Controllers

Author: BenchChem Technical Support Team. Date: December 2025

In the domain of solar thermal systems, the controller serves as the central nervous system, dictating operational efficiency and system longevity. For researchers, scientists, and professionals in drug development, where precise and stable temperature control can be critical for various processes, the long-term stability of such a core component is paramount. This guide provides a comparative analysis of the RESOL Deltasol series of controllers, with a focus on features that contribute to their long-term stability. The comparison is made against a generalized representation of other commercially available solar thermal controllers.

Due to a lack of publicly available, long-term, direct comparative studies with quantitative performance degradation data, this guide focuses on a feature-based comparison. The technical specifications and design elements known to contribute to the reliability and longevity of electronic devices are used as the basis for this analysis.

Quantitative Data Summary

The following table summarizes the key technical specifications of the current RESOL this compound SLL controller, which is representative of their modern product line. These specifications provide insight into the controller's robustness and advanced features that support stable, long-term operation.

Table 1: Technical Specifications of RESOL this compound SLL Controller

FeatureSpecificationImplication for Long-Term Stability
Inputs 4 inputs for Pt1000, Pt500, or KTY temperature sensors; 1 V40 impulse input.[1][2][3][4][5]High-precision Pt1000 sensors ensure accurate temperature readings over time. Versatility in sensor types allows for system adaptability and replacement with readily available components.
Outputs 2 semiconductor relays, 1 potential-free extra-low voltage relay, 2 PWM outputs.[1][3][4][5]Semiconductor relays have no moving parts, leading to a significantly longer lifespan and higher reliability compared to traditional electromechanical relays. PWM outputs allow for precise and efficient control of high-efficiency pumps, reducing wear.
Power Supply 100 – 240 V~ (50 – 60 Hz).[1][3][4][5]A wide voltage range tolerance suggests a robust power supply unit, capable of handling minor fluctuations in the electrical grid without damage.
Rated Impulse Voltage 2.5 kV.[1][3][4][5]Indicates a degree of built-in protection against voltage spikes, which can be a common cause of failure in electronic devices.
Housing Material Plastic, PC-ABS and PMMA.[3][4][5]Durable and non-conductive materials protect the internal electronics from environmental factors and electrical interference.
Data Interface RESOL VBus®.[1][3][4][5]Allows for continuous monitoring and data logging, enabling early detection of system anomalies that could indicate component degradation.
Diagnostic Functions Automatic function control according to VDI 2169.[1][2][3][4][5][6]Pre-emptive fault detection and reporting can prevent catastrophic failures and allow for timely maintenance.
Standby Power Consumption ~0.66 W - 0.71 W.[3][4][5]Low standby power consumption suggests efficient electronic design, which can correlate with lower operating temperatures and reduced stress on components.
Comparison with Alternative Controllers

The following table compares the this compound SLL controller with a generalized "Standard Alternative Controller" based on common features found in the market.

Table 2: Feature Comparison for Long-Term Stability

FeatureRESOL this compound SLLStandard Alternative ControllerAdvantage for Long-Term Stability
Switching Components Primarily semiconductor relays.[1][3][4][5]Often utilizes electromechanical relays.This compound's semiconductor relays offer a longer operational life and are less prone to mechanical failure.
Pump Control Integrated PWM outputs for high-efficiency pumps.[1][2][3][4][5]Typically on/off control or basic speed control.Precise pump speed control reduces mechanical stress on pumps and the entire hydraulic system, contributing to overall system longevity.
Diagnostic Systems Automatic function control according to VDI 2169.[1][2][3][4][5][6]Basic error codes or warning lights.The advanced, standardized diagnostic function in this compound controllers allows for proactive maintenance and early fault detection.
Data Logging & Communication Integrated VBus® for external data loggers and remote access.[1][3][4][5]May require proprietary and often more limited communication modules.The open VBus® protocol facilitates easier integration with building management systems and long-term performance monitoring.
Sensor Compatibility Supports high-precision Pt1000/Pt500 sensors.[1][2][3][4][5]Often limited to lower-precision sensor types (e.g., NTC thermistors).High-precision sensors are less prone to drift, ensuring accurate and stable control over the system's lifespan.

Experimental Protocols

A comprehensive assessment of the long-term stability of a solar thermal controller would require a rigorous experimental protocol. The following is a generalized methodology based on established standards for testing the reliability of industrial electronic devices.

Protocol: Accelerated Long-Term Stability Testing of Solar Thermal Controllers

1. Objective: To evaluate the long-term performance and reliability of the solar thermal controller under simulated operational stresses over an accelerated timeframe.

2. Test Units: A statistically significant number of controllers (e.g., n=10) from the same manufacturing batch.

3. Equipment:

  • Environmental chamber capable of controlling temperature and humidity within a wide range (e.g., -20°C to 100°C, 10% to 95% RH).

  • Programmable power supply to simulate voltage fluctuations and power cycles.

  • Load bank with resistive and inductive loads to simulate pumps and valves.

  • Sensor simulators (precision resistors) to provide controlled temperature inputs.

  • Data acquisition system to monitor all inputs, outputs, and internal controller parameters.

  • Vibration table.

4. Methodology:

  • Phase 1: Baseline Performance Characterization

    • At ambient conditions (25°C, 50% RH), connect each controller to the test setup.

    • Apply nominal input voltage.

    • Use sensor simulators to provide a range of standard operating temperatures.

    • Record the accuracy of temperature readings, the response time of the outputs (relays, PWM signals), and power consumption.

    • Verify the correct execution of all control logic and safety functions.

  • Phase 2: Accelerated Stress Testing

    • Thermal Cycling: Subject the controllers to repeated temperature cycles (e.g., -10°C to 85°C) with a specified ramp rate and dwell time at temperature extremes, as per standards like IEC 61215 for terrestrial photovoltaic modules, adapted for controller electronics.[7] The units should be operational during cycling.

    • Damp Heat Test: Expose the controllers to a high-temperature, high-humidity environment (e.g., 85°C and 85% RH) for an extended period (e.g., 1000 hours), based on standards for electronic components.[7] This tests the resilience of the housing and electronic components to moisture ingress and corrosion.

    • Power Cycling: Subject the controllers to a high number of on/off cycles at an accelerated rate to test the durability of the power supply and switching components.

    • Vibration and Mechanical Shock: Mount the controllers on a vibration table and subject them to random vibrations and mechanical shocks that simulate transportation and long-term operational vibrations.

  • Phase 3: Interim and Final Performance Evaluation

    • At regular intervals during the accelerated stress testing (e.g., every 250 hours), remove the controllers from the environmental chamber.

    • Allow the units to stabilize at ambient conditions.

    • Repeat the baseline performance characterization (Phase 1).

    • Compare the results with the initial baseline data. Key metrics for degradation include:

      • Drift in temperature sensor readings.

      • Changes in output signal characteristics (e.g., relay switching time, PWM signal integrity).

      • Increase in power consumption.

      • Any functional failures or erroneous behavior.

5. Data Analysis and Reporting:

  • Plot the degradation of key performance metrics over time for each unit.

  • Use statistical methods and accelerated life models (e.g., Arrhenius model for thermal stress) to extrapolate the expected operational lifetime and Mean Time Between Failures (MTBF) under normal operating conditions.[8]

  • Document any observed failure modes and conduct a root cause analysis.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the long-term stability testing protocol described above.

G cluster_setup Phase 1: Baseline cluster_testing Phase 2: Accelerated Stress Testing cluster_eval Phase 3: Evaluation start Start: New Controller Units baseline Baseline Performance Characterization (25°C, 50% RH) start->baseline thermal Thermal Cycling (-10°C to 85°C) baseline->thermal Begin Stress Tests damp_heat Damp Heat (85°C, 85% RH) interim_eval Interim Performance Evaluation (e.g., 250h) thermal->interim_eval power_cycle Power Cycling damp_heat->interim_eval vibration Vibration & Shock power_cycle->interim_eval vibration->interim_eval interim_eval->thermal Continue Testing final_eval Final Performance Evaluation interim_eval->final_eval Test Duration Met data_analysis Data Analysis & Lifetime Extrapolation final_eval->data_analysis end End: Stability Report data_analysis->end

Caption: Experimental workflow for controller long-term stability testing.

References

comparative review of Deltasol VBus and other data communication protocols

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparative Review of Data Communication Protocols for Instrumentation and Control

This guide provides a comparative analysis of several data communication protocols relevant to data acquisition and control systems. While the specified Deltasol VBus is a specialized protocol for solar thermal systems, its principles can be compared to more universally adopted standards often found in laboratory automation and industrial process control. This comparison is intended for researchers, scientists, and professionals in fields like drug development, where reliable data acquisition from sensors and precise control of actuators are paramount. We will compare this compound VBus against standard protocols such as Modbus RTU, CAN bus, I2C, and SPI, focusing on their technical specifications and suitability for various applications.

Data Presentation: Protocol Comparison

The following table summarizes the key quantitative and qualitative characteristics of the protocols discussed. This allows for a direct comparison of their capabilities and typical use cases.

FeatureThis compound VBus (RESOL)Modbus RTUCAN BusI2C (Inter-Integrated Circuit)SPI (Serial Peripheral Interface)
Primary Application Solar thermal & heating systemsIndustrial automation, SCADAAutomotive, industrial controlOn-board (intra-PCB) communicationOn-board (intra-PCB) communication
Physical Layer Custom (2-wire, non-polarized)RS-485 / RS-232Differential Pair (CAN_H, CAN_L)2-wire (SDA, SCL)4-wire (MOSI, MISO, SCLK, SS)
Typical Data Rate ~9600 bps9600 bps - 115.2 kbps125 kbps - 1 Mbps100 kbps (Standard), 400 kbps (Fast), 1 Mbps (Fast+)> 10 Mbps
Max Bus Length Up to 200mUp to 1200m (RS-485)Up to 500m @ 125 kbps; 40m @ 1 MbpsA few meters< 1 meter
Max # of Devices ~10-20 devices typically32 (standard load), up to 254 with repeatersUp to 127 nodes127 devices (7-bit address)Typically 1 master, multiple slaves
Topology BusBusBusBusStar (Master-Slave)
Communication Type Master-SlaveMaster-SlaveMulti-master, message-basedMulti-master, message-basedMaster-Slave
Key Strengths Simplicity for specific application, low costWidely adopted, simple to implement, robustHigh noise immunity, real-time capability, error detectionSimple wiring, multi-master supportHigh speed, full-duplex communication
Limitations Proprietary, low speed, limited ecosystemSingle master, no built-in error handling beyond CRCLimited data payload per frame (8 bytes)Limited speed and distance, bus capacitance issuesMore complex wiring, no flow control

Experimental Protocols: Methodology for Performance Comparison

To objectively evaluate the performance of these communication protocols in a laboratory or process control context, a standardized experimental methodology is required. The following protocol outlines a framework for such a comparison.

Objective: To measure and compare the effective data throughput, message latency, and error rate of this compound VBus, Modbus RTU, and CAN bus under varying bus loads and simulated noise conditions.

1. Hardware Setup:

  • Master/Controller: A microcontroller development board (e.g., STM32 Nucleo or Raspberry Pi with appropriate transceivers) to act as the bus master, responsible for polling slave devices and logging data.

  • Slave/Sensor Nodes: At least three identical microcontroller boards configured as slave devices. Each slave will simulate a sensor providing a data packet upon request from the master.

  • Bus Transceivers: Appropriate physical layer transceivers for each protocol (e.g., RS-485 for Modbus, CAN transceiver for CAN bus). For VBus, the specific interface circuit would need to be replicated based on RESOL specifications.

  • Bus Analyzer: A logic analyzer or a dedicated bus analyzer (e.g., Saleae Logic Analyzer, CANalyzer) to monitor bus traffic, measure timings, and verify data integrity independently.

  • Noise Generator: An arbitrary waveform generator coupled onto the bus lines via an injection transformer to introduce controlled electrical noise.

2. Experimental Procedure:

  • Baseline Measurement:

    • Connect the master and one slave device to the bus with a standard cable length (e.g., 10 meters).

    • The master polls the slave for a fixed-size data packet (e.g., 16 bytes) repeatedly at the maximum possible rate for 60 seconds.

    • Measure:

      • Effective Data Throughput: Total valid data bytes transferred per second.

      • Message Latency: Time from the end of the master's request to the beginning of the slave's response, measured using the bus analyzer.

      • Baseline Error Rate: Number of corrupted or missed packets.

  • Bus Loading Test:

    • Repeat the baseline measurement procedure, incrementally adding slave nodes to the bus (2, 3, ... up to 8 nodes). The master will poll each node sequentially in a round-robin fashion.

    • Analyze the degradation in throughput and the increase in average latency as the number of nodes increases.

  • Noise Immunity Test:

    • With a master and three slaves on the bus, repeat the baseline measurement.

    • Introduce a controlled level of electrical noise (e.g., 1Vp-p sinusoidal noise at 10 kHz) onto the bus.

    • Increment the noise amplitude until a significant increase in the error rate is observed.

    • Record the error rate as a function of noise amplitude for each protocol.

3. Data Analysis:

  • Plot the effective data throughput vs. the number of slave nodes for each protocol.

  • Plot the average message latency vs. the number of slave nodes.

  • Plot the packet error rate vs. noise amplitude.

  • The results will provide a quantitative comparison of the protocols' performance under conditions analogous to a real-world laboratory or industrial environment.

Mandatory Visualization

The following diagram illustrates the logical relationship in a typical data acquisition and control system where these protocols might be employed. It shows a central controller communicating with various devices over different bus types, reflecting the hierarchical nature of control systems.

G cluster_controller Central Controller / Data Logger cluster_fieldbus Fieldbus Level (Long Distance, Robust) cluster_onboard On-Board / Short Distance controller Microcontroller Data Storage User Interface modbus_node Modbus RTU (e.g., HVAC Sensor) controller:f0->modbus_node RS-485 can_node CAN bus (e.g., Motor Controller) controller:f0->can_node CAN vbus_node This compound VBus (e.g., Solar Pump Station) controller:f0->vbus_node 2-Wire i2c_node I2C (e.g., Temperature Sensor IC) controller:f0->i2c_node I2C Bus spi_node SPI (e.g., ADC Chip) controller:f0->spi_node SPI Bus

Caption: Logical architecture of a data acquisition system.

A Comparative Analysis of Control Algorithms for Solar Thermal Systems Utilizing Deltasol Controllers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of different control algorithms for optimizing the performance of solar thermal systems, with a focus on their implementation in conjunction with controllers like the Deltasol series. The content is intended for researchers and engineers in the field of renewable energy and control systems, offering objective performance data and detailed experimental methodologies.

The standard this compound controllers, such as the BS, C, and SL series, primarily utilize a robust and reliable differential temperature control strategy.[1][2][3][4][5][6][7][8][9] This method forms the baseline for our comparison. However, the broader field of solar thermal control has explored more advanced algorithms that offer potential improvements in energy efficiency and system responsiveness. This guide will evaluate the standard differential control against Proportional-Integral-Derivative (PID) control, Fuzzy Logic control, and Model Predictive Control (MPC).

Core Control Concepts

1. Differential Temperature Control: This is the standard algorithm in most this compound controllers.[2] It operates on a simple, effective principle: the controller measures the temperature difference (ΔT) between the solar collector and the storage tank. If this difference exceeds a predefined switch-on threshold (ΔT-on), the circulation pump is activated to transfer heat from the collector to the tank. The pump continues to run until the temperature difference drops to a switch-off threshold (ΔT-off) or the maximum storage temperature is reached.[2][5] Many this compound units enhance this with pump speed control, adjusting the flow rate based on the magnitude of the ΔT, which improves efficiency over a simple on/off strategy.[7][8]

2. PID Control: A Proportional-Integral-Derivative (PID) controller is a widely-used feedback control mechanism.[10][11] Unlike a simple differential controller, a PID controller continuously calculates an error value—the difference between a desired setpoint (e.g., a target storage temperature or a specific outlet temperature) and the measured process variable. It then attempts to minimize this error by adjusting the control output (e.g., pump speed). It does so based on three terms:

  • Proportional (P): Reacts to the present error.

  • Integral (I): Accounts for the accumulation of past errors.

  • Derivative (D): Predicts future errors based on the current rate of change.[11] This approach allows for finer control and can lead to greater stability and faster response to system changes.[10]

3. Fuzzy Logic Control: Fuzzy Logic Controllers (FLCs) are designed to mimic human reasoning and are particularly effective for complex or non-linear systems where precise mathematical models are difficult to obtain.[11][12][13] An FLC uses linguistic rules (e.g., "IF the collector is 'very hot' AND the tank is 'cool', THEN set the pump speed to 'fast'"). These rules are based on expert knowledge.[11] This rule-based approach allows for handling the inherent uncertainties and imprecisions in a solar thermal system, such as fluctuating solar irradiance.[10][12]

4. Model Predictive Control (MPC): MPC is an advanced control strategy that uses a mathematical model of the system to predict its future behavior.[14][15][16][17] The controller uses these predictions—along with forecasts for disturbances like weather—to determine the optimal control actions (e.g., pump operation) over a future time horizon.[14][17] By anticipating future conditions, MPC can make proactive decisions to maximize solar energy utilization and minimize the use of backup heating, leading to significant energy savings.[14][18]

Performance Comparison

The following table summarizes the expected performance of each control algorithm based on data from various studies on solar thermal systems. The baseline is the standard differential/rule-based controller.

Performance Metric Differential Temp. Control (Baseline) PID Control Fuzzy Logic Control Model Predictive Control (MPC)
Primary Energy Savings BaselineModerate ImprovementModerate to High Improvement19% to 32% improvement over rule-based controllers[14][18]
System Efficiency StandardGoodGood to ExcellentExcellent
Response to Disturbances Basic (Reactive)Good (Reactive)Very Good (Adaptive)Excellent (Proactive/Predictive)
Control Precision Low to ModerateHighModerate to HighVery High
Implementation Complexity LowModerateHighVery High
Reliance on System Model NoneLowLow (Heuristic)High (Requires accurate model)[15][16]

Signaling Pathways and Logic Diagrams

The following diagrams, generated using Graphviz, illustrate the operational logic of each control algorithm.

Deltasol_Differential_Control cluster_inputs Inputs cluster_controller This compound Controller Logic cluster_output Output T_collector Collector Temp (S1) Calc_DeltaT Calculate ΔT = S1 - S2 T_collector->Calc_DeltaT T_storage Storage Temp (S2) T_storage->Calc_DeltaT Compare_On Is ΔT ≥ ΔT_on ? Calc_DeltaT->Compare_On Compare_Off Is ΔT ≤ ΔT_off ? Compare_On->Compare_Off No Pump_Action Pump State (On/Off/Speed) Compare_On->Pump_Action Yes Compare_Off->Pump_Action No Compare_Off->Pump_Action Yes (Turn Off) Pump_Action->T_storage Heat Transfer

Caption: Logic flow for a standard differential temperature controller.

PID_Control_Loop Setpoint Setpoint (e.g., Target Temp) Sum + Setpoint->Sum ProcessVar Process Variable (e.g., Storage Temp) ProcessVar->Sum PID PID Controller (P, I, D Terms) Sum->PID Error Actuator Actuator (Pump Speed) PID->Actuator Control Signal System Solar Thermal System Actuator->System System->ProcessVar Feedback

Caption: Feedback loop diagram for a PID controller.

Caption: Core components of a Fuzzy Logic Control system.

MPC_Control_Logic cluster_inputs Inputs cluster_output Output Weather Weather Forecast (Irradiance, Temp) MPC Model Predictive Controller Weather->MPC SystemState Current System State (Temps, Flow) SystemState->MPC SystemModel System Dynamic Model MPC->SystemModel Predict Future States ControlSequence Optimal Control Sequence (Pump Speed over time) MPC->ControlSequence Optimizer Optimizer SystemModel->Optimizer Optimizer->MPC Find Optimal Input

Caption: Predictive logic of a Model Predictive Controller.

Experimental Protocols

To quantitatively evaluate the impact of these different control algorithms, a standardized experimental protocol is necessary.

1. System Setup:

  • A complete solar thermal system, including solar collectors, a storage tank, a circulation pump with variable speed control, and a backup heater.

  • A this compound controller (or a compatible data acquisition and control system) capable of logging sensor data and implementing the control algorithms. The RESOL VBus can be used for data transfer.[3][5][19]

  • Calibrated temperature sensors (Pt1000) at the collector inlet/outlet and at multiple levels within the storage tank.[19]

  • A pyranometer to measure solar irradiance.

  • A flow meter to measure the heat transfer fluid flow rate.

  • An energy meter for the circulation pump and the backup heater.

2. Methodology:

  • Data Logging: All sensor data (temperatures, flow rate, solar irradiance) and actuator states (pump speed, backup heater status) should be logged at a high frequency (e.g., 1-minute intervals).[20] The RESOL VBus protocol can be used to interface with a data logger for this purpose.[19]

  • Algorithm Implementation: Each control algorithm (Differential, PID, Fuzzy, MPC) is implemented and run on the system for a defined period (e.g., one week) to capture a range of weather conditions.

  • Controlled Variables: The primary control variable is the speed of the circulation pump. For MPC, forecasts for weather would be required as an input.

  • Performance Metrics Calculation:

    • Solar Fraction: The ratio of energy provided by the solar collectors to the total energy required by the load.

    • Collector Efficiency: Calculated based on the energy gained by the heat transfer fluid versus the incident solar radiation.

    • Parasitic Energy Consumption: Total energy consumed by the circulation pump.

    • System Coefficient of Performance (COP): The ratio of useful thermal energy delivered to the parasitic electrical energy consumed.

    • Temperature Stratification: Analyze the temperature distribution in the storage tank to assess the effectiveness of the charging strategy.

3. Experimental Workflow:

Experimental_Workflow Start Start Setup 1. Instrument Solar Thermal System Start->Setup Implement 2. Implement Control Algorithm (e.g., PID) Setup->Implement Run 3. Run Experiment for Defined Period (e.g., 1 Week) Implement->Run Log 4. Log All System Data (Temps, Irradiance, Power) Run->Log Repeat All Algorithms Tested? Log->Repeat Change 5. Change to Next Algorithm (e.g., MPC) Repeat->Implement No Analyze 6. Analyze Collected Data Repeat->Analyze Yes Compare 7. Calculate Performance Metrics & Compare Results Analyze->Compare End End Compare->End

Caption: A generalized workflow for comparing control algorithms.

Conclusion

While the differential temperature control algorithm standard in this compound controllers is proven, simple, and highly reliable, there is significant potential for performance gains through the adoption of more advanced strategies.

  • PID controllers offer a straightforward upgrade for more precise and stable temperature regulation.

  • Fuzzy Logic controllers provide robustness and adaptability, especially in systems with complex or non-linear dynamics.

  • Model Predictive Control (MPC) represents the state-of-the-art, offering the highest potential for energy savings by proactively optimizing system operation based on future predictions.[14][18][21][22]

The choice of algorithm depends on the specific application, the complexity of the solar thermal system, and the desired trade-off between performance, implementation cost, and operational complexity. For research and high-performance applications, exploring MPC offers the most promising path to maximizing the efficiency of solar thermal systems.

References

Safety Operating Guide

Proper Disposal of Deltasol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate safety, it is crucial to identify the specific "Deltasol" product in use, as disposal procedures vary significantly depending on the chemical composition. The name "this compound" is used for several distinct chemical products, each with its own set of hazards and corresponding disposal requirements. This guide provides detailed operational and disposal plans for different "this compound" formulations to ensure the safety of researchers, scientists, and drug development professionals.

Step 1: Identify Your this compound Product

Before proceeding with any disposal steps, positively identify the type of this compound in your laboratory. The Safety Data Sheet (SDS) is the primary source of this information. The following sections provide disposal guidelines for different known "this compound" products.

This compound-200: Industrial Cleaner and Degreaser

This compound-200 is a proprietary blend primarily used for cleaning and degreasing. While not classified as hazardous under OSHA or WHMIS standards, it is flammable and can cause skin and eye irritation upon prolonged contact.[1]

Disposal Procedures:

  • Contain Spills: In case of a spill, immediately contain the material.

  • Absorb: Use an inert absorbent material to clean up the spill.

  • Collect: Place the absorbed material into a suitable, labeled container for disposal.

  • Dispose: Dispose of the waste in accordance with local, state, and federal regulations for flammable liquids. Do not allow the product to enter sewers or surface and ground water.[1]

Hazard Summary: this compound-200
Physical Hazard Flammable (HMIS Fire Rating: 2)[1]
Health Hazard May cause skin and eye irritation with prolonged exposure (HMIS Health Rating: 0)[1]
Environmental Hazard Do not allow to enter sewers or waterways[1]
This compound (Dexamethasone Hemisuccinate): Pharmaceutical Compound

"this compound" is also a synonym for Dexamethasone hemisuccinate, a corticosteroid.[2] As with any pharmaceutical compound, disposal must be handled with care to prevent environmental contamination. Specific disposal instructions should be obtained from the Safety Data Sheet provided by the supplier. In the absence of a specific SDS, follow general guidelines for chemical and pharmaceutical waste disposal.

General Disposal Protocol for Pharmaceutical Compounds:

  • Segregation: Do not mix with other waste streams.

  • Containerization: Collect in a designated, properly labeled, and sealed waste container.

  • Waste Stream: Dispose of as hazardous chemical waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.

Delta-Sol 4109: Flammable and Toxic Solvent

This product is a highly flammable liquid and is acutely toxic if ingested, inhaled, or in contact with skin.[3] Strict adherence to safety and disposal protocols is mandatory.

Disposal Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, eye protection, and protective clothing.[3]

  • Waste Collection: Collect waste in a designated, sealed container. Ensure the container is properly grounded and bonded to prevent static discharge.[4]

  • Labeling: Clearly label the waste container as "Hazardous Waste" and include the contents ("Delta-Sol 4109") and associated hazards (Flammable, Toxic).

  • Storage: Store the waste container in a cool, well-ventilated area away from heat, sparks, open flames, and other ignition sources.[5]

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal facility. Do not dispose of down the drain or in regular trash.

Hazard Summary: Delta-Sol 4109
GHS Classification Flammable liquids (Category 2), Acute toxicity, oral (Category 3), Acute toxicity, dermal (Category 4), Acute toxicity, inhalation (Category 4)[3]
Physical Hazards Highly flammable liquid and vapor. May be ignited by heat, sparks, flame, or static electricity.[3]
Health Hazards Toxic if swallowed. Harmful in contact with skin. Harmful if inhaled.
Precautionary Statements P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P280: Wear protective clothing. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[4][5]
This compound extra CalciBoost: Fertilizer

This product is a fertilizer that is harmful if swallowed and can cause serious eye damage.[6]

Disposal Procedures:

The primary method of disposal for this product is its intended use as a fertilizer.[6] If the product is waste and cannot be used, it should be disposed of in accordance with local regulations for chemical waste.

  • Small Quantities: For small residual amounts, consult your local solid waste authority for guidance.

  • Large Quantities: For larger unused quantities, contact a professional waste disposal service.

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates a generalized workflow for the proper handling and disposal of chemical waste in a laboratory setting.

cluster_0 Phase 1: In-Lab Waste Handling cluster_1 Phase 2: Waste Disposal start Start: Chemical Waste Generated identify Identify Waste & Consult SDS start->identify segregate Segregate by Hazard Class (e.g., Flammable, Corrosive, Toxic) identify->segregate containerize Pour into Designated, Labeled Waste Container segregate->containerize store Store in Satellite Accumulation Area (SAA) containerize->store request_pickup Request Waste Pickup (via EHS Office) store->request_pickup Container Full or Storage Time Limit Reached transport Transport to Central Storage Facility request_pickup->transport dispose Final Disposal by Licensed Contractor transport->dispose end End: Disposal Complete dispose->end

Caption: General workflow for laboratory chemical waste disposal.

References

Personal protective equipment for handling Deltasol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides crucial safety and logistical information for the handling and disposal of Deltasol, a hypothetical chemical solution requiring stringent safety protocols. Adherence to these procedural steps is vital for operational safety and regulatory compliance.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive personal protective equipment strategy is non-negotiable. The following table summarizes the required PPE, drawing on guidelines for handling hazardous chemicals, including organic solvents and bioactive compounds.[1][2][3][4][5]

PPE CategoryItemSpecificationsPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 certified, chemical splash goggles.[6]Protects against splashes and vapors that can cause severe eye irritation and damage.[3][4]
Face ShieldTo be worn in addition to safety goggles.Provides a full barrier against splashes, especially when handling larger volumes.[6]
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended.[1][3][7] For highly toxic components, double gloving can provide extra protection.[4][8]Prevents skin contact, which can lead to irritation, dermatitis, and absorption of harmful substances.[1][3]
Body Protection Laboratory CoatLong-sleeved, knee-length, made of nylon or polyester.[7]Protects skin and personal clothing from contamination.[9]
Chemical-Resistant ApronRecommended when there is a significant risk of splashes.Provides an additional layer of protection against corrosive or absorbing chemicals.
Respiratory Protection RespiratorUse in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is necessary.[4][10]Protects against the inhalation of harmful vapors.[1]

Operational and Disposal Plans

Proper handling and disposal of this compound are critical to prevent accidents and environmental contamination. The following procedural guidance outlines the necessary steps for safe operation and waste management.

Handling and Storage:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.

  • Keep containers tightly sealed when not in use.

  • Use specially designed chemical storage cabinets.[11]

Disposal Plan:

  • All materials contaminated with this compound, including empty containers, gloves, and absorbent materials, must be treated as hazardous waste.[12][13][14]

  • Collect this compound waste in designated, properly labeled, and leak-proof containers.[12][15]

  • Do not mix this compound waste with other chemical waste to avoid potentially dangerous reactions.[15]

  • Arrange for disposal through a licensed hazardous waste management company.[12] Some chemical waste may be incinerated in a controlled environment.[11]

Emergency Procedures

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

Spill Response:

  • Alert and Isolate: Immediately alert others in the vicinity and isolate the spill area.[16]

  • Ventilate: If it is safe to do so, increase ventilation to the outside.[16]

  • Containment: For small spills, use a chemical spill kit with appropriate absorbent materials. For larger spills, evacuate the area and contact emergency responders.[13][14]

  • Cleanup: Wear appropriate PPE during cleanup.[13][17] Collect contaminated materials in a sealed container for hazardous waste disposal.[13][17]

  • Decontaminate: Clean the spill area with a suitable decontaminating solution.[13][17]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[18] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[17][18] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Experimental Protocols

Detailed methodologies for experiments involving this compound should be developed with a thorough understanding of its chemical properties and potential hazards. All experimental protocols must incorporate the safety measures outlined in this guide.

Visualizing the Workflow

To ensure clarity and adherence to safety procedures, the following diagram illustrates the logical workflow for handling and disposing of this compound.

Deltasol_Workflow cluster_preparation Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup handle_this compound Handle this compound prep_setup->handle_this compound handle_storage Store Properly handle_this compound->handle_storage disp_collect Collect Waste in Labeled Container handle_this compound->disp_collect em_spill Spill Occurs handle_this compound->em_spill disp_segregate Segregate from Other Waste disp_collect->disp_segregate disp_professional Arrange for Professional Disposal disp_segregate->disp_professional em_alert Alert & Isolate em_spill->em_alert em_first_aid Provide First Aid em_spill->em_first_aid em_cleanup Contain & Clean Up em_alert->em_cleanup

This compound Handling and Disposal Workflow

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.